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  • Product: 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate
  • CAS: 5556-24-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Substituted Thiophene-2,5-dicarboxylates: A Focus on Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

This guide provides a comprehensive overview of a significant class of heterocyclic compounds: substituted thiophene-2,5-dicarboxylates. While the specific molecule 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is no...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a significant class of heterocyclic compounds: substituted thiophene-2,5-dicarboxylates. While the specific molecule 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is not extensively documented in publicly available literature, this guide will focus on a closely related and well-characterized analogue, Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate . The principles, synthesis, and potential applications discussed herein are broadly applicable to researchers, scientists, and drug development professionals working with substituted thiophenes.

Introduction to Thiophene-based Heterocycles

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and applications in materials science.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous pharmaceuticals and agrochemicals. The incorporation of carboxylate and hydroxyl groups onto the thiophene scaffold significantly influences the molecule's electronic properties, solubility, and biological interactions. Thiophene derivatives have shown a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2]

Physicochemical Properties of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

PropertyValueSource
Molecular Formula C₈H₈O₆S[3]
Molecular Weight 232.21 g/mol [3]
Melting Point 182 °C[3]
Boiling Point 378.558 °C at 760 mmHg[3]
Density 1.532 g/cm³[3]
pKa 8.19 ± 0.20 (Predicted)[3]
LogP 0.73250[3]
Storage Keep in a dark place, sealed in dry, room temperature.[3]

Synthesis of Thiophene-2,5-dicarboxylates

The synthesis of thiophene-2,5-dicarboxylic acid and its esters is a critical aspect of their chemistry. A common industrial method involves the reaction of adipic acid with a chlorinating agent like thionyl chloride, followed by reaction with a sulfide.[4][5]

A generalized synthetic pathway is outlined below:

Synthesis_Workflow Adipic_acid Adipic Acid Adipoyl_chloride Adipoyl Chloride Adipic_acid->Adipoyl_chloride Chlorination Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Adipoyl_chloride Thiophene_dicarboxylic_acid Thiophene-2,5-dicarboxylic Acid Adipoyl_chloride->Thiophene_dicarboxylic_acid Cyclization Sulfide Sulfide (e.g., Na₂S) Sulfide->Thiophene_dicarboxylic_acid Dimethyl_ester Dimethyl Thiophene-2,5-dicarboxylate Thiophene_dicarboxylic_acid->Dimethyl_ester Esterification Methanol Methanol (CH₃OH) Methanol->Dimethyl_ester

Caption: Generalized synthesis of Dimethyl Thiophene-2,5-dicarboxylate.

Experimental Protocol: Synthesis of Thiophene-2,5-dicarboxylic Acid

This protocol is adapted from a patented method and provides a general framework.[4]

  • Chlorination of Adipic Acid:

    • To a reaction vessel, add 1 mole of adipic acid to 6.5-8 moles of thionyl chloride.

    • Add a catalytic amount of pyridine.

    • Heat the mixture to 85-95°C and maintain the temperature for 10-18 hours.

    • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Cyclization:

    • Heat the resulting reaction liquid to 100-130°C and maintain the temperature for 1-3 hours to facilitate the formation of the thiophene ring precursor.

  • Hydrolysis and Product Formation:

    • Prepare a mixture of 2-6 moles of an alkali (e.g., NaOH) and 1-2 moles of a sulfide (e.g., Na₂S) in a separate vessel.

    • Slowly add the reaction liquid from step 2 to the alkali-sulfide mixture.

    • Maintain the temperature at 85-98°C for 2-6 hours.

    • After the reaction, acidify the mixture with an inorganic acid (e.g., HCl) to precipitate the Thiophene-2,5-dicarboxylic acid.

    • Filter and purify the product.

Reactivity and Applications

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a versatile reactant in organic synthesis. It is particularly useful in Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles.[3] This reactivity opens avenues for creating novel molecular scaffolds for drug discovery and materials science.

Thiophene-2,5-dicarboxylate serves as a valuable building block for the construction of coordination polymers with diverse architectures, including one-, two-, and three-dimensional structures.[6] These materials have potential applications in gas storage, catalysis, and as porous materials.

Furthermore, derivatives of thiophene-dicarboxylates have been investigated for their biological activities. For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have demonstrated potent anticancer and antimicrobial properties.[7]

Potential Biological Signaling Pathways

While the specific biological targets of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate are not established, related thiophene compounds have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and JNK signaling.[1]

Signaling_Pathway Thiophene_Derivative Thiophene Derivative ROS Increased ROS Thiophene_Derivative->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Pathway JNK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Postulated signaling pathway for thiophene-induced apoptosis.

Spectroscopic Characterization

The structural elucidation of novel thiophene derivatives relies on a combination of spectroscopic techniques. For a compound like 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, the following would be expected:

  • ¹H NMR: Signals corresponding to the methyl protons, the hydroxyl proton, and any aromatic protons on the thiophene ring.

  • ¹³C NMR: Resonances for the methyl carbons, the carboxylate carbons, and the carbons of the thiophene ring, with chemical shifts influenced by the substituents.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and vibrations associated with the thiophene ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns that can help confirm the structure.

Conclusion and Future Directions

Substituted thiophene-2,5-dicarboxylates are a promising class of compounds with a wide range of potential applications in medicinal chemistry and materials science. While direct information on 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is scarce, the chemistry of related analogues like Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate provides a solid foundation for further research. Future work should focus on the targeted synthesis and biological evaluation of novel derivatives to explore their full therapeutic and technological potential.

References

  • LookChem. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester. [Link]

  • Wikipedia. 2,5-Dimethylthiophene. [Link]

  • Chen, B., Mok, K., Ng, S., & Drew, M. G. B. (1999). Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry, 23, 877-883. [Link]

  • PubChem. 2,5-Dimethylthiophene-3-carbaldehyde. [Link]

  • Georganics. Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate. [Link]

  • PubChem. Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt. [Link]

  • Google Patents. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • PubMed. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. [Link]

  • National Institutes of Health. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]

  • Encyclopedia.pub. Biological Activities of Thiophenes. [Link]

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  • PubChem. 2,5-Dimethylthiophene. [Link]

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Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a proposed synthetic pathway for 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a novel thiophene derivative with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a novel thiophene derivative with potential applications in medicinal chemistry and materials science. Thiophene-based compounds are known for a wide range of biological activities and are integral components in the development of new therapeutic agents.[1] This document provides a detailed, step-by-step methodology, grounded in established chemical principles for the synthesis of substituted thiophenes. The proposed route is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered significant interest in various scientific fields.[1][2] Their structural similarity to benzene, coupled with the unique electronic properties imparted by the sulfur atom, makes them versatile building blocks in the design of new molecules with diverse functionalities. In the realm of drug development, thiophene scaffolds are present in a number of approved drugs and are actively investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[3][4] The specific target of this guide, 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, incorporates several key functional groups—a hydroxyl group, two methyl groups, and two carboxylate esters—that offer multiple points for further chemical modification and biological interaction.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of highly substituted thiophenes often requires a strategic, multi-step approach. The proposed pathway for 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is conceptualized based on well-established reactions in thiophene chemistry. The overall strategy involves the initial construction of the thiophene-2,5-dicarboxylate core, followed by the introduction of the methyl and hydroxyl substituents.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Functionalization Adipic_acid Adipic Acid TDC_dichloride Thiophene-2,5- dicarboxylic acid dichloride Adipic_acid->TDC_dichloride Cyclization/ Chlorination SOCl2 Thionyl Chloride (SOCl₂) Pyridine (cat.) DMT Dimethyl thiophene-2,5-dicarboxylate TDC_dichloride->DMT Esterification Methanol Methanol (CH₃OH) DBT Dimethyl 3,4-dibromo- thiophene-2,5-dicarboxylate DMT->DBT Bromination NBS N-Bromosuccinimide (NBS) CCl₄ DMT_Me Dimethyl 3,4-dimethyl- thiophene-2,5-dicarboxylate DBT->DMT_Me Lithium-Halogen Exchange & Methylation MeLi Methyllithium (CH₃Li) THF, -78°C Sulfoxide Thiophene-S-oxide DMT_Me->Sulfoxide Sulfoxidation Oxidation Oxidation (e.g., m-CPBA) Rearrangement Pummerer Rearrangement (Ac₂O) Sulfoxide->Rearrangement Hydroxylation Target 2,5-Dimethyl 3-hydroxy- thiophene-2,5-dicarboxylate Rearrangement->Target Hydroxylation

Caption: Proposed multi-step synthesis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of Dimethyl thiophene-2,5-dicarboxylate

The initial step focuses on the construction of the thiophene-2,5-dicarboxylate core. A common and industrially relevant method for synthesizing thiophene-2,5-dicarboxylic acid involves the reaction of adipic acid with thionyl chloride, often with a catalytic amount of pyridine.[5][6][7] The resulting diacid chloride can then be readily esterified to the dimethyl ester.

Protocol:

  • Preparation of Thiophene-2,5-dicarboxylic acid dichloride: In a well-ventilated fume hood, to a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add adipic acid (1 mole). Slowly add thionyl chloride (7-8 moles) with stirring. Add a catalytic amount of pyridine.[5]

  • Heat the reaction mixture to 85-95°C for 10-18 hours.[5]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Esterification: Cool the resulting crude thiophene-2,5-dicarboxylic acid dichloride in an ice bath. Slowly add methanol (excess) to the flask with continuous stirring. The reaction is exothermic.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dimethyl thiophene-2,5-dicarboxylate.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue
Adipic Acid1 mole
Thionyl Chloride7-8 moles
Reaction Temperature85-95°C
Reaction Time10-18 hours
Expected YieldModerate to High
Step 2: Bromination of the Thiophene Ring

To introduce the methyl groups at the 3 and 4 positions, a common strategy is to first introduce bromine atoms at these positions, which can then be substituted. N-Bromosuccinimide (NBS) is a mild and effective reagent for the bromination of thiophenes.

Protocol:

  • Dissolve dimethyl thiophene-2,5-dicarboxylate (1 mole) in a suitable solvent such as carbon tetrachloride or acetic acid in a round-bottom flask.

  • Add N-Bromosuccinimide (2 moles) to the solution in portions, while protecting the reaction from light.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield dimethyl 3,4-dibromothiophene-2,5-dicarboxylate.

Step 3: Introduction of Methyl Groups via Lithium-Halogen Exchange

The bromine atoms can be replaced with methyl groups through a lithium-halogen exchange reaction followed by quenching with an electrophilic methyl source.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethyl 3,4-dibromothiophene-2,5-dicarboxylate (1 mole) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of methyllithium (2.2 equivalents) in diethyl ether to the reaction mixture.

  • Stir the mixture at -78°C for 1-2 hours.

  • Quench the reaction by the slow addition of methyl iodide (excess).

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench any remaining organolithium species with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting dimethyl 3,4-dimethylthiophene-2,5-dicarboxylate by column chromatography.

Step 4: Hydroxylation of the Thiophene Ring

The introduction of a hydroxyl group at the 3-position of a substituted thiophene is a challenging transformation. A plausible approach involves the oxidation of the thiophene sulfur to a sulfoxide, followed by a Pummerer-type rearrangement.

Protocol:

  • Sulfoxidation: Dissolve dimethyl 3,4-dimethylthiophene-2,5-dicarboxylate (1 mole) in a chlorinated solvent like dichloromethane.

  • Cool the solution in an ice bath and add a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Dry the organic layer and remove the solvent to obtain the thiophene-S-oxide intermediate.

  • Pummerer Rearrangement: Dissolve the crude thiophene-S-oxide in acetic anhydride.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction and carefully add water to hydrolyze the excess acetic anhydride and any acetate ester formed.

  • Extract the product with an organic solvent.

  • Purify the final product, 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, by column chromatography.

Trustworthiness and Self-Validation

The proposed synthetic pathway is constructed from a series of well-documented and reliable chemical transformations. Each step can be monitored and the intermediates characterized by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The successful isolation and characterization of each intermediate provides a validation point for the progression of the synthesis. For instance, the bromination step can be confirmed by the disappearance of the starting material on a TLC plate and the appearance of a new, less polar spot. The mass spectrum of the product would show the characteristic isotopic pattern for a dibrominated compound. Similarly, the methylation and hydroxylation steps can be validated by corresponding changes in the NMR and mass spectra.

Conclusion

This technical guide presents a detailed and scientifically grounded proposed synthesis for 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. By leveraging established methodologies in thiophene chemistry, this guide provides a robust framework for researchers to synthesize this novel compound. The successful execution of this pathway will enable further investigation into the biological and material properties of this promising molecule, potentially leading to advancements in drug discovery and materials science.

References

  • Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • New Journal of Chemistry. (1999). Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
  • National Institutes of Health. (2022, January 5). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-hydroxythiophenes 12a-d. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-thiophenedicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5543531A - Thiophen compounds and their preparation.
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  • Google Patents. (n.d.). US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ....
  • Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
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  • PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Substituted Thiophenedicarboxylates for Advanced Research

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Editorial Note: The initially requested compound, "2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Note: The initially requested compound, "2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate," contains a chemically inaccurate name. Standard chemical nomenclature dictates that a single carbon atom on an aromatic ring, such as the thiophene ring, cannot bear two separate substituents at the same position (e.g., both a methyl and a carboxylate group at position 2).

This guide therefore focuses on a closely related, structurally verified, and synthetically accessible compound: Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate . This molecule retains the core thiophene-2,5-dicarboxylate framework and incorporates key hydroxyl functionalities, making it a relevant and valuable subject for scientific exploration in medicinal chemistry and materials science.

Introduction: The Thiophene Scaffold and Its Significance

Thiophene-based molecules are a cornerstone of heterocyclic chemistry, renowned for their versatile biological activities and material properties. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, serves as a bioisostere for the benzene ring in many drug candidates, offering modulated physicochemical properties such as lipophilicity and metabolic stability. The strategic placement of functional groups like carboxylates and hydroxyls onto this scaffold creates compounds with significant potential as building blocks for novel pharmaceuticals and functional polymers.[1][2]

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (C₈H₈O₆S) is a prime example of such a functionalized scaffold. Its symmetrical structure, featuring two methyl ester groups and two hydroxyl groups, presents multiple reaction sites for further chemical elaboration, making it an attractive starting point for the synthesis of more complex molecules.

Chemical Structure and Physicochemical Properties

The core of the molecule is a central thiophene ring. Key substitutions include:

  • Positions 2 and 5: Substituted with methyl carboxylate groups (-COOCH₃).

  • Positions 3 and 4: Substituted with hydroxyl groups (-OH).

This highly substituted nature influences its electronic properties, solubility, and reactivity. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the ester groups provide sites for hydrolysis or amidation.

Structural Diagram

Synthesis_Workflow A Adipic Acid + Thionyl Chloride B Dichloride Intermediate Formation A->B Pyridine catalyst C Cyclization & Hydrolysis B->C High Temp. D 2,5-Thiophenedicarboxylic Acid C->D E Esterification (Methanol, H⁺ catalyst) D->E F Target Diester Core E->F G Further Functionalization (e.g., Hydroxylation) F->G H Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate G->H

Caption: Generalized synthetic pathway to substituted thiophene dicarboxylates.

Experimental Protocol: Synthesis of 2,5-Thiophenedicarboxylic Acid from Adipic Acid[6]

This protocol is adapted from established patent literature and should be performed by trained personnel with appropriate safety precautions.

  • Initial Reaction Setup: To a reaction vessel, add 3 to 6 parts of thionyl chloride and a catalytic amount of pyridine (0.05 to 0.2 mol per mol of adipic acid).

  • Adipic Acid Addition: Slowly add 1 part of adipic acid to the mixture. The temperature can range from 20°C to 90°C.

  • Heating and Thionyl Chloride Addition: Heat the mixture to between 85°C and 95°C. At this temperature, add a further 4 to 7 parts of thionyl chloride.

  • Solvent Removal: After the reaction is sustained, remove excess thionyl chloride and volatile by-products via distillation under reduced pressure (10-50 mbar) at 80°C to 110°C.

  • Final Cyclization: Bring the reaction to completion by heating the remaining mixture to a temperature between 140°C and 160°C. This forms the dicarboxylic acid dichloride.

  • Hydrolysis: The resulting acid dichloride is carefully hydrolyzed with an aqueous solution of an alkali metal hydroxide (e.g., NaOH) to form the disodium salt of the dicarboxylic acid.

  • Acidification: The free 2,5-thiophenedicarboxylic acid is precipitated from the aqueous solution by acidification with a mineral acid (e.g., HCl), collected by filtration, washed, and dried. [3]

Applications in Drug Development and Materials Science

The thiophene-2,5-dicarboxylic acid scaffold is a "privileged" structure in medicinal chemistry and a versatile monomer in polymer science.

Potential Signaling Pathways and Drug Action

Thiophene derivatives are known to interact with a wide range of biological targets. While the specific activity of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is not extensively documented, its structural motifs suggest potential applications. For instance, substituted thiophenes have been investigated for their antibacterial and antioxidant activities. [4]The dihydroxy substitution pattern on the aromatic ring is reminiscent of catechols, which are known to be involved in redox cycling and metal chelation, suggesting potential roles as enzyme inhibitors or radical scavengers.

Potential_Applications cluster_drug Drug Discovery cluster_material Materials Science Core Thiophene Dicarboxylate Scaffold A Enzyme Inhibition (e.g., Kinases, Proteases) Core->A B Antioxidant Activity (Radical Scavenging) Core->B C Antibacterial Agents Core->C D Bio-based Polyesters Core->D E Metal-Organic Frameworks (MOFs) Core->E

Caption: Key application areas for the thiophene-2,5-dicarboxylate scaffold.

Monomer for Bio-based Polymers

2,5-Thiophenedicarboxylic acid (TFDCA) is a bio-based monomer that can replace petroleum-derived terephthalic acid in polyester synthesis. Polyesters synthesized from TFDCA and various aliphatic diols have shown promising thermal and mechanical properties, in some cases comparable to polyethylene terephthalate (PET). [2]The presence of the sulfur atom in the thiophene ring imparts unique properties to these polymers, including altered rigidity and potential for enhanced degradability. The development of such bio-based polyesters is a significant step towards sustainable materials. [2]

Conclusion and Future Outlook

While the originally named compound remains structurally elusive, the exploration of its close analog, Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, and the parent 2,5-thiophenedicarboxylic acid scaffold reveals a rich field of chemical possibility. The synthetic accessibility of this class of compounds, combined with their proven utility in both materials science and as precursors for biologically active molecules, ensures their continued importance. Future research will likely focus on asymmetric functionalization of the thiophene ring to create chiral building blocks for drug synthesis and the fine-tuning of polymerization conditions to generate novel bio-based materials with tailored properties.

References

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Exploratory

physical and chemical properties of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

An In-Depth Technical Guide on the Predicted Physicochemical and Chemical Properties of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate For the Attention of Researchers, Scientists, and Drug Development Professionals P...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Predicted Physicochemical and Chemical Properties of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undocumented Chemical Space

The compound 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is not presently documented in readily accessible chemical literature or databases. This guide, therefore, serves as a forward-looking technical whitepaper, providing a theoretically grounded and predictive analysis of its core physical and chemical properties. By dissecting the established characteristics of its constituent moieties—the 3-hydroxythiophene core, 2,5-dimethyl substituents, and 2,5-dicarboxylate groups—we can construct a robust hypothetical profile of this novel molecule. This document is intended to guide researchers in the potential synthesis, characterization, and application of this compound, particularly within the realm of medicinal chemistry and drug discovery.

Section 1: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. These values are estimations derived from the known properties of structurally related compounds and the application of established chemical principles.

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₀H₁₀O₅SBased on the chemical structure.
Molecular Weight 242.25 g/mol Calculated from the molecular formula.
Appearance White to light yellow crystalline solidTypical appearance for similar organic compounds.
Melting Point >200 °CThe presence of carboxylic acid groups and potential for intermolecular hydrogen bonding would likely result in a high melting point, similar to thiophene-2,5-dicarboxylic acid which melts at >300 °C.[1][2]
Boiling Point >350 °C (decomposes)High melting point suggests a high boiling point, though decomposition is likely at such temperatures.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).The carboxylate groups will impart some water solubility, but the overall organic structure will limit it. Good solubility is expected in polar aprotic and protic organic solvents.
pKa ~3-5 for carboxylic acids, ~8-10 for hydroxyl groupThe carboxylic acid pKa is estimated based on thiophene-2,5-dicarboxylic acid. The hydroxyl group's pKa is influenced by the electron-withdrawing carboxylates.

Section 2: The 3-Hydroxythiophene Core: Tautomerism and Reactivity

A crucial aspect of the 3-hydroxythiophene system is its existence in a tautomeric equilibrium with thiophen-3(2H)-one.[3][4] The position of this equilibrium is influenced by the solvent and the nature of other substituents on the ring.

Caption: Tautomeric equilibrium of the 3-hydroxythiophene core.

The reactivity of the 3-hydroxythiophene core is dictated by this tautomerism. The hydroxy form is electron-rich and susceptible to electrophilic attack, while the keto form has a reactive carbonyl group and can undergo nucleophilic addition. 3-Hydroxythiophenes are generally less reactive towards electrophiles compared to their 3-hydroxypyrrole counterparts.[3] However, the presence of activating groups can enhance their reactivity. Unsubstituted 3-hydroxythiophene is also known to be unstable and can undergo spontaneous dimerization.[3][4]

Section 3: Influence of Substituents on Properties and Reactivity

The 2,5-dimethyl and 2,5-dicarboxylate substituents are expected to significantly modulate the properties of the 3-hydroxythiophene core.

  • 2,5-Dimethyl Groups: These electron-donating groups will increase the electron density of the thiophene ring, potentially making it more susceptible to electrophilic substitution. They will also provide steric hindrance around the 2 and 5 positions.

  • 2,5-Dicarboxylate Groups: These are strong electron-withdrawing groups. They will decrease the electron density of the thiophene ring, making it less reactive towards electrophilic attack. Conversely, they will increase the acidity of the 3-hydroxyl proton. The presence of these groups is also expected to stabilize the 3-hydroxy tautomer through intramolecular hydrogen bonding.

The interplay of these opposing electronic effects will determine the overall reactivity of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

Section 4: Proposed Synthetic Approaches

While no specific synthesis for 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is reported, established methods for the synthesis of polysubstituted thiophenes can be adapted. A plausible approach would be a multicomponent reaction, such as a modified Gewald reaction, which is known for its efficiency in creating highly substituted thiophenes.[5]

synthesis start Starting Materials 2,3-Butanedione Diethyl 2,2'-thiobis(acetate) Base (e.g., NaOEt) intermediate Intermediate Diester Thiophene Derivative start->intermediate Cyclization product Final Product 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate intermediate->product Hydrolysis

Caption: Proposed synthetic pathway for the target molecule.

An alternative strategy could involve the functionalization of a pre-existing 2,5-dimethylthiophene scaffold.

Section 5: Potential Applications in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5] Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] The functional groups present in 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate offer multiple points for derivatization and interaction with biological targets:

  • Carboxylic Acids: Can act as hydrogen bond donors and acceptors, and can form salt bridges with basic residues in proteins.

  • Hydroxyl Group: A key hydrogen bonding moiety.

  • Thiophene Core: Can engage in hydrophobic and π-stacking interactions.

The combination of these features makes this molecule an interesting candidate for screening in various biological assays. The rigid thiophene core provides a well-defined orientation for the functional groups, which can be advantageous for specific receptor binding.

Section 6: Experimental Protocols for Characterization

Should 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate be synthesized, a comprehensive characterization would be essential to confirm its structure and purity.

Step-by-Step Characterization Workflow:

  • Purification: The crude product would first be purified, likely via recrystallization from a suitable solvent system to obtain a crystalline solid.

  • Melting Point Determination: The melting point of the purified solid would be measured to assess its purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the number and environment of the protons. Expected signals would include two singlets for the non-equivalent methyl groups and a signal for the hydroxyl proton.

    • ¹³C NMR: Would reveal the number of unique carbon atoms, with characteristic shifts for the carbonyl carbons of the carboxylates, the carbons of the thiophene ring, and the methyl carbons.

  • Infrared (IR) Spectroscopy: Would be used to identify the key functional groups. Expected characteristic absorption bands would include a broad O-H stretch for the hydroxyl and carboxylic acid groups, and a strong C=O stretch for the carbonyls.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and sulfur, providing further confirmation of the empirical formula.

characterization cluster_0 Synthesis and Purification cluster_1 Spectroscopic and Analytical Characterization synthesis Synthesized Compound purification Purification (Recrystallization) synthesis->purification ms Mass Spectrometry (HRMS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ea Elemental Analysis purification->ea

Caption: Workflow for the characterization of the target compound.

Conclusion

While 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate remains a hypothetical molecule at the time of this writing, a thorough analysis of its structural components allows for a detailed prediction of its properties and reactivity. The presence of multiple functional groups on the privileged thiophene scaffold suggests that this compound could be a valuable building block for the synthesis of novel bioactive molecules. The theoretical framework presented in this guide provides a solid foundation for any future research aimed at the synthesis, characterization, and application of this intriguing compound.

References

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Foundational

1H NMR spectrum analysis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Dimethyl 3-hydroxy-2,5-dimethylthiophene-4,5-dicarboxylate Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Dimethyl 3-hydroxy-2,5-dimethylthiophene-4,5-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl 3-hydroxy-2,5-dimethylthiophene-4,5-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's structure and its spectral features, offering field-proven insights into experimental design, data acquisition, and interpretation. We will explore the foundational principles of ¹H NMR spectroscopy as they apply to this substituted thiophene, present a self-validating experimental protocol, and conduct a detailed peak-by-peak analysis. The guide culminates in a discussion on data integrity and troubleshooting, ensuring that the reader can not only interpret a spectrum but also critically evaluate its quality and reliability.

The Analyte: A Structural Overview

Dimethyl 3-hydroxy-2,5-dimethylthiophene-4,5-dicarboxylate is a polysubstituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] A robust structural characterization is paramount for its application, and ¹H NMR spectroscopy is the primary tool for this purpose in solution-state.[2]

The molecule's structure presents several distinct proton environments, each influenced by the electronic effects of neighboring functional groups: the thiophene ring itself, a hydroxyl group, two methyl groups at positions 2 and 5, and two methyl ester (carboxylate) groups. Understanding the interplay of these substituents is key to a successful spectral interpretation.

Caption: Molecular structure of the target analyte with key proton environments highlighted.

Foundational Principles for Spectral Interpretation

A successful analysis of the ¹H NMR spectrum hinges on three core concepts: chemical shift, integration, and multiplicity.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton.[3] Electron-withdrawing groups (like carbonyls and the thiophene ring) decrease the electron density around a proton, "deshielding" it and shifting its signal downfield (to a higher ppm value).[4] Conversely, electron-donating groups "shield" protons, shifting them upfield. Tetramethylsilane (TMS) is the standard reference point, set at 0 ppm.[3][5]

  • Integration: The area under a signal is directly proportional to the number of protons it represents.[3] This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Spin-Spin Splitting): This refers to the splitting of a signal into multiple peaks (e.g., a doublet, triplet) due to the influence of neighboring, non-equivalent protons. The number of peaks in a split signal is given by the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.

A Self-Validating Protocol for Data Acquisition

The quality of the final spectrum is entirely dependent on the rigor of the experimental procedure. The following protocol is designed to be self-validating, minimizing ambiguity and ensuring data reproducibility.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve filter 3. Filter into NMR Tube (via glass wool plug) dissolve->filter insert 4. Insert Sample into Magnet filter->insert lock_shim 5. Lock on Deuterium Signal & Shim for Homogeneity insert->lock_shim acquire 6. Acquire Spectrum (Set parameters: scans, delay) lock_shim->acquire process 7. Fourier Transform, Phase & Baseline Correction acquire->process calibrate 8. Calibrate Spectrum (TMS or residual solvent peak) process->calibrate integrate 9. Integrate Signals calibrate->integrate [Analysis & Interpretation] [Analysis & Interpretation] integrate->[Analysis & Interpretation]

Caption: A validated workflow for acquiring high-quality ¹H NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial to avoid spectral artifacts. The concentration must be sufficient for a good signal-to-noise ratio without causing viscosity issues that degrade resolution.[6][7]

    • Protocol:

      • Accurately weigh 5-25 mg of Dimethyl 3-hydroxy-2,5-dimethylthiophene-4,5-dicarboxylate.[8]

      • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. The choice of solvent is critical; the analyte must be fully soluble.

      • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This step is non-negotiable as suspended solids will severely degrade spectral resolution.[8]

      • Cap the NMR tube securely to prevent evaporation.

  • Data Acquisition (Using a 400 MHz Spectrometer as an Example):

    • Rationale: Spectrometer parameters directly impact data quality. Shimming optimizes the magnetic field homogeneity, leading to sharp peaks. The relaxation delay ensures quantitative accuracy of the integrals.

    • Protocol:

      • Insert the sample into the spectrometer.

      • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.[6]

      • Perform automatic or manual shimming to optimize the field homogeneity, aiming for the narrowest possible peak width for the solvent or TMS signal.

      • Set acquisition parameters. A typical starting point for a ¹H spectrum would be:

        • Number of Scans: 8 to 16

        • Relaxation Delay (d1): 5-10 seconds (crucial for quantitative integration of all proton types).[9]

        • Acquisition Time: ~2-4 seconds

      • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Rationale: The raw FID data must be mathematically processed to yield a readable spectrum. Correct phasing and baseline correction are essential for accurate integration.

    • Protocol:

      • Apply Fourier Transformation to the FID.

      • Carefully perform phase correction to ensure all peaks are in the positive absorptive mode.

      • Apply baseline correction to ensure a flat baseline across the spectrum.

      • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference (e.g., CHCl₃ at 7.26 ppm).

      • Integrate all signals and normalize the values to a proton with a known count (e.g., the single thiophene proton).

In-Depth Spectral Analysis and Interpretation

The structure of Dimethyl 3-hydroxy-2,5-dimethylthiophene-4,5-dicarboxylate gives rise to five distinct signals in the ¹H NMR spectrum.

Predicted ¹H NMR Data
Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRelative IntegrationRationale for Assignment
AThiophene H4~7.0 - 7.5Singlet (s)1HThe sole ring proton is deshielded by the aromatic ring current and the adjacent electron-withdrawing carboxylate group. No adjacent protons result in a singlet.[10][11][12]
B3-OHVariable (Broad, ~5-9)Broad Singlet (br s)1HThe chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and will exchange with D₂O.[3][13]
C2-COOCH₃~3.8 - 4.0Singlet (s)3HProtons of a methyl ester typically appear in this region. This signal is distinct from the other ester due to the different electronic environment at C2 vs. C5.[14][15]
D5-COOCH₃~3.7 - 3.9Singlet (s)3HExpected to be slightly different from the C2-ester protons due to proximity to the C4-H versus the C2-methyl group.
E2-CH₃~2.3 - 2.6Singlet (s)3HMethyl group attached to an aromatic ring. Its chemical shift is influenced by the adjacent hydroxyl and carboxylate groups. No adjacent protons result in a singlet.
F5-CH₃~2.2 - 2.5Singlet (s)3HMethyl group on the thiophene ring. Expected to be in a similar region but distinct from the 2-CH₃ due to its different neighbors.
Detailed Peak-by-Peak Discussion
  • Signal A (Thiophene H4): This proton is attached directly to the sp²-hybridized carbon of the aromatic thiophene ring. Its chemical shift is expected to be significantly downfield due to the deshielding effect of the ring current and the strong electron-withdrawing nature of the adjacent carboxylate group.[4] Since there are no protons on the adjacent C3 or C5 atoms, this signal will appear as a sharp singlet.

  • Signal B (Hydroxyl Proton): The 3-OH proton is acidic and capable of hydrogen bonding. Its chemical shift is not fixed and can vary widely depending on the experimental conditions. It typically presents as a broad singlet. The definitive method for its identification is a D₂O exchange experiment : a drop of deuterium oxide is added to the NMR tube, and the sample is re-analyzed. The hydroxyl proton will exchange with deuterium and its signal will disappear from the spectrum.[3]

  • Signals C & D (Carboxylate Methyl Protons): The two -COOCH₃ groups are chemically non-equivalent. One is at the C2 position, flanked by a methyl group and the sulfur atom, while the other is at the C5 position, adjacent to the thiophene proton. This difference in the local electronic environment will result in two distinct singlets, likely in the range of 3.7-4.0 ppm, a characteristic region for methyl ester protons.[14]

  • Signals E & F (Ring Methyl Protons): The methyl groups at the C2 and C5 positions are also in different environments. Their protons will appear as two separate singlets. They are shifted downfield from typical alkane protons due to their attachment to the aromatic ring. Their exact positions will be subtly influenced by the other substituents on the ring.

Data Validation and Troubleshooting

A spectrum is only as trustworthy as its validation. Every acquired spectrum should be checked against a set of internal consistency rules.

Self-Validation Checklist

For the spectrum to be considered a valid representation of the target molecule, all the following must be true:[3]

  • All Peaks Assigned: Every signal (excluding solvent, TMS, and known impurities) must be assigned to a specific proton or group of protons in the molecule.

  • Correct Chemical Shifts: The chemical shifts for all assigned protons must fall within the expected ranges for their respective functional groups.[3]

  • Correct Multiplicity: The splitting pattern for each signal must be consistent with the number of its neighboring protons. For this molecule, all signals are expected to be singlets.

  • Correct Integration: The relative integrals of the signals must match the proton count of the assignments (in this case, a ratio of 1:1:3:3:3:3).

Troubleshooting Common Spectral Issues

Caption: A logical workflow for troubleshooting common ¹H NMR spectral issues.

Conclusion

The ¹H NMR spectrum of Dimethyl 3-hydroxy-2,5-dimethylthiophene-4,5-dicarboxylate is rich with information that, when correctly interpreted, provides unambiguous confirmation of its structure. A successful analysis is built on a foundation of rigorous sample preparation, thoughtful data acquisition, and a systematic approach to spectral interpretation. By understanding the influence of each substituent on the chemical shifts of the various protons and by applying self-validation checks like integration ratios and D₂O exchange, researchers can confidently characterize this important thiophene derivative. This guide provides the necessary framework, blending theoretical principles with practical, field-tested protocols to ensure the generation of high-quality, reliable, and defensible NMR data.

References

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Mei, J., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. [Link]

  • D'Amelia, R. P., et al. (2015). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education. [Link]

  • Pauli, G. F., et al. (2014). Validation of a Generic Quantitative ¹H NMR Method for Natural Products Analysis. Phytochemical Analysis. [Link]

  • El-Sebai, A. I., et al. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Iraqi Journal of Science. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing regioselective substitutions on thiophene. [Link]

  • Muthukumar, M., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • Poppe, L., & van Halbeek, H. (1994). ¹H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of pure methyl ester (a) and methyl ester using.... [Link]

  • Zaleski, D. P., et al. (2012). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Takahashi, K., et al. (1983). The substituent effects in thiophene compounds. I. ¹H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Takahashi, K., et al. (1965). The Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. [Link]

  • Bessaha, G., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. [Link]

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Foundational

The Genesis of a Versatile Heterocycle: An In-Depth Guide to the Initial Discovery of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The thiophene ring is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in various biological interactions. Within this important class of heterocycles, 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate stands as a significant scaffold, offering multiple points for functionalization. This technical guide delves into the initial discovery of this compound, rooted in the pioneering work on thiophene synthesis by Hans Fiesselmann in the mid-20th century. We will explore the fundamental chemistry of its formation, the causality behind the experimental design, and its modern-day relevance.

The Fiesselmann Synthesis: A Foundational Discovery

The initial synthesis of 3-hydroxythiophene-2,5-dicarboxylates is attributed to the seminal work of Hans Fiesselmann and his colleagues in the 1950s. Their systematic exploration of the reactions of thioglycolic acid derivatives with activated alkynes laid the groundwork for what is now known as the Fiesselmann thiophene synthesis.[1] This reaction provides a direct and elegant route to highly functionalized thiophenes, which were previously challenging to access.

The core of the Fiesselmann synthesis involves the base-catalyzed condensation of a thioglycolate with an acetylenedicarboxylate.[2] This reaction proceeds through a series of well-defined steps, including a Michael addition and a subsequent intramolecular Dieckmann condensation, ultimately leading to the formation of the thiophene ring with a characteristic 3-hydroxy substituent.[2]

Mechanistic Insights

The elegance of the Fiesselmann synthesis lies in its predictable and high-yielding nature. The reaction mechanism is a testament to the fundamental principles of organic chemistry, showcasing a cascade of reactions that efficiently builds the heterocyclic core.

Fiesselmann_Mechanism Reactants Dimethyl Acetylenedicarboxylate + Methyl Thioglycolate Michael_Adduct Michael Adduct (Enolate) Reactants->Michael_Adduct 1. Michael Addition Base Base (e.g., Piperidine) Base->Reactants Thioacetal Thioacetal Intermediate Michael_Adduct->Thioacetal Proton Transfer Cyclized_Intermediate Dieckmann Condensation Product (β-keto ester) Thioacetal->Cyclized_Intermediate 2. Dieckmann Condensation Aromatization Elimination & Tautomerization Cyclized_Intermediate->Aromatization 3. Elimination of Methyl Thioglycolate Product 2,5-Dimethyl 3-hydroxythiophene- 2,5-dicarboxylate Aromatization->Product 4. Tautomerization

Figure 1: Generalized mechanism of the Fiesselmann thiophene synthesis.

The reaction is initiated by the base-catalyzed Michael addition of the thioglycolate to the electron-deficient alkyne. This is followed by an intramolecular Dieckmann condensation to form the five-membered ring. The final steps involve the elimination of a second molecule of thioglycolate and tautomerization to yield the stable 3-hydroxythiophene derivative.[2]

Synthesis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate: A Representative Protocol

While the original publications by Fiesselmann provide the foundational knowledge, modern adaptations of this synthesis offer refined and detailed experimental procedures. The following is a representative protocol for the synthesis of a dialkyl 3-hydroxythiophene-2,5-dicarboxylate, which can be adapted for the specific synthesis of the 2,5-dimethyl target compound by using the appropriate starting materials.

Experimental Workflow

Synthesis_Workflow Start Start: Reactants & Solvent Step1 1. Add Base Catalyst (e.g., Piperidine) - Exothermic, control temperature Start->Step1 Step2 2. Reaction Stirring - Monitor by TLC Step1->Step2 Step3 3. Work-up - Acidification & Extraction Step2->Step3 Step4 4. Purification - Column Chromatography or Recrystallization Step3->Step4 Product Product: Pure Compound Step4->Product Characterization 5. Characterization - NMR, IR, MS, MP Product->Characterization

Figure 2: General experimental workflow for the Fiesselmann synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in a suitable solvent such as methanol.

  • Addition of Reactants: To this solution, add methyl thioglycolate (2.0 eq).

  • Catalysis: Cool the mixture in an ice bath and add a catalytic amount of a base, such as piperidine, dropwise. The addition is often exothermic and should be controlled to maintain a low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically acidified with a dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the pure 2,5-dialkyl 3-hydroxythiophene-2,5-dicarboxylate.

Characterization and Physicochemical Properties

The structural elucidation of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate and its analogs relies on a combination of spectroscopic techniques.

PropertyData
Appearance Typically a white to off-white solid.
Melting Point Varies depending on the specific ester groups, but generally in the range of 100-150 °C.
¹H NMR Characteristic signals for the methyl ester protons (singlet, ~3.8-4.0 ppm), the methyl groups on the thiophene ring (singlets, ~2.3-2.7 ppm), and the hydroxyl proton (broad singlet, variable chemical shift).
¹³C NMR Resonances for the carbonyl carbons of the ester groups (~160-170 ppm), the carbons of the thiophene ring (with shifts influenced by the substituents), and the methyl carbons.
IR Spectroscopy Strong absorption bands for the C=O stretching of the ester groups (~1700-1730 cm⁻¹), and a broad O-H stretching band for the hydroxyl group (~3200-3500 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications and Future Directions

Thiophene derivatives, in general, have a broad spectrum of applications in medicinal chemistry, acting as scaffolds for a variety of therapeutic agents.[3] The 3-hydroxythiophene-2,5-dicarboxylate core, with its multiple functional groups, is a versatile building block for the synthesis of more complex molecules with potential biological activity. These compounds have been investigated for their potential as:

  • Anticancer agents: The thiophene nucleus is present in several approved anticancer drugs.[4]

  • Antimicrobial agents: Thiophene derivatives have shown promise as antibacterial and antifungal compounds.[5]

  • Enzyme inhibitors: The functional groups on the thiophene ring can be tailored to interact with the active sites of various enzymes.[6]

  • Materials Science: Thiophene-based molecules are integral to the development of organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs).

The 2,5-dimethyl substitution pattern on the thiophene ring can influence the molecule's lipophilicity, metabolic stability, and steric profile, which are critical parameters in drug design. Further research into the specific biological activities and material properties of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is warranted to fully exploit its potential.

Conclusion

The initial discovery of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is a direct result of the foundational Fiesselmann thiophene synthesis. This elegant and efficient reaction has provided chemists with a powerful tool for the construction of highly functionalized thiophenes. The resulting 3-hydroxythiophene-2,5-dicarboxylate scaffold is a valuable platform for the development of new therapeutic agents and advanced materials. As our understanding of structure-activity relationships grows, we can anticipate that this versatile heterocycle will continue to play a significant role in scientific innovation.

References

  • Fiesselmann, H. (1952). Über Oxy-thiophen-carbonsäure-(2)-ester. Chemische Berichte, 85(8), 841-848.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Lissavetzky, J., & de la Cuesta, E. (1987). A new variant of the Fiesselmann synthesis of 3-hydroxythiophenes. Journal of Heterocyclic Chemistry, 24(3), 621-623.
  • Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 3048. Available from: [Link]

  • Al-Omair, M. A., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7361-7373. Available from: [Link]

  • Singh, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1839-1867. Available from: [Link]

  • Wikipedia contributors. (2023, December 29). Fiesselmann thiophene synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Substituted Thiophene Dicarboxylates for Researchers and Drug Development Professionals

A Note to the Reader: Initial research for a comprehensive guide on 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate did not yield specific information on this exact molecular structure within publicly available scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research for a comprehensive guide on 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate did not yield specific information on this exact molecular structure within publicly available scientific literature. This suggests the compound may be novel, not extensively studied, or referred to by a different nomenclature.

However, significant data exists for a closely related and structurally similar compound, Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate . This guide will, therefore, focus on this well-documented analogue to provide valuable insights into the synthesis, properties, and potential applications of substituted thiophene dicarboxylates, which are of significant interest in medicinal chemistry and materials science. The principles and methodologies discussed herein are likely applicable to the investigation of other novel thiophene derivatives.

Section 1: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of bioactive molecules.[1] Its structural resemblance to a benzene ring allows it to act as a bioisostere, while its unique electronic properties often lead to enhanced biological activity and improved pharmacokinetic profiles. Thiophene derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[2][3] The dicarboxylate substitution pattern, in particular, offers versatile handles for further chemical modification and for establishing key interactions with biological targets.

Section 2: Synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

The construction of the substituted thiophene ring system can be achieved through various synthetic strategies. Classical methods often involve the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as in the Paal-Knorr synthesis.[1] Another powerful method is the Hinsberg condensation, which utilizes the reaction of an α-diketone with thiodiacetate esters to form the thiophene ring.[4][5] This reaction proceeds via a Stobbe-type condensation mechanism, involving a lactone intermediate.[5][6]

Conceptual Synthesis Workflow:

The synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate can be conceptually approached through a base-mediated condensation of an appropriate α-dicarbonyl precursor with dimethyl thiodiglycolate.

Hinsberg_Synthesis Reactant_A Dimethyl Oxalate Intermediate Cyclization & Aromatization Reactant_A->Intermediate + Reactant_B Dimethyl Thiodiglycolate Reactant_B->Intermediate + Base Base (e.g., NaH, NaOEt) Base->Intermediate catalyst Product Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Intermediate->Product

Caption: Conceptual workflow for the Hinsberg synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Detailed Experimental Protocol (Hypothetical, based on Hinsberg Condensation Principles):
  • Step 1: Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of dimethyl thiodiglycolate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Step 2: Base Addition: Cool the solution to 0 °C in an ice bath and add a strong base, such as sodium hydride (2.2 equivalents), portion-wise over 30 minutes.

  • Step 3: Addition of Dicarbonyl: While maintaining the temperature at 0 °C, add a solution of dimethyl oxalate (1 equivalent) in anhydrous THF dropwise over 1 hour.

  • Step 4: Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 5: Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Step 6: Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 3: Physicochemical and Spectroscopic Properties

The characterization of the synthesized compound is crucial to confirm its identity and purity. A combination of spectroscopic and physical methods is employed for this purpose.

Physicochemical Data for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate:
PropertyValueSource
Molecular FormulaC₈H₈O₆S[7]
Molecular Weight248.21 g/mol [7]
Melting Point182 °C[8]
Boiling Point378.56 °C at 760 mmHg[8]
pKa8.19 ± 0.20 (Predicted)[8]
Expected Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl ester protons. The hydroxyl protons may appear as a broad singlet, and its chemical shift could be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum should reveal signals for the methyl carbons, the ester carbonyl carbons, and the sp² hybridized carbons of the thiophene ring. The chemical shifts of the carbons attached to the hydroxyl groups would be indicative of their electronic environment.[9]

  • FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups, the C=O stretching of the ester groups, and the C=C and C-S stretching vibrations of the thiophene ring.[9]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the compound. Fragmentation patterns can provide further structural information.[10]

Section 4: Reactivity and Potential Applications

The chemical reactivity of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is dictated by its functional groups: the hydroxyl groups, the ester functionalities, and the aromatic thiophene core.

Chemical Reactivity:
  • Reactions of the Hydroxyl Groups: The hydroxyl groups can undergo O-alkylation, O-acylation, and other reactions typical of phenols, allowing for the introduction of various substituents to modulate the compound's properties.

  • Reactions of the Ester Groups: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. This provides a pathway for creating a diverse library of compounds.

  • Electrophilic Aromatic Substitution: Although the thiophene ring is generally susceptible to electrophilic substitution, the electron-withdrawing nature of the dicarboxylate groups and the electron-donating hydroxyl groups will influence the regioselectivity of such reactions.

Potential Applications in Drug Discovery and Materials Science:
  • Antimicrobial and Anticancer Agents: Thiophene derivatives are known to possess significant antimicrobial and anticancer properties.[11][12][13] The functional groups on Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate could be modified to optimize these biological activities.

  • Coordination Polymers and Materials Science: The dicarboxylate functionality makes this compound an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs).[14] These materials have potential applications in catalysis, gas storage, and electronics.

Applications Core Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Drug_Discovery Drug Discovery Core->Drug_Discovery Materials_Science Materials Science Core->Materials_Science Antimicrobial Antimicrobial Agents Drug_Discovery->Antimicrobial Anticancer Anticancer Agents Drug_Discovery->Anticancer Coordination_Polymers Coordination Polymers Materials_Science->Coordination_Polymers MOFs Metal-Organic Frameworks Materials_Science->MOFs

Caption: Potential application areas for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Section 5: Conclusion and Future Directions

While a direct investigation of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate remains an open area for research, the study of its close analogue, Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, provides a solid foundation for understanding the chemistry and potential of this class of compounds. The versatile synthetic handles and the privileged thiophene scaffold make these molecules attractive targets for further exploration in both medicinal chemistry and materials science. Future research could focus on the development of efficient and scalable synthetic routes, the comprehensive evaluation of their biological activities, and the design of novel materials with tailored properties.

References

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. [Link]

  • 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester. LookChem. [Link]

  • 2,5-dimethyl thiophene, 638-02-8. The Good Scents Company. [Link]

  • Thiophene. Wikipedia. [Link]

  • 3-acetyl-2,5-dimethyl thiophene, 2530-10-1. The Good Scents Company. [Link]

  • Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. PubMed. [Link]

  • Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry (RSC Publishing). [Link]

  • 2,5-Dimethylthiophene-3-carbaldehyde | C7H8OS | CID 2762759. PubChem. [Link]

  • 2,5-Dimethylthiophene. Wikipedia. [Link]

  • Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt. PubChem. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

  • Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). YouTube. [Link]

  • Hinsberg synthesis. ResearchGate. [Link]

  • CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. [Link]

  • (PDF) Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. ResearchGate. [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PubMed Central. [Link]

  • Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis. [Link]

  • Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. ResearchGate. [Link]

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Sources

Foundational

A Technical Guide to the Potential Biological Activity of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is a novel chemical entity with no currently available data in the p...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is a novel chemical entity with no currently available data in the peer-reviewed scientific literature. This guide, therefore, presents a predictive analysis of its potential biological activities based on established knowledge of structurally analogous thiophene derivatives. All proposed activities and experimental protocols require empirical validation.

Introduction and Molecular Profile

The thiophene ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a vast array of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[2][3][4] This guide focuses on the untapped potential of a specific, uncharacterized derivative: Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

Based on standard chemical nomenclature, the structure is interpreted as a thiophene ring with carboxylate groups at the C2 and C5 positions, esterified with methyl groups, and a hydroxyl group at the C3 position.

Figure 1: Proposed Structure of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

Caption: 2D representation of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

This unique combination of a hydroxyl group (a hydrogen bond donor and potential antioxidant) and two methyl carboxylate groups (hydrogen bond acceptors and lipophilic modifiers) on a proven pharmacophore suggests a high potential for diverse biological interactions. This document will deconstruct the molecule's potential based on these features, proposing pathways for its synthesis and a logical framework for its experimental validation.

Predictive Analysis: Physicochemical Properties and In Silico Screening

While empirical data is absent, physicochemical properties can be estimated using computational models. These parameters are crucial as they govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential as a drug candidate.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication for Bioactivity
Molecular Weight ~218.2 g/mol Compliant with Lipinski's Rule of Five (<500), favoring oral bioavailability.
LogP (octanol/water) ~1.5 - 2.5 Indicates balanced lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors 1 (hydroxyl group) Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 5 (2x ester O, 1x hydroxyl O) Provides multiple points for target binding.

| Polar Surface Area (PSA) | ~80-90 Ų | Suggests good potential for oral absorption and cell penetration. |

Rationale for In Silico First-Pass Analysis

Before embarking on costly and time-consuming synthesis and in vitro screening, a computational approach is highly recommended.[5] This allows for the rapid assessment of potential biological targets and flags potential liabilities.

G In Silico Bioactivity Prediction Workflow cluster_0 Compound Input cluster_1 Prediction & Analysis cluster_2 Output & Decision Making Structure Canonical SMILES of Target Compound ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Structure->ADMET Calculate Properties TargetPred Target Prediction (e.g., SuperPred, SwissTargetPrediction) Structure->TargetPred Similarity Search Decision Go/No-Go Decision for Synthesis & In Vitro Testing ADMET->Decision Assess Drug-Likeness Docking Molecular Docking (Against predicted targets like COX-2, kinases, etc.) TargetPred->Docking Select High-Confidence Targets Results Prioritized List of Potential Biological Targets Docking->Results Rank by Binding Affinity Results->Decision Inform Experimental Design

Caption: A streamlined workflow for the initial computational screening of a novel compound.

Trustworthiness of the Approach: This workflow is self-validating. A prediction of high affinity for a specific target (e.g., an enzyme) from TargetPred and Molecular Docking must be corroborated by favorable ADMET properties.[6] A compound predicted to be a potent inhibitor but also highly toxic or poorly absorbed would be deprioritized.[7]

Potential Biological Activities Based on Structural Analogy

The biological profile of the target molecule can be inferred from the activities of thiophenes with similar substitution patterns.

Anti-inflammatory Activity

Thiophene derivatives are well-represented among anti-inflammatory agents, with several approved drugs targeting enzymes in the arachidonic acid cascade.[1] The primary targets are cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5]

Causality: The planar, aromatic thiophene ring can act as a scaffold, positioning key functional groups to interact with the active sites of inflammatory enzymes. The hydroxyl and carboxylate groups on our target molecule could mimic interactions made by the carboxylate group of non-steroidal anti-inflammatory drugs (NSAIDs) with key arginine residues in the COX active site.

Arachidonic Acid Inflammatory Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (PGE2, etc.) COX->PGs LTs Leukotrienes (LTB4, etc.) LOX->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation Inhibitor Dimethyl 3-hydroxythiophene- 2,5-dicarboxylate (Hypothesized) Inhibitor->COX Inhibition? Inhibitor->LOX Inhibition?

Caption: Potential inhibition points in the arachidonic acid cascade.

Antimicrobial and Antioxidant Potential
  • Antimicrobial Activity: Many thiophene derivatives exhibit potent antibacterial and antifungal properties.[3][8] The combination of a thiophene core with hydroxyl and ester functionalities could disrupt microbial membranes or inhibit essential enzymes. Specifically, hydroxythiophene compounds have demonstrated significant antibacterial activity.[9]

  • Antioxidant Activity: The 3-hydroxy group is a key structural alert for antioxidant potential. It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), which are implicated in a wide range of diseases.[4][9] This activity is often synergistic with anti-inflammatory effects, as oxidative stress is a key component of the inflammatory response.

Anticancer Activity

Substituted thiophenes have been extensively investigated as anticancer agents.[10] Their mechanisms of action are diverse, including the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis. The electron-rich thiophene ring and its functional groups can engage in various interactions (π-π stacking, hydrogen bonding) with the active sites of oncogenic proteins.

Proposed Experimental Validation Framework

A logical, phased approach is required to empirically validate the predicted activities of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

Proposed Synthesis Route: The Fiesselmann Thiophene Synthesis

The Fiesselmann reaction is a classic and versatile method for preparing 3-hydroxythiophenes.[11] It involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.

Step-by-Step Protocol:

  • Reactant Preparation: Begin with a commercially available dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate).

  • Thioglycolate Addition: In a suitable solvent (e.g., methanol), add a base such as sodium methoxide to methyl thioglycolate to form the corresponding thiolate anion.

  • Condensation/Cyclization: Slowly add the dimethyl acetylenedicarboxylate to the thiolate solution at a controlled temperature (typically 0 °C to room temperature). The reaction proceeds via a Michael addition followed by an intramolecular Claisen-type condensation.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the mixture with a mild acid (e.g., acetic acid). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the target molecule, Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Assay Cascade

Once the compound is synthesized and purified, a tiered screening approach should be employed to efficiently test the primary hypotheses.

G In Vitro Validation Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary/Mechanistic Assays (Based on Tier 1 Hits) Compound Synthesized Compound (Purity >95%) Cytotoxicity Cytotoxicity Assay (e.g., MTT on non-cancerous cell line like HEK293) Compound->Cytotoxicity Antimicrobial Antimicrobial Screen (MIC against S. aureus, E. coli, C. albicans) Compound->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH or ABTS assay) Compound->Antioxidant AntiInflam Anti-inflammatory Assay (LPS-stimulated macrophages, measure NO/TNF-α) Cytotoxicity->AntiInflam Determine non-toxic dose Anticancer Anticancer Assay (MTT on cancer cell lines, e.g., MCF-7, HCT116) Cytotoxicity->Anticancer Determine IC50 range Antimicrobial->AntiInflam Correlate activity Antioxidant->AntiInflam Correlate activity

Caption: A logical cascade of in vitro assays for initial biological characterization.

Detailed Protocol Example: Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of nitric oxide (NO), is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production). This self-validating protocol ensures that any observed effect is dose-dependent and can be compared against a known standard.

Conclusion

While Dimethyl 3-hydroxythiophene-2,5-dicarboxylate remains an uncharacterized molecule, a thorough analysis of its structural components and the broader family of thiophene derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a 3-hydroxy substituent with diesters at the 2 and 5 positions on the thiophene core presents a compelling profile for anti-inflammatory, antioxidant, and antimicrobial activities. The predictive models and experimental frameworks detailed in this guide offer a robust and scientifically rigorous pathway for synthesizing this novel compound and systematically uncovering its biological potential. The journey from predictive analysis to empirical validation is a cornerstone of drug discovery, and Dimethyl 3-hydroxythiophene-2,5-dicarboxylate represents a promising candidate for this exploration.

References

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). MDPI. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Available at: [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia.pub. Available at: [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. (2024). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3‐hydroxythiophenes 12a‐d. (n.d.). ResearchGate. Available at: [Link]

  • Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). PubMed. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH. Available at: [Link]

  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (n.d.). ResearchGate. Available at: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (n.d.). ResearchGate. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.org. Available at: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (n.d.). PMC - NIH. Available at: [Link]

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Exploratory

known chemical reactivity of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

An In-Depth Technical Guide to the Chemical Reactivity of Dimethyl 3-Hydroxythiophene-2,5-dicarboxylate Executive Summary This guide provides a comprehensive technical overview of the chemical reactivity of Dimethyl 3-Hy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of Dimethyl 3-Hydroxythiophene-2,5-dicarboxylate

Executive Summary

This guide provides a comprehensive technical overview of the chemical reactivity of Dimethyl 3-Hydroxythiophene-2,5-dicarboxylate, a versatile heterocyclic compound. As a senior application scientist, this document moves beyond a simple recitation of facts to explain the underlying principles governing the molecule's behavior. We will explore its crucial tautomeric equilibrium, the interplay of activating and deactivating groups in electrophilic substitution, and the rich chemistry of its peripheral functional groups. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel materials and bioactive agents. The self-validating nature of the described protocols is intended to provide a trustworthy foundation for experimental design.

Molecular Structure and Core Chemical Principles

Nomenclature and Structural Features

The molecule of interest is Dimethyl 3-hydroxythiophene-2,5-dicarboxylate . Its structure consists of a central five-membered thiophene ring substituted with a hydroxyl group at the C3 position and two methyl carboxylate groups at the C2 and C5 positions. The presence of both electron-donating (hydroxyl) and electron-withdrawing (carboxylate) groups on the aromatic ring creates a unique electronic environment that dictates its reactivity.

The Decisive Role of Tautomerism

A fundamental characteristic of 3-hydroxythiophenes is their existence in a solvent-dependent equilibrium between two tautomeric forms: the aromatic 3-hydroxythiophene (enol) form and the non-aromatic thiophen-3(2H)-one (keto) form.[1] This equilibrium is not merely a structural curiosity; it is the primary determinant of the molecule's reactivity, offering two distinct pathways for chemical transformations. The aromatic enol form typically undergoes substitution reactions, while the keto form, with its α,β-unsaturated system, is susceptible to addition reactions.

tautomerism cluster_enol 3-Hydroxythiophene Tautomer (Enol) cluster_keto Thiophen-3(2H)-one Tautomer (Keto) enol <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/8Q5aY3b.png'SCALE='TRUE'/>TD>TR>TABLE>> keto <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/yU4l2fW.png'SCALE='TRUE'/>TD>TR>TABLE>> enol->keto Equilibrium

Caption: Tautomeric equilibrium of the 3-hydroxythiophene core.

Physicochemical and Spectroscopic Data

While specific experimental data for the title compound is sparse, properties can be inferred from related structures like Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.[2]

PropertyPredicted/Related ValueSource
Molecular FormulaC₉H₈O₅SN/A
Molar Mass228.22 g/mol N/A
Melting Point~182 °C (for dihydroxy analog)[2]
Boiling Point~378.6 °C (for dihydroxy analog)[2]
pKa~8.19 (Predicted for dihydroxy analog)[2]

Spectroscopic analysis would be expected to show characteristic signals for the hydroxyl proton, the aromatic proton at C4, and the two distinct methyl ester groups in ¹H NMR. The IR spectrum would feature a prominent C=O stretch from the esters and a broad O-H band.

Synthesis of the Substituted Thiophene Scaffold

The construction of polysubstituted thiophenes is well-established. Multicomponent reactions, such as the Gewald reaction, provide an efficient route to highly functionalized thiophenes and could be adapted for the synthesis of the target molecule or its precursors.[3][4] These one-pot syntheses are valued for their atom economy and reduction of waste, aligning with modern green chemistry principles.[3]

synthesis_logic Conceptual Synthetic Logic reagents α-Halo Ketone + β-Ketoester + Elemental Sulfur reaction Gewald-Type Multicomponent Reaction reagents->reaction product Dimethyl 3-Hydroxythiophene- 2,5-dicarboxylate Scaffold reaction->product

Caption: Conceptual workflow for thiophene scaffold synthesis.

Core Reactivity of the Thiophene Ring System

The reactivity of the thiophene ring is a delicate balance between the activating effect of the hydroxyl group and the deactivating effect of the two carboxylate groups.

Electrophilic Aromatic Substitution (EAS)

Thiophene is inherently more reactive towards electrophiles than benzene.[3] The C3-hydroxyl group is a powerful activating group, directing electrophiles to the C2 and C4 positions. However, the C2 position is blocked. The C2 and C5 carboxylate groups are deactivating and meta-directing. The net result is that the C4 position is the most likely site for electrophilic attack, though the overall reactivity of the ring is diminished compared to an unsubstituted 3-hydroxythiophene.

Causality: The reaction proceeds via a positively charged arenium intermediate. The hydroxyl group can stabilize this intermediate at the C4 position through resonance, lowering the activation energy for substitution at that site. Conversely, the electron-withdrawing nature of the esters destabilizes the intermediate, making the reaction more sluggish than on an activated-only ring.

  • System Purge: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Dimethyl 3-hydroxythiophene-2,5-dicarboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄ or glacial acetic acid).

  • Reagent Preparation: In the dropping funnel, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Protect the apparatus from light.

  • Reaction Execution: Cool the flask to 0 °C in an ice bath. Add the NBS solution dropwise over 30 minutes with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (Dimethyl 4-bromo-3-hydroxythiophene-2,5-dicarboxylate) by column chromatography or recrystallization.

Reactivity of the Thiophenone Tautomer: Conjugate Addition

The thiophen-3(2H)-one tautomer behaves as an α,β-unsaturated ketone, making it a target for nucleophilic conjugate addition (Michael addition). This reactivity pathway is orthogonal to EAS and provides access to a different class of derivatives.

Causality: The electron-withdrawing ketone group polarizes the double bond, creating an electrophilic center at the C5 position, which is susceptible to attack by soft nucleophiles. Although the C5 position is substituted with a carboxylate group in our target molecule, this pathway is important to consider for related 3-hydroxythiophenes.

Reactivity of Peripheral Functional Groups

Reactions at the C3-Hydroxyl Group

The hydroxyl group is a key handle for derivatization. Its enolate, formed by treatment with a base, can be selectively O-alkylated or O-acylated with high regioselectivity.[1]

  • Base Treatment: To a solution of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Alkoxide Formation: Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the corresponding alkoxide.

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise.

  • Reaction Progression: Heat the reaction mixture (e.g., to 60 °C) and monitor by TLC.

  • Workup: After completion, cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting ether by column chromatography.

Transformations of the Carboxylate Esters

The two methyl ester groups at C2 and C5 can undergo standard ester chemistry.

  • Hydrolysis: Saponification with a strong base (e.g., NaOH or LiOH) followed by acidic workup will yield the corresponding dicarboxylic acid, thiophene-2,5-dicarboxylic acid. This diacid is a valuable building block for coordination polymers and polyesters.[5][6]

  • Amidation: Reaction with amines can form the corresponding amides. This is particularly relevant in medicinal chemistry, where amide bonds are prevalent. For instance, related 2,5-diamide-substituted thiophenes have been synthesized via Curtius-like rearrangements.[2]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the esters to the corresponding diol, (3-hydroxythiophene-2,5-diyl)dimethanol.

Applications in Materials Science and Drug Discovery

The reactivity of this thiophene scaffold makes it a valuable precursor for a range of advanced applications.

  • Polymer Science: The diacid derivative (from ester hydrolysis) is analogous to terephthalic acid and can be used to synthesize bio-based polyesters.[6] The incorporation of the thiophene ring can enhance the thermal and mechanical properties of these polymers and improve their degradability.[6]

  • Drug Discovery: Thiophene derivatives are a cornerstone of medicinal chemistry.[3] The ability to functionalize the core at the C4 position, the hydroxyl group, and the carboxylate groups allows for the generation of large libraries of compounds for screening. Derivatives of related scaffolds have shown potent anticancer and antimicrobial activities.[7][8] For example, thiophene-hydrazone derivatives have been investigated as promising agents against pancreatic cancer.[9]

applications cluster_reactions Primary Transformations cluster_products Application Areas center Dimethyl 3-Hydroxythiophene- 2,5-dicarboxylate hydrolysis Ester Hydrolysis center->hydrolysis alkylation O-Alkylation center->alkylation eas C4-Substitution (EAS) center->eas polymers Bio-based Polyesters & Coordination Polymers hydrolysis->polymers Forms Diacid Building Block medicinal Bioactive Scaffolds (Anticancer, Antimicrobial) alkylation->medicinal Modifies Solubility/Binding eas->medicinal Introduces New Functionality

Caption: Derivatization pathways to key application areas.

Conclusion

Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is a molecule of significant synthetic potential, governed by the nuanced interplay of its tautomeric forms and the electronic effects of its substituents. A thorough understanding of its reactivity—from electrophilic substitution at the C4 position to nucleophilic attack at the hydroxyl and ester groups—empowers chemists to strategically design and execute syntheses of complex molecular architectures. Its demonstrated utility as a precursor for advanced polymers and bioactive compounds ensures that it will remain a relevant and valuable scaffold for innovation in materials science and pharmaceutical development.

References

  • Blake, A. J., et al. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry.
  • LookChem. (n.d.). 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester. LookChem.
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • PMC - PubMed Central. (n.d.).
  • National Institutes of Health. (n.d.). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH.
  • Royal Society of Chemistry. (1999). Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry.
  • National Institutes of Health. (2022).
  • PubMed. (2014).
  • MDPI. (2023).

Sources

Protocols & Analytical Methods

Method

Synthesis of Dimethyl 3-hydroxy-2,5-dimethylthiophene-2,4-dicarboxylate: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to the synthesis of dimethyl 3-hydroxy-2,5-dimethylthiophene-2,4-dicarboxylate, a polysubstituted thiop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of dimethyl 3-hydroxy-2,5-dimethylthiophene-2,4-dicarboxylate, a polysubstituted thiophene derivative with potential applications in medicinal chemistry and materials science. The protocol is based on the well-established Fiesselmann thiophene synthesis, a reliable method for the construction of 3-hydroxythiophene scaffolds. This document offers a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism, and practical insights for successful synthesis and purification.

Introduction

Thiophene derivatives are a cornerstone in modern medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The 3-hydroxythiophene moiety, in particular, serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The Fiesselmann thiophene synthesis, first reported in the 1950s, remains a highly effective and adaptable method for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1] This application note details a specific application of this reaction for the synthesis of dimethyl 3-hydroxy-2,5-dimethylthiophene-2,4-dicarboxylate, a molecule with a substitution pattern that offers multiple points for further chemical modification.

Principle of the Synthesis: The Fiesselmann Reaction

The Fiesselmann synthesis is a base-catalyzed condensation reaction that forms a thiophene ring. In the context of this protocol, the reaction proceeds through the condensation of a β-keto ester with a thioglycolate derivative. The key steps involve a series of base-catalyzed conjugate additions and an intramolecular Dieckmann condensation, followed by elimination and tautomerization to yield the aromatic 3-hydroxythiophene product.[2]

For the synthesis of dimethyl 3-hydroxy-2,5-dimethylthiophene-2,4-dicarboxylate, the chosen strategy involves the reaction of dimethyl 2-methyl-3-oxosuccinate with methyl 2-mercaptopropionate . This approach allows for the direct installation of the desired methyl and carboxylate groups at the 2 and 5 positions of the thiophene ring.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dimethyl 2-methyl-3-oxosuccinateReagentCommercially AvailableCan be synthesized if not available.
Methyl 2-mercaptopropionateReagentCommercially AvailableStore under nitrogen.
Sodium MethoxideAnhydrousCommercially AvailableHighly hygroscopic; handle in a glovebox or under inert atmosphere.
MethanolAnhydrousCommercially AvailableUse dry solvent.
Diethyl EtherAnhydrousCommercially AvailableUse dry solvent.
Hydrochloric Acid1 M aq.Commercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Synthesis of Starting Material: Dimethyl 2-methyl-3-oxosuccinate

While commercially available, dimethyl 2-methyl-3-oxosuccinate can be prepared via the Claisen condensation of dimethyl oxalate and methyl propionate using a strong base like sodium methoxide.[3][4]

Step-by-Step Synthesis of Dimethyl 3-hydroxy-2,5-dimethylthiophene-2,4-dicarboxylate
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).

  • Base Addition: Carefully add sodium methoxide (5.4 g, 0.1 mol) to the methanol at room temperature under a nitrogen atmosphere. Stir until the sodium methoxide is completely dissolved.

  • Addition of Reactants: To the stirred solution of sodium methoxide, add dimethyl 2-methyl-3-oxosuccinate (17.4 g, 0.1 mol) dropwise over 15 minutes. After the addition is complete, add methyl 2-mercaptopropionate (12.0 g, 0.1 mol) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water (200 mL).

  • Acidification: Acidify the aqueous solution to pH 3-4 by the slow addition of 1 M hydrochloric acid. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate) as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield dimethyl 3-hydroxy-2,5-dimethylthiophene-2,4-dicarboxylate as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process SM1 Dimethyl 2-methyl-3-oxosuccinate Reaction Fiesselmann Condensation SM1->Reaction SM2 Methyl 2-mercaptopropionate SM2->Reaction Base Sodium Methoxide Base->Reaction Solvent Anhydrous Methanol Solvent->Reaction Condition Reflux, 4-6h Condition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Dimethyl 3-hydroxy-2,5-dimethylthiophene-2,4-dicarboxylate Purification->Product caption Synthetic workflow for the target molecule.

Caption: Synthetic workflow for the target molecule.

Mechanistic Insights

The Fiesselmann synthesis of dimethyl 3-hydroxy-2,5-dimethylthiophene-2,4-dicarboxylate proceeds through a well-defined, base-catalyzed mechanism:

  • Enolate Formation: The base (methoxide) deprotonates the α-carbon of methyl 2-mercaptopropionate to form a thiolate enolate.

  • Michael Addition: The thiolate enolate acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ester system of the enol form of dimethyl 2-methyl-3-oxosuccinate in a Michael addition.

  • Dieckmann Condensation: The resulting intermediate undergoes an intramolecular Dieckmann condensation, where an enolate attacks one of the ester carbonyls to form a five-membered ring.

  • Elimination and Tautomerization: The cyclic intermediate then eliminates a molecule of methanol. The resulting intermediate tautomerizes to the more stable aromatic 3-hydroxythiophene system to yield the final product.

Mechanism Reactants Dimethyl 2-methyl-3-oxosuccinate + Methyl 2-mercaptopropionate Intermediate1 Thiolate Enolate Formation Reactants->Intermediate1 Base Base CH₃O⁻ Intermediate2 Michael Addition Intermediate1->Intermediate2 Intermediate3 Cyclization (Dieckmann) Intermediate2->Intermediate3 Intermediate4 Elimination of CH₃OH Intermediate3->Intermediate4 Product Dimethyl 3-hydroxy-2,5-dimethylthiophene-2,4-dicarboxylate Intermediate4->Product Tautomerization caption Simplified reaction mechanism.

Caption: Simplified reaction mechanism.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of dimethyl 3-hydroxy-2,5-dimethylthiophene-2,4-dicarboxylate using the Fiesselmann thiophene synthesis. The described methodology is scalable and utilizes readily available starting materials. The insights into the reaction mechanism and the step-by-step guide are intended to enable researchers to successfully synthesize this and related polysubstituted thiophenes for further investigation in drug discovery and materials science.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.
  • Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., Beloglazkina, E. K., Shtil, A. A., & Finko, A. V. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Mishra, R., & Soni, P. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. (Provides an overview of thiophene synthesis including the Fiesselmann reaction).
  • Google Patents. (n.d.). Method for synthesizing succinyl succinic dialkyl ester. (CN102093219A).
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

Sources

Application

Purification of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate: A Guide to Achieving High Purity

An Application Guide for Researchers Abstract This technical guide provides a comprehensive overview and detailed protocols for the purification of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical impact of purity on experimental outcomes and product integrity, this document outlines a strategic approach to purification, focusing on recrystallization and flash column chromatography. The methodologies are presented with a focus on the underlying chemical principles, enabling researchers to not only execute the procedures but also to adapt them based on empirical observations. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for obtaining this thiophene derivative in a highly purified form.

Introduction: The Imperative of Purity

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is a multifunctional thiophene derivative. The thiophene core is a key structural motif in many pharmaceuticals and organic electronic materials.[1] The purity of such compounds is paramount; trace impurities can lead to ambiguous biological data, unpredictable material properties, and complications in subsequent synthetic steps. This guide provides a systematic approach to purifying this target compound, moving from crude synthetic output to a final product of high purity.

Physicochemical Profile and Purification Strategy

A successful purification strategy is predicated on the physicochemical properties of the target molecule and its potential impurities.

  • Structure and Polarity: The presence of two methyl ester groups and a hydroxyl group on the thiophene ring suggests that 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is a compound of moderate to high polarity. The hydroxyl group offers a site for hydrogen bonding, which will influence its solubility in various solvents and its retention characteristics on polar stationary phases like silica gel.

  • Physical State: Based on the structure and comparison with similar molecules like Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (Melting Point: 182 °C), it is highly probable that the target compound is a solid at room temperature.[2] This makes recrystallization a primary candidate for a scalable and effective purification technique.[3]

  • Common Impurities: Impurities will likely consist of unreacted starting materials, reagents from the synthesis (e.g., acids, bases), and side-products. A well-designed purification protocol will target the removal of these specific contaminants.

Logical Purification Workflow

The choice of purification technique depends on the initial purity and the physical state of the crude product. The following diagram outlines a general decision-making workflow.

purification_workflow start Crude Product (Post-Workup) is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or waxy solid? is_solid->is_oily No recrystallization Protocol 1: Recrystallization is_solid->recrystallization Yes chromatography Protocol 2: Flash Column Chromatography is_oily->chromatography Yes purity_check1 Assess Purity (TLC, NMR, LC-MS) recrystallization->purity_check1 purity_check2 Assess Purity (TLC, NMR, LC-MS) chromatography->purity_check2 purity_check1->chromatography Purity < 98% final_product High-Purity Product purity_check1->final_product Purity ≥ 98% purity_check2->recrystallization Purity < 98% (If solid) purity_check2->final_product Purity ≥ 98%

Caption: General purification workflow for 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[4] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Selection

A preliminary solvent screen is crucial for identifying an appropriate system. The following table provides a list of candidate solvents to evaluate, ranging in polarity.

SolventBoiling Point (°C)Polarity IndexRationale and Potential
Ethanol 784.3The hydroxyl group may impart good solubility. Often a good choice for moderately polar compounds.[5]
Isopropanol 823.9Similar to ethanol, offers a good balance of polarity.
Ethyl Acetate 774.4The ester groups in the target molecule suggest potential solubility.
Toluene 1112.4A less polar option; may be effective if impurities are highly polar.
Heptane/Ethyl Acetate VariableVariableA solvent pair can be used if no single solvent is ideal. Heptane acts as the anti-solvent.
Water 10010.2Unlikely to be a good solvent on its own due to the organic backbone, but could be used in a solvent system.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the solid completely dissolves. An excess of solvent should be avoided to ensure good recovery.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.

Troubleshooting
  • Oiling Out: If the compound separates as an oil, it may be due to a high concentration of impurities or the melting point of the solid being lower than the solvent's boiling point. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: This may be due to using too much solvent or the solution being supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal.

  • Poor Recovery: This is often caused by using an excessive amount of solvent or premature crystallization during hot filtration.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[6] This method is ideal for purifying oily products or for separating compounds with similar polarities.[7]

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity. Its slightly acidic nature is generally compatible with thiophene derivatives.

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

Mobile Phase SystemPolarityApplication Notes
Ethyl Acetate / Hexanes AdjustableA standard system for a wide range of polarities. Start with a low percentage of ethyl acetate (e.g., 10%) and increase as needed.
Dichloromethane / Ethyl Acetate AdjustableA more polar system that can be effective for separating polar compounds.[8]
Dichloromethane / Methanol HighFor highly polar compounds. A small percentage of methanol (1-5%) can significantly increase the eluting power.
Step-by-Step Flash Chromatography Protocol

chromatography_protocol cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column with Silica Gel prep_sample 2. Prepare Sample (Dry or Wet Loading) prep_column->prep_sample prep_eluent 3. Prepare Eluent prep_sample->prep_eluent load_sample 4. Load Sample onto Column prep_eluent->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions elute->collect analyze_tlc 7. Analyze Fractions by TLC collect->analyze_tlc combine 8. Combine Pure Fractions analyze_tlc->combine evaporate 9. Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

Caption: Step-by-step workflow for flash column chromatography.

  • Column Packing: Secure a glass column vertically. Add a plug of cotton or glass wool, followed by a small layer of sand. Pack the column with silica gel, either as a slurry in the initial mobile phase (wet packing) or by carefully pouring the dry silica gel (dry packing).[6]

  • Sample Preparation:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a more polar solvent like dichloromethane) and apply it directly to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is often preferred as it can lead to better separation.

  • Elution and Fraction Collection: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate. Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

Purity Assessment

After purification, the purity of the final product must be verified. A combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of impurity peaks in the spectra is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

By following these detailed protocols and understanding the underlying principles, researchers can confidently and efficiently purify 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate to the high degree of purity required for demanding applications in research and development.

References

  • The Royal Society of Chemistry. (1974). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst. Retrieved from [Link]

  • PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Direct Imide Formation from Thiophene Dicarboxylic Acids Gives Expanded Side-Chain Selection in Thienopyr. Retrieved from [Link]

  • Google Patents. (n.d.). US4051151A - Thiophene derivatives and process for preparation thereof.
  • Google Patents. (n.d.). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
  • ResearchGate. (n.d.). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydrothiophenes. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethylthiophene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-hydroxythiophene. Retrieved from [Link]

  • National Institutes of Health. (2022, January 5). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Retrieved from [Link]

  • LookChem. (n.d.). 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
  • Diva-portal.org. (2019, June 11). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]

  • The Chinese University of Hong Kong. (n.d.). Thiophene-fused polyaromatics: synthesis, columnar liquid crystal, fluorescent and electrochemical properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde. Retrieved from [Link]

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Method

Application Notes and Protocols: 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A Versatile Heterocyclic Building Block The thiophene nucleus is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and electronic properties.[1] The functionalization of the thiophene ring allows for the fine-tuning of these properties, making polysubstituted thiophenes highly valuable synthetic targets. This guide focuses on the synthetic utility of a highly functionalized thiophene, 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, and its unmethylated precursor, dimethyl 3-hydroxythiophene-2,5-dicarboxylate. These compounds serve as versatile intermediates for the construction of complex molecular architectures, particularly fused heterocyclic systems like thieno[3,2-b]thiophenes, which are of significant interest in the development of organic semiconductors and pharmaceuticals.[2]

This document provides a comprehensive overview of the synthesis of the core scaffold and detailed protocols for its subsequent transformations, including O-alkylation, O-acylation, and the construction of fused ring systems. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical guide to harnessing the synthetic potential of these valuable building blocks.

Synthesis of the Core Scaffold: Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

The synthesis of the foundational intermediate, dimethyl 3-hydroxythiophene-2,5-dicarboxylate, is achieved through a robust and high-yielding Michael addition followed by an intramolecular cyclization. This method provides a straightforward entry into this highly functionalized thiophene system.

The reaction proceeds via an initial Michael reaction of methyl thioglycolate with dimethyl acetylenedicarboxylate, followed by an intramolecular cyclization to furnish the desired dimethyl 3-hydroxythiophene-2,5-dicarboxylate in excellent yield.[3]

Synthetic Workflow: Synthesis of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

start Starting Materials: Dimethyl acetylenedicarboxylate Methyl thioglycolate step1 Michael Addition & Intramolecular Cyclization start->step1 product Product: Dimethyl 3-hydroxythiophene-2,5-dicarboxylate step1->product reagents Reagents & Conditions: Base (e.g., Sodium Methoxide) Methanol Reflux reagents->step1 start Starting Materials: Dimethyl 2,4-diacetyl-3-oxopentanedioate (or a similar diketoester) Lawesson's Reagent or P4S10 step1 Thionation and Cyclization start->step1 product Product: 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate step1->product conditions Conditions: Inert solvent (e.g., Toluene) Heat conditions->step1 start Dimethyl 3-hydroxythiophene- 2,5-dicarboxylate step1 O-Alkylation start->step1 intermediate Alkylated Intermediate step1->intermediate step2 Intramolecular Cyclization (Dieckmann Condensation) intermediate->step2 product Thieno[3,2-b]thiophene Derivative step2->product reagents1 Reagents: Methyl bromoacetate Base (e.g., K2CO3) Solvent (e.g., Acetone) reagents1->step1 reagents2 Reagents: Strong Base (e.g., NaH, LDA) Solvent (e.g., THF) reagents2->step2

Sources

Application

Application Notes and Protocols: 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals The thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its wide range of biological activities.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its wide range of biological activities.[1] Thiophene-containing molecules have been successfully developed into drugs for various therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders.[2] Among the diverse array of thiophene derivatives, 3-hydroxythiophenes functionalized with carboxylate groups at the 2- and 5-positions represent a particularly valuable class of synthetic intermediates. This guide focuses on the utility of 2,5-dimethyl 3-hydroxythiophene-2,5-dicarboxylate as a versatile building block for the synthesis of complex molecular architectures relevant to drug discovery.

The strategic placement of a hydroxyl group at the 3-position, flanked by two methyl dicarboxylate moieties at the 2- and 5-positions, offers a unique combination of reactive sites. This arrangement allows for selective modifications, providing access to a diverse library of compounds. The insights and protocols detailed herein are designed to empower researchers to harness the full synthetic potential of this valuable building block.

Physicochemical and Spectroscopic Profile

PropertyValueSource
Molecular Formula C₈H₈O₆SLookChem
Molecular Weight 232.21 g/mol LookChem
Melting Point 182 °CLookChem
Boiling Point 378.558 °C at 760 mmHgLookChem
Density 1.532 g/cm³LookChem
pKa 8.19 ± 0.20 (Predicted)LookChem

Synthesis of the Thiophene Core: The Fiesselmann Reaction

A robust and widely applicable method for the synthesis of 3-hydroxythiophene-2,5-dicarboxylates is the Fiesselmann thiophene synthesis.[3][4] This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base.[3] The mechanism proceeds through a series of base-catalyzed 1,4-conjugate additions, followed by an intramolecular Dieckmann condensation to form the thiophene ring.[4]

Fiesselmann_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product thioglycolate Methyl Thioglycolate michael_addition_1 First Michael Addition thioglycolate->michael_addition_1 Base (e.g., NaOMe) michael_addition_2 Second Michael Addition thioglycolate->michael_addition_2 Base acetylene_dicarboxylate Dimethyl Acetylenedicarboxylate acetylene_dicarboxylate->michael_addition_1 michael_addition_1->michael_addition_2 Intermediate Thioether dieckmann_condensation Dieckmann Condensation michael_addition_2->dieckmann_condensation Dithioacetal Intermediate elimination Elimination & Tautomerization dieckmann_condensation->elimination Cyclized Intermediate product Dimethyl 3-hydroxythiophene- 2,5-dicarboxylate elimination->product

Caption: Mechanism of the Fiesselmann Thiophene Synthesis.

Experimental Protocol: Synthesis of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

This protocol is adapted from the general principles of the Fiesselmann synthesis.

Materials:

  • Methyl thioglycolate

  • Dimethyl acetylenedicarboxylate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl thioglycolate (2.0 equivalents) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add dimethyl acetylenedicarboxylate (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

Chemical Reactivity and Synthetic Applications

The 2,5-dimethyl 3-hydroxythiophene-2,5-dicarboxylate scaffold offers multiple sites for chemical modification, making it a highly versatile building block. The hydroxyl group can undergo O-alkylation and O-acylation, while the thiophene ring is amenable to electrophilic substitution, although it is generally less reactive than 3-hydroxypyrroles.[5]

Functionalization_Workflow cluster_reactions Functionalization Reactions cluster_products Derivative Classes cluster_applications Potential Applications start 2,5-Dimethyl 3-hydroxythiophene- 2,5-dicarboxylate o_alkylation O-Alkylation start->o_alkylation Alkyl halide, Base o_acylation O-Acylation start->o_acylation Acyl chloride, Base electrophilic_sub Electrophilic Substitution (e.g., Halogenation) start->electrophilic_sub Electrophile alkoxy_derivative 3-Alkoxythiophene Derivatives o_alkylation->alkoxy_derivative acyloxy_derivative 3-Acyloxythiophene Derivatives o_acylation->acyloxy_derivative substituted_derivative Ring-Substituted Derivatives electrophilic_sub->substituted_derivative drug_discovery Drug Discovery Scaffolds alkoxy_derivative->drug_discovery acyloxy_derivative->drug_discovery substituted_derivative->drug_discovery material_science Functional Materials substituted_derivative->material_science

Caption: Synthetic functionalization workflow.

Protocol 1: O-Alkylation of the 3-Hydroxyl Group

O-alkylation of the 3-hydroxyl group provides access to a variety of 3-alkoxythiophene derivatives.

Materials:

  • Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

Procedure:

  • To a solution of dimethyl 3-hydroxythiophene-2,5-dicarboxylate (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Electrophilic Halogenation of the Thiophene Ring

Halogenation of the thiophene ring can provide intermediates for further cross-coupling reactions. Straightforward halogenation of methyl 3-hydroxythiophene-2-carboxylate has been reported to yield methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates.[6]

Materials:

  • Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

  • Halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS))

  • Solvent (e.g., chloroform, carbon tetrachloride)

Procedure:

  • Dissolve dimethyl 3-hydroxythiophene-2,5-dicarboxylate (1.0 equivalent) in the chosen solvent.

  • Add the halogenating agent (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any excess halogenating agent.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product as needed.

Applications in Drug Discovery and Beyond

Thiophene derivatives are integral to a multitude of marketed drugs and clinical candidates.[7] The functionalized thiophenes synthesized from 2,5-dimethyl 3-hydroxythiophene-2,5-dicarboxylate can serve as key intermediates for the development of novel therapeutic agents. For instance, substituted thiophenes have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[7][8]

Furthermore, the diverse coordination properties of thiophene-2,5-dicarboxylates make them excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs).[9] These materials have potential applications in gas storage, catalysis, and sensing.

References

  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022-01-05). NIH. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024-06-13). NIH. [Link]

  • Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. (1999). New Journal of Chemistry (RSC Publishing). [Link]

  • Thiophene-2,5-dicarboxylic acid synthesis method.
  • Synthesis of 3‐hydroxythiophenes 12a‐d. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2020-04-20). PubMed Central. [Link]

  • Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Sci-Hub. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023-02-20). NIH. [Link]

  • Molecular modeling and antioxidant activity of newly synthesized 3-hydroxy-2-substituted-thiophene derivatives. ResearchGate. [Link]

  • Thiophen compounds and their preparation.
  • Therapeutic importance of synthetic thiophene. (2015-09-01). PubMed Central. [Link]

  • Synthesis of Functionalized Dibenzothiophenes – An Efficient Three‐Step Approach Based on Pd‐Catalyzed C–C and C–S Bond Formations. Sci-Hub. [Link]

  • Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Sci-Hub. [Link]

  • Fiesselmann thiophene synthesis. ResearchGate. [Link]

  • Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]

  • Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates. ResearchGate. [Link]

  • Bio-based poly(propylene 2,5-furandicarboxylate-co-propylene 2,5-thiophenedicarboxylate): synthesis and characterization. ResearchGate. [Link]

  • Synthesis of 2,4-dimethyl-3-hydroxymethyl-5-iodothiophene. PrepChem.com. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023-05-04). ResearchGate. [Link]

  • Scheme 6. Mechanism of Fiesselmann thiophene synthesis. ResearchGate. [Link]

  • Fiesselmann thiophene synthesis. Filo. [Link]

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applications of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate in materials science

An Application Guide to the Materials Science Potential of Dimethyl 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate Introduction: Unveiling a Versatile Thiophene Building Block In the landscape of materials science, th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Materials Science Potential of Dimethyl 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate

Introduction: Unveiling a Versatile Thiophene Building Block

In the landscape of materials science, thiophene-based compounds are cornerstones for innovation, particularly in organic electronics and advanced polymers.[1][2] This guide focuses on a promising, yet underexplored molecule: Dimethyl 2,5-dimethyl-3-hydroxythiophene-2,5-dicarboxylate . This multifunctional thiophene derivative, characterized by its electron-rich heterocyclic core, strategically placed methyl groups for solubility, a reactive hydroxyl group, and two carboxylate moieties for polymerization and coordination, represents a versatile platform for creating next-generation materials.

While direct literature on this specific compound is sparse, its structural motifs are well-precedented in high-performance materials. This document serves as a prospective guide for researchers, outlining potential applications and detailed experimental protocols based on established principles of thiophene chemistry. We aim to bridge the gap between theoretical potential and practical application, providing a scientifically grounded roadmap for harnessing this molecule's capabilities.

Caption: Molecular structure of the title compound.

Part 1: Applications in Advanced Polymer Synthesis

The dicarboxylate functionality positions this molecule as an ideal monomer for polycondensation reactions. The additional methyl and hydroxyl groups offer unique advantages over simpler thiophene-dicarboxylates by enhancing solubility and providing a site for secondary modifications.

Application 1.1: Monomer for High-Performance Bio-Based Polyesters

Causality and Expertise: Thiophene-based polyesters are gaining significant attention as bio-based alternatives to petroleum-derived polymers like PET, offering comparable or superior thermal and barrier properties.[3][4] The title compound can be used as a direct replacement for monomers like dimethyl 2,5-thiophenedicarboxylate. The incorporation of the 3-hydroxy group is expected to increase the polymer's glass transition temperature (Tg) and create opportunities for post-polymerization functionalization. The methyl groups at the 2 and 5 positions will disrupt chain packing, potentially improving solubility in common organic solvents and rendering the polymer more amorphous.

Experimental Protocol: Two-Step Melt Polycondensation

This protocol describes the synthesis of a novel polyester via transesterification and subsequent polycondensation.

  • Esterification (Transesterification):

    • Charge a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with Dimethyl 2,5-dimethyl-3-hydroxythiophene-2,5-dicarboxylate (1.0 mol), a diol such as 1,4-butanediol (2.2 mol), and a catalyst like titanium(IV) butoxide (0.1% mol/mol of diester).

    • Heat the mixture under a gentle nitrogen stream to 180-200°C. Methanol will be released as a byproduct of the transesterification reaction.

    • Monitor the reaction by collecting the distilled methanol. The reaction is typically complete within 2-4 hours when ~95% of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Slowly reduce the pressure to below 1 mbar over a period of 60-90 minutes to facilitate the removal of excess diol and drive the polymerization reaction forward.

    • Continue stirring under high vacuum for 2-3 hours. A noticeable increase in viscosity indicates the formation of a high molecular weight polymer.

    • Cool the reactor to room temperature and extrude the polymer under nitrogen pressure.

  • Purification and Characterization:

    • Dissolve the crude polymer in chloroform or a similar solvent and precipitate it in cold methanol to remove unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven at 60°C for 24 hours.

    • Characterize the polymer using:

      • ¹H NMR for structural confirmation.

      • Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index.

      • Differential Scanning Calorimetry (DSC) to determine Tg and melting temperature (Tm).

      • Thermogravimetric Analysis (TGA) to assess thermal stability.

Monomers Diester + Diol + Catalyst Reactor Charge Reactor Monomers->Reactor Transesterification Transesterification (180-200°C, N2 atm) - Methanol Reactor->Transesterification Polycondensation Polycondensation (220-240°C, <1 mbar) - Excess Diol Transesterification->Polycondensation Extrusion Polymer Extrusion Polycondensation->Extrusion Purification Dissolution & Precipitation Extrusion->Purification Characterization NMR, GPC, DSC, TGA Purification->Characterization

Caption: MOF synthesis from metal ions and organic linkers.

Part 3: Applications in Organic Electronics

Thiophene oligomers and polymers are the workhorses of organic electronics due to their excellent charge transport properties and tunable optoelectronics. [5]The title compound can serve as a functional building block for creating novel organic semiconductors.

Application 3.1: Building Block for π-Conjugated Oligomers

Causality and Expertise: For applications in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs), the thiophene core must be integrated into a larger π-conjugated system. [2][6]The title molecule can be chemically modified (e.g., via halogenation) to participate in cross-coupling reactions like Suzuki or Stille couplings. The ester and methyl groups are crucial for ensuring solubility of the resulting oligomers, which is a major challenge in this field. The hydroxyl group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through its electron-donating character and can be used to attach other functional groups.

Experimental Protocol: Synthesis of a Thiophene-Containing Dimer (Illustrative)

This protocol outlines a Suzuki cross-coupling to demonstrate the molecule's utility as a building block.

  • Bromination of the Thiophene Core:

    • Prerequisite: The thiophene ring needs reactive sites for coupling. Assuming the 4-position is available, it can be selectively brominated.

    • Dissolve Dimethyl 2,5-dimethyl-3-hydroxythiophene-2,5-dicarboxylate (1.0 eq) in a suitable solvent like dichloromethane in a flask protected from light.

    • Cool the solution to 0°C and add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench with aqueous sodium thiosulfate, extract with dichloromethane, dry over MgSO₄, and purify by column chromatography to yield the brominated derivative.

  • Suzuki Cross-Coupling:

    • In a Schlenk flask under an inert atmosphere (Argon), combine the brominated thiophene (1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2M K₂CO₃).

    • Add a solvent such as toluene or dioxane.

    • Heat the mixture to reflux (80-100°C) for 12-24 hours.

    • After cooling, dilute with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over MgSO₄, and purify the crude product by column chromatography to obtain the desired π-conjugated dimer.

  • Optoelectronic Characterization:

    • UV-Vis and Photoluminescence Spectroscopy: To determine the absorption and emission spectra, and to calculate the optical bandgap.

    • Cyclic Voltammetry (CV): To measure the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

Key Optoelectronic Parameters for Evaluation

ParameterMeasurement TechniqueSignificance for Application
Absorption Max (λ_abs) UV-Vis SpectroscopyDetermines the color and light-harvesting range (for OPVs).
Emission Max (λ_em) PhotoluminescenceDetermines the emission color (for OLEDs).
HOMO/LUMO Levels Cyclic VoltammetryCrucial for charge injection/extraction and device architecture design.
Quantum Yield (Φ) Integrating SphereMeasures the efficiency of light emission (for OLEDs).

References

  • Chen, B., Mok, K., Ng, S., & Drew, M. G. B. (1999). Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry, 23, 877-883. [Link]

  • Jacomini, A. P., et al. (2024). Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity. Molecules.
  • Elsenbaumer, R. L., & Jen, K. Y. (1991). Polymerization of thiophene and its derivatives.
  • Iandolo, D., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. [Link]

  • Cevher, S. C. (2018). Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. [Link]

  • Wu, G. (2006). Thiophene-2,5-dicarboxylic acid synthesis method.
  • Wikipedia. (n.d.). Thiophene. Retrieved from Wikipedia. [Link]

  • Jiang, M., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. National Institutes of Health. [Link]

  • Thomas, K. R. J., & Lin, J. T. (2014). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.
  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethylthiophene.
  • BenchChem. (2025).
  • Sonar, P., Singh, S. P., & Lin, T. T. (2017). Thiophene-Based Organic Semiconductors. PubMed. [Link]

  • Liu, X., & Liu, L. (2009). The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • Wang, H. M., et al. (2011). The Synthesis and Characterization of Thiophene Derivative Polymers. Scientific.net. [Link]

  • Gigli, M., et al. (2022). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. MDPI. [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates.
  • Gamal, A. M., et al. (2021). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace.
  • Zhang, F., et al. (2011). Thiophene-based conjugated oligomers for organic solar cells. Journal of Materials Chemistry. [Link]

  • Krüger, L., et al. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)
  • Eke, M., et al. (2021). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journals. [Link]

  • Dogru, M., et al. (2013). Thiophene-based covalent organic frameworks. PNAS. [Link]

  • Majewska, M., et al. (2022). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. MDPI.
  • Biosynth. (n.d.). 2,5-Dimethyl-thiophene-3-carboxylic acid.

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Application

Application Notes and Protocols for the Investigation of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of a Novel Thiophene Scaffold The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Novel Thiophene Scaffold

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[1][2] Thiophene derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][3][4][5] This guide focuses on a novel, yet underexplored, derivative: 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate . While direct literature on this specific molecule is scarce, its structural motifs—a 3-hydroxythiophene core flanked by two carboxylate groups and two methyl groups—suggest significant therapeutic potential.

The 3-hydroxythiophene moiety is a known pharmacophore in various bioactive molecules, while the dicarboxylate groups at the 2 and 5 positions offer valuable handles for synthetic modification, allowing for the generation of diverse chemical libraries. These ester groups can also be hydrolyzed to the corresponding dicarboxylic acid, potentially improving solubility and enabling the formation of salts or coordination complexes. This document provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this promising compound, empowering researchers to explore its medicinal chemistry applications.

Section 1: Proposed Synthesis Strategy

The synthesis of polysubstituted thiophenes can be achieved through several established methodologies. For the target molecule, a modification of the Fiesselmann thiophene synthesis presents a logical and adaptable approach.[6][7] This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-keto esters.

A plausible synthetic route to Dimethyl 2,5-dimethyl-3-hydroxythiophene-2,5-dicarboxylate is outlined below. This strategy leverages readily available starting materials and follows a well-precedented reaction mechanism.

Diagram of Proposed Synthetic Pathway

G cluster_0 Phase 1: Thioether Formation cluster_1 Phase 2: Cyclization and Aromatization A Dimethyl acetylenedicarboxylate C Intermediate Adduct A->C Base (e.g., NaOMe) Michael Addition B Methyl 2-mercapto-propionate B->C D Cyclized Intermediate C->D Intramolecular Dieckmann Condensation E Target Molecule: 2,5-Dimethyl-3-hydroxythiophene- 2,5-dicarboxylate D->E Tautomerization (Aromatization)

Caption: Proposed Fiesselmann-type synthesis of the target compound.

Section 2: Detailed Experimental Protocols

Protocol for Synthesis and Purification

This protocol is a generalized procedure based on established Fiesselmann-type reactions and should be optimized for the specific substrates.

Materials:

  • Dimethyl acetylenedicarboxylate

  • Methyl 2-mercaptopropionate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.

  • Addition of Thiol: Cool the solution to 0°C in an ice bath. Add methyl 2-mercaptopropionate (1.0 equivalent) dropwise over 15 minutes. Stir the resulting mixture for an additional 30 minutes at 0°C.

  • Addition of Alkyne: Add dimethyl acetylenedicarboxylate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NH₄Cl. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate.

Protocol for Structural Characterization

Confirmation of the synthesized product's identity and purity is critical.[8][9]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a 5-10 mg sample in deuterated chloroform (CDCl₃). Expected signals would include singlets for the two methyl groups and the two methoxy groups, and a signal for the hydroxyl proton.

  • ¹³C NMR: A more concentrated sample may be needed. Expected signals would correspond to the carbons of the methyl groups, methoxy groups, the thiophene ring carbons (including the C-OH carbon), and the carbonyl carbons of the ester groups.[8]

2. Mass Spectrometry (MS):

  • Utilize high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to confirm the exact mass of the compound and its molecular formula.[10]

3. Infrared (IR) Spectroscopy:

  • Analyze a thin film or KBr pellet of the sample. Look for characteristic absorption bands: a broad peak around 3400-3200 cm⁻¹ for the O-H stretch, and strong peaks around 1720-1700 cm⁻¹ for the C=O stretch of the ester groups.

Analytical Technique Expected Observations
¹H NMR Singlets for -CH₃ and -OCH₃ groups, OH proton signal.
¹³C NMR Resonances for methyl, methoxy, thiophene ring, and carbonyl carbons.
HRMS (ESI) Accurate mass peak corresponding to the molecular formula C₁₀H₁₂O₅S.
FT-IR Broad O-H stretch (~3300 cm⁻¹), strong C=O stretch (~1710 cm⁻¹).

Section 3: Hypothesized Biological Activities and In Vitro Screening Protocols

Based on the extensive literature on thiophene derivatives, 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate is a prime candidate for screening in several therapeutic areas.[4][5]

Anticancer Activity

Many thiophene-containing molecules exhibit potent cytotoxic effects against various cancer cell lines.

Protocol: MTT Assay for Cell Viability [11][12][13][14]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

G A Seed cancer cells in 96-well plate (e.g., MCF-7, HepG2) B Incubate 24h (allow cells to adhere) A->B C Treat with serial dilutions of test compound B->C D Incubate 24-72h C->D E Add MTT reagent (0.5 mg/mL) D->E F Incubate 4h at 37°C E->F G Solubilize formazan crystals (DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Thiophenes are known to inhibit key inflammatory mediators. A primary screen can assess the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test) [15][16][17]

Procedure:

  • Seed RAW 264.7 macrophage cells into a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate for 10-15 minutes at room temperature.[15]

  • Measure the absorbance at 540-550 nm.[15]

  • Quantify the nitrite concentration using a sodium nitrite standard curve and determine the compound's ability to inhibit NO production.

  • A parallel cytotoxicity assay (e.g., MTT) on RAW 264.7 cells is essential to ensure that the observed NO reduction is not due to cell death.[15]

Antimicrobial Activity

The thiophene scaffold is present in several antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the standard metric for assessing antimicrobial potency.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [18][19][20][21][22]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).[19]

  • Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.[21]

  • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.[21]

Conclusion and Future Directions

This document provides a foundational guide for the synthesis and biological evaluation of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate. The proposed synthetic route is robust, and the outlined protocols for anticancer, anti-inflammatory, and antimicrobial screening represent the industry standard for preliminary drug discovery. Positive results in these initial assays would warrant further investigation, including structure-activity relationship (SAR) studies by modifying the methyl and carboxylate groups, elucidation of the mechanism of action, and eventual progression to in vivo models. The versatile and promising nature of the thiophene scaffold suggests that this novel compound could be a valuable starting point for developing new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Al-Warhi, T., Rizvi, S. U. M. D., Al-Malki, J. S., Al-Ghamdi, S. A., & Mahnashi, M. H. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 19. [Link]

  • Cetin, A., Kurt, H., & Bozari, S. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of the Institute of Science and Technology, 9(1), 111-120. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. Retrieved from [Link]

  • RSC Publishing. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (2001). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. [Link]

  • Academic Journals. (2018). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 12(12), 145-153. [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 962. [Link]

  • National Center for Biotechnology Information. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports, 14(1), 1234. [Link]

  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

  • Google Patents. (1997). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2022).
  • Sci-Hub. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry, 65(1), 110-113. [Link]

  • ResearchGate. (2021). Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(4), 215-220.
  • Beilstein Journal of Organic Chemistry. (2019). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 15, 2456-2464. [Link]

  • Sci-Hub. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Magnetic Resonance in Chemistry, 27(2), 187-190. [Link]

  • National Center for Biotechnology Information. (2015). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Food Technology and Biotechnology, 53(4), 471-478. [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2022).
  • PubMed. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5173-5181. [Link]

  • Bio-protocol. (2022). Determination of Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • PubMed. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules, 11(11), 895-905. [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. Retrieved from [Link]

  • Filo. (2024). Fiesselmann thiophene synthesis. Retrieved from [Link]

Sources

Method

Application Note: Derivatization of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate for Advanced Drug Discovery and Materials Science

Introduction Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The functionalization of the thiophene cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The functionalization of the thiophene core allows for the fine-tuning of these characteristics, leading to the development of novel therapeutic agents and advanced materials. A key intermediate in this field is Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a versatile scaffold amenable to a variety of chemical transformations. The hydroxyl group at the 3-position is particularly significant as it can undergo tautomerization to the thiophen-3(2H)-one form. However, by forming an enolate with a suitable base, this hydroxyl group can be selectively derivatized through O-alkylation and O-acylation, providing stable derivatives with tailored properties.[1] This application note provides detailed protocols for the O-alkylation and O-acylation of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, offering researchers a robust guide for synthesizing a library of novel compounds.

Chemical Rationale and Mechanistic Overview

The derivatization of the 3-hydroxyl group of the thiophene core is achieved via two primary pathways: O-alkylation and O-acylation.

  • O-Alkylation: This is typically achieved through a Williamson ether synthesis.[1] The weakly acidic hydroxyl group is first deprotonated by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic thiophenoxide ion. This ion then acts as a nucleophile, attacking an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the corresponding ether. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation, leaving the alkoxide free to react.

  • O-Acylation: The hydroxyl group can be readily converted into an ester through reaction with an acylating agent, such as an acyl chloride or an acid anhydride. The use of a base, typically pyridine, is essential. Pyridine serves a dual role: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate, and it also functions as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3][4]

Experimental Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol details the synthesis of Dimethyl 3-methoxythiophene-2,5-dicarboxylate.

Materials and Reagents

Reagent/MaterialGradeSupplierPart Number
Dimethyl 3-hydroxythiophene-2,5-dicarboxylate≥97%Sigma-Aldrich(example)
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich(example)
Methyl Iodide (CH₃I)99.5%Sigma-Aldrich(example)
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich(example)
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich(example)
Saturated aqueous Ammonium Chloride (NH₄Cl)ACS ReagentSigma-Aldrich(example)
Saturated aqueous Sodium Chloride (Brine)ACS ReagentSigma-Aldrich(example)
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich(example)
Round-bottom flask, two-neck, 100 mL-VWR(example)
Magnetic stirrer and stir bar-VWR(example)
Septa and Argon balloon-VWR(example)
Syringes and needles-VWR(example)

Step-by-Step Procedure

  • Preparation: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool under an argon atmosphere.

  • Reagent Addition: To the flask, add Dimethyl 3-hydroxythiophene-2,5-dicarboxylate (1.0 eq) and anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water. Ensure all glassware is dry.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Dimethyl 3-methoxythiophene-2,5-dicarboxylate.

Workflow Diagram for O-Alkylation

O_Alkylation_Workflow start Start prep Prepare Dry Apparatus under Argon start->prep 1 add_reagents Add Thiophene & DMF prep->add_reagents 2 deprotonation Cool to 0°C Add NaH add_reagents->deprotonation 3 alkylation Add Alkyl Halide deprotonation->alkylation 4 reaction Stir at RT (12-16h) alkylation->reaction 5 workup Quench with NH4Cl Extract with Et2O reaction->workup 6 purification Dry, Concentrate & Purify workup->purification 7 end Product purification->end 8

Caption: O-Alkylation Experimental Workflow.

Protocol 2: O-Acylation with Acyl Chloride

This protocol details the synthesis of Dimethyl 3-(acetyloxy)thiophene-2,5-dicarboxylate.

Materials and Reagents

Reagent/MaterialGradeSupplierPart Number
Dimethyl 3-hydroxythiophene-2,5-dicarboxylate≥97%Sigma-Aldrich(example)
Acetyl Chloride (CH₃COCl)≥99%Sigma-Aldrich(example)
Anhydrous Pyridine≥99.8%Sigma-Aldrich(example)
Anhydrous Dichloromethane (DCM)≥99.8%Sigma-Aldrich(example)
1 M Hydrochloric Acid (HCl)ACS ReagentSigma-Aldrich(example)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)ACS ReagentSigma-Aldrich(example)
Saturated aqueous Sodium Chloride (Brine)ACS ReagentSigma-Aldrich(example)
Anhydrous Sodium Sulfate (Na₂SO₄)≥99.0%Sigma-Aldrich(example)
Round-bottom flask, 100 mL-VWR(example)
Magnetic stirrer and stir bar-VWR(example)
Dropping funnel-VWR(example)

Step-by-Step Procedure

  • Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Dimethyl 3-hydroxythiophene-2,5-dicarboxylate (1.0 eq) and anhydrous dichloromethane (30 mL).

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.5 eq) dropwise from a dropping funnel over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by flash column chromatography on silica gel.

Workflow Diagram for O-Acylation

O_Acylation_Workflow start Start dissolve Dissolve Thiophene in DCM and Pyridine start->dissolve 1 acylation Cool to 0°C Add Acyl Chloride dissolve->acylation 2 reaction Stir at RT (4-6h) acylation->reaction 3 wash Wash with HCl, NaHCO3, Brine reaction->wash 4 purify Dry, Concentrate & Purify wash->purify 5 end Product purify->end 6

Caption: O-Acylation Experimental Workflow.

Characterization of Derivatives

The successful synthesis of the O-alkylated and O-acylated derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl or acyl group. For the methoxy derivative, a singlet around 3.8-4.0 ppm is expected. For the acetyl derivative, a singlet around 2.1-2.3 ppm is expected.

    • ¹³C NMR: Expect a new signal for the carbon(s) of the alkyl or acyl group and a shift in the resonance of the C3 carbon of the thiophene ring.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the derivatized product.

  • Infrared (IR) Spectroscopy: The broad O-H stretching band of the starting material (around 3200-3500 cm⁻¹) should be absent in the product's spectrum. For the acylated product, a strong C=O stretching band for the ester will appear around 1760 cm⁻¹.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no yield Incomplete deprotonation (O-alkylation)Ensure NaH is fresh and the reaction is strictly anhydrous. Increase reaction time or slightly warm the mixture.
Inactive acylating agent (O-acylation)Use freshly opened or distilled acyl chloride.
Incomplete reaction Insufficient reaction time or temperatureContinue stirring and monitor by TLC. Gentle heating may be required for less reactive alkyl halides.
Side products C-alkylation or C-acylationEnsure slow addition of the electrophile at low temperature to favor O-derivatization.
Hydrolysis of acyl chlorideEnsure all reagents and solvents are anhydrous.

The protocols outlined in this application note provide a reliable and efficient methodology for the derivatization of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. Both O-alkylation and O-acylation are high-yielding reactions that allow for the introduction of a wide range of functional groups at the 3-position of the thiophene ring. These derivatized building blocks are of significant interest to researchers in drug discovery and materials science, enabling the synthesis of novel compounds with potentially enhanced biological activity or tailored electronic properties.

References

  • Corral, C., & Lissavetzky, J. (1984). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. J. Chem. Soc., Perkin Trans. 1, 0, 2711–2714. [Link]

  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New J. Chem., 34, 2558-2563. [Link]

  • Ishii, H., & Kashiwagi, K. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols. GlycoPODv2. [Link]

  • Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange. [Link]

  • ResearchGate. (2025). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. [Link]

  • U.S. Patent 2,432,991. (1947). Acylation of thiophene.

  • Royal Society of Chemistry. (2022). Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications. Journal of Materials Chemistry A. [Link]

  • Sci-Hub. (1991). ChemInform Abstract: An Efficient Synthesis of 3,4‐Dioxocyclobutenecarboxylate Derivatives. ChemInform, 22(8). [Link]

  • Royal Society of Chemistry. (2010). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. [Link]

  • National Institutes of Health. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC. [Link]

  • U.S. Patent 2,563,087. (1951). Separation of thiophene by selective alkylation.

  • ResearchGate. (2025). Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. [Link]

  • National Institutes of Health. (2018). Synthesis and Characterization of Oligothiophene–Porphyrin-Based Molecules That Can Be Utilized for Optical Assignment of Aggregated Amyloid-β Morphotypes. PMC. [Link]

  • National Institutes of Health. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]

  • James Cook University. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. [Link]

  • Royal Society of Chemistry. (2022). Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a. [Link]

  • Google Patents. (n.d.). CN110590817A - 3,4-ethylenedioxythiophene-2,5-dicarboxylate cadmium complex and preparation method thereof.

  • Google Patents. (n.d.). WO2016153094A1 - Novel method for preparing 3-alkoxy thiophene derivative.

Sources

Application

Application Notes and Protocols for the Analytical Determination of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Thiophene Derivatives and the Need for Robust Analytical Methods Thiophene moieties are privileged structures in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Thiophene Derivatives and the Need for Robust Analytical Methods

Thiophene moieties are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and a wide array of biologically active compounds.[1] Their diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic agents, underscore the importance of their study in drug discovery and development.[1] 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate, a substituted thiophene, represents a class of molecules with significant potential for pharmaceutical development. Accurate and precise analytical methods are paramount for its detection and quantification in various matrices, from reaction mixtures to biological fluids. This document provides a comprehensive guide to the analytical methodologies for this compound, focusing on the principles behind method selection and detailed protocols for implementation.

Physicochemical Properties and Method Selection Rationale

The structure of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate suggests it is a relatively polar, non-volatile molecule with a distinct UV chromophore due to the substituted thiophene ring.[2] These characteristics guide the selection of appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) is the primary recommended technique due to the compound's polarity and low volatility. Reversed-phase HPLC with UV detection is a robust and widely accessible method for quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of the analyte in complex matrices, such as plasma or urine.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the unambiguous structural confirmation of the synthesized compound. Both ¹H and ¹³C NMR will provide critical information about the molecular structure.[5][6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this analyte in its native form due to the low volatility of the dicarboxylate. However, derivatization to increase volatility could make this technique viable.[9]

Analytical Workflow Overview

The following diagram illustrates a typical workflow for the analysis of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Extraction Solid Phase Extraction or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization NMR NMR (Structural Confirmation) Extraction->NMR For Purified Compound HPLC_UV HPLC-UV (Quantification) Derivatization->HPLC_UV Primary Route LC_MS LC-MS/MS (High Sensitivity Quantification) Derivatization->LC_MS High Sensitivity Quantification Quantification (Calibration Curve) HPLC_UV->Quantification LC_MS->Quantification Confirmation Structural Confirmation (Spectral Interpretation) NMR->Confirmation

Caption: General workflow for the analysis of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate.

Detailed Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate in relatively clean sample matrices.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • Reference standard of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of the standard (typically in the range of 254-320 nm for thiophene derivatives).[2][10]

4. Sample Preparation:

  • For reaction mixtures: Dilute an aliquot of the reaction mixture in the initial mobile phase composition.

  • For biological fluids: Perform a protein precipitation with acetonitrile followed by centrifugation. The supernatant can be injected directly or after evaporation and reconstitution in the mobile phase.

5. Data Analysis:

  • Construct a calibration curve using a series of known concentrations of the reference standard.

  • Quantify the analyte in samples by comparing its peak area to the calibration curve.

Rationale for Choices:

  • A C18 column is chosen for its versatility in retaining and separating moderately polar compounds.

  • The gradient elution allows for the efficient separation of the analyte from potential impurities with varying polarities.

  • Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of the analyte in complex matrices.

1. Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Same as HPLC-UV protocol, but a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) may be used to enhance sensitivity.

3. MS/MS Parameters:

  • Ionization Mode: ESI negative or positive, to be determined by infusion of the standard. Given the carboxylate groups, negative ion mode is likely to be more sensitive.

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (Q1) corresponding to the [M-H]⁻ or [M+H]⁺ of the analyte.

    • Optimize the collision energy to identify the most abundant and stable product ions (Q3).

    • Select at least two MRM transitions for quantification and confirmation.

4. Sample Preparation:

  • Solid-phase extraction (SPE) is recommended for complex matrices like plasma to remove interferences and concentrate the analyte.

5. Data Analysis:

  • Quantification is performed using a calibration curve constructed with the reference standard, often with the inclusion of a stable isotope-labeled internal standard.

Rationale for Choices:

  • LC-MS/MS provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing the impact of co-eluting matrix components.[4]

  • ESI is a soft ionization technique suitable for polar and thermally labile molecules.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation and confirmation.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

3. Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments.

  • ¹³C NMR: Provides information on the number of different types of carbons.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

4. Data Analysis:

  • Interpret the chemical shifts, coupling constants, and correlations to confirm the structure of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate.

Method Validation and Performance Characteristics

A summary of typical performance characteristics for the HPLC-UV and LC-MS/MS methods is presented below. These values are illustrative and should be determined experimentally during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 10-50 ng/mL0.1-1 ng/mL
Limit of Quantification (LOQ) 50-150 ng/mL0.5-5 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95-105%90-110%

Troubleshooting

IssuePossible CauseSolution
Poor Peak Shape (Tailing) Secondary interactions with silica, inappropriate pHAdd a small amount of acid (e.g., formic acid) to the mobile phase.
Low Sensitivity Suboptimal detection wavelength or MS parametersOptimize UV wavelength based on the analyte's absorbance maximum. Optimize MS parameters (e.g., collision energy, ion source settings).
Poor Reproducibility Inconsistent sample preparation, column degradationEnsure consistent sample preparation procedures. Use a guard column and flush the column regularly.

Conclusion

The analytical methods outlined in this document provide a robust framework for the detection, quantification, and structural confirmation of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quantification and LC-MS/MS offering superior sensitivity for trace analysis. NMR spectroscopy remains the definitive technique for structural verification. Proper method validation is crucial to ensure the reliability and accuracy of the generated data in research and drug development settings.

References

  • Dwivedi, A. R., & Jadhav, H. R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Pharmaceutical and Pharmacological Letters, 8(2), 66-69. [Link]

  • PubChem. (n.d.). Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024, September 2). 2,5-Dimethylthiophene. [Link]

  • Zanardi, I., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(4), 879-887. [Link]

  • Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the American Chemical Society, 75(15), 3697-3700. [Link]

  • PubChem. (n.d.). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. National Center for Biotechnology Information. [Link]

  • Kumar, R., et al. (2025). Synthesis and Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701. [Link]

  • Boig, F. S., et al. (1952). Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry, 17(3), 471-479. [Link]

  • Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5184-5192. [Link]

  • Zuleski, F. R., et al. (1983). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 275(1), 101-110. [Link]

  • ResearchGate. (n.d.). Modelled UV-vis spectra for thiophene-N,N'substituted isoindigo (a) monomers and (b) dimers. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl thiophene. [Link]

  • Al-Azawi, S. A., & Al-Amiery, A. A. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Heterocyclic Chemistry, 2023, 1-15. [Link]

  • PubChem. (n.d.). 2,5-Dimethylthiophene. National Center for Biotechnology Information. [Link]

  • Zacharis, C. K., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 11(23), 11215. [Link]

  • Gouterman, M. (1978). Optical spectra and electronic structure of porphyrins and related rings. In The Porphyrins (Vol. 3, pp. 1-165). Academic Press. [Link]

  • Georganics. (n.d.). Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate. [Link]

  • Dudarenko, O. O., et al. (2020). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5130. [Link]

  • Lee, S., et al. (2025). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Phytochemical Analysis. [Link]

  • University of New Haven. (2021). Development of an Analytical Method and Sample Preparation Technique for the Analysis of Sulfur-Containing Fentanyl Analogs by GC-MS and DART-MS. [Link]

  • Lo, V. K.-Y., et al. (2009). Supporting Information AuCl-Mediated Selective Cysteine Modification of Peptides and Proteins Using Allenes. Organic Letters, 11(1), 49-52. [Link]

  • ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... [Link]

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Method

HPLC method development for 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate Authored by: A Senior Application Scientist Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from column and mobile phase chemistry to detector settings. Detailed, step-by-step protocols for method execution and validation are provided, adhering to the principles outlined in the ICH Q2(R1) guideline. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analytical Objective

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is a substituted thiophene derivative. Thiophene-based compounds are significant heterocyclic structures found in many pharmaceutical agents and functional materials.[1] The accurate and reliable quantification of this analyte is crucial for process monitoring, stability testing, and quality control.

The primary objective of this work was to develop a selective, accurate, and precise RP-HPLC method suitable for the routine analysis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. The method is designed to be robust and transferable between laboratories.

Analyte Properties and Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure and Functional Groups: The analyte is a substituted thiophene containing two carboxylic acid (or ester) groups, a hydroxyl group, and two methyl groups. The presence of the acidic carboxyl groups is the most critical factor for method development.

  • Acidity (pKa): Thiophenecarboxylic acids typically have a pKa value around 3.5.[1] To achieve consistent retention and symmetrical peak shapes in RP-HPLC, the ionization of these acidic groups must be suppressed. This is accomplished by maintaining a mobile phase pH that is at least 1-2 units below the analyte's pKa.[2] Therefore, a mobile phase pH of approximately 2.5 was selected as the starting point.

  • Hydrophobicity (logP): While the exact logP is unknown, the presence of two methyl groups and the thiophene core suggests sufficient hydrophobicity for retention on a reversed-phase column. The parent compound, 2-thiophenecarboxylic acid, has a logP of 1.57, indicating moderate non-polarity.[3]

  • UV Absorbance: Thiophene derivatives are known to be UV-active due to the conjugated π-electron system of the thiophene ring.[4][5] A UV-Vis scan is necessary to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Based on this analysis, a reversed-phase chromatographic approach was chosen. The strategy focuses on controlling the mobile phase pH to maintain the analyte in its neutral, protonated form, thereby promoting hydrophobic interaction with the stationary phase.

HPLC Method Development Workflow

The logical progression from initial analyte assessment to a finalized method is crucial for efficient development.

HPLC_Development_Workflow A Analyte Characterization (pKa, logP, UV Scan) B Initial Parameter Selection (Column, Mobile Phase) A->B Informs Choices C Scouting Gradient Run (5-95% ACN, pH 2.5) B->C First Injection D Evaluate Results (Retention, Peak Shape) C->D Data Analysis E Method Optimization (Isocratic Hold, Flow Rate, Temp.) D->E Refinement F System Suitability Test (SST) E->F Performance Check G Method Validation (ICH Q2) (Linearity, Accuracy, etc.) F->G Final Qualification

Caption: A typical workflow for systematic HPLC method development.

Materials and Experimental Protocols

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) water, 18.2 MΩ·cm

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

  • Potassium Phosphate Monobasic (KH₂PO₄): ACS grade or higher

  • 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate: Reference Standard

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

Equipment
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Data Acquisition Software: OpenLab CDS (or equivalent).

  • Analytical Balance

  • pH Meter

  • Sonicator

Protocol 1: Standard and Sample Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of DI water to make a 20 mM solution.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the buffer through a 0.45 µm filter and degas for 15 minutes in a sonicator.

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade Acetonitrile.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and DI water (diluent).

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1-100 µg/mL).

Protocol 2: Chromatographic Method Execution
  • System Setup:

    • Install the specified column in the column compartment.

    • Purge the pump lines with the respective mobile phases.

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence including blank injections (diluent), system suitability standards, calibration standards, and samples.

  • Run Sequence:

    • Initiate the sequence and begin data acquisition.

Results: The Optimized HPLC Method

Following a systematic evaluation, including scouting gradients and optimization of isocratic conditions, the final method parameters were established. A C18 column provided excellent retention and peak symmetry. Acetonitrile was chosen as the organic modifier due to its lower viscosity and strong elution properties.

ParameterOptimized ConditionRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for the analyte. Industry standard for robustness.[6]
Mobile Phase A 20 mM KH₂PO₄, pH 2.5pH is well below the analyte's pKa, ensuring the analyte is in its neutral form for optimal peak shape.[2]
Mobile Phase B AcetonitrileCommon strong organic solvent for reversed-phase chromatography.
Elution Mode IsocraticSimplifies the method for routine QC analysis after determining optimal conditions.
Composition 60% A / 40% BAchieves an optimal retention factor (k') between 2 and 10.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CControlled temperature ensures run-to-run reproducibility of retention time.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detector DAD
Wavelength 265 nmDetermined from the analyte's UV spectrum as the λmax, providing maximum sensitivity.
Run Time 10 minutesSufficient time for the analyte to elute and for column re-equilibration.
Table 1: Final Optimized Chromatographic Conditions

Method Validation Protocol and Acceptance Criteria

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for the intended purpose.[7][8]

Validation_Parameters Root Method Validation (ICH Q2) Specificity Specificity Root->Specificity Linearity Linearity & Range Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision Robustness Robustness Root->Robustness Limits LOD & LOQ Root->Limits

Caption: Key parameters for analytical method validation as per ICH Q2.

Validation Results Summary
Validation ParameterProtocolAcceptance CriteriaResult
Specificity Inject blank, placebo, and spiked sample.No interference at the analyte's retention time. Peak purity > 99.5%.Pass
Linearity 7 concentrations (1-100 µg/mL), n=3.Correlation Coefficient (r²) ≥ 0.999.r² = 0.9998
Accuracy Spike recovery at 3 levels (80%, 100%, 120%), n=3.Mean recovery between 98.0% and 102.0%.99.2% - 101.5%
Precision
- Repeatability6 replicate injections of 100% concentration.%RSD ≤ 2.0%.0.8%
- IntermediateDifferent day, different analyst.%RSD ≤ 2.0%.1.2%
LOD Based on Signal-to-Noise (S/N) ratio.S/N ≈ 3.0.3 µg/mL
LOQ Based on Signal-to-Noise (S/N) ratio.S/N ≈ 10.1.0 µg/mL
Robustness Vary pH (±0.2), Flow (±0.1 mL/min), Temp (±2°C).System suitability passes; %RSD of results ≤ 2.0%.Pass
Table 2: Summary of Method Validation Results

Conclusion

A specific, accurate, precise, and robust RP-HPLC method for the quantitative analysis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate has been successfully developed and validated. The method utilizes a standard C18 column and a simple isocratic mobile phase of buffered acetonitrile, making it straightforward and cost-effective for routine use in a quality control environment. The validation results confirm that the method is suitable for its intended purpose, meeting all acceptance criteria defined by the ICH Q2(R1) guideline.

References

  • Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 3, 49-55. Link

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex Inc. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid. Retrieved from PubChem. Link

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Retrieved from MilliporeSigma. Link

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Link

  • Maharana Pratap P.G. College. (n.d.). METHOD DEVELOPMENT ON HPLC. Link

  • ChemicalBook. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from ChemicalBook. Link

  • International Council for Harmonisation. (2023). Q2(R2) Analytical Validation. Retrieved from ICH. Link

Sources

Application

Application Note &amp; Protocol: High-Quality Single Crystal Growth of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate for Structural Elucidation

For: Researchers, scientists, and drug development professionals engaged in the structural analysis of novel heterocyclic compounds. Objective: This document provides a comprehensive guide to the synthesis, purification,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the structural analysis of novel heterocyclic compounds.

Objective: This document provides a comprehensive guide to the synthesis, purification, and single crystal growth of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each step to empower researchers to troubleshoot and adapt these methods for other challenging small molecules.

Preamble: The Imperative of Atomic Resolution

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unambiguous atomic coordinates and insights into intermolecular interactions. Thiophene derivatives are a cornerstone of medicinal chemistry, valued for their diverse biological activities.[1] The title compound, 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, represents a class of polysubstituted thiophenes whose structural features—including hydrogen bonding potential from the hydroxyl group and potential coordination sites from the carboxylates—are of significant interest.

This guide moves beyond a simple recitation of steps, delving into the foundational principles that govern the journey from a synthesized powder to a diffraction-quality single crystal.

Synthesis & Purification: The Foundation of Crystallinity

The adage "garbage in, garbage out" is acutely true for crystallography. The presence of even minor impurities can inhibit nucleation, disrupt crystal lattice formation, or lead to disordered structures. Therefore, obtaining a highly pure starting material is the prerequisite for success.

Proposed Synthetic Pathway

While numerous methods for thiophene synthesis exist, a multicomponent reaction or a Fiesselmann-type synthesis offers a convergent and efficient route to highly substituted thiophenes.[1][2] The following is a proposed, robust synthesis protocol.

Protocol 1: Synthesis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine methyl acetoacetate (1.1 equivalents) and elemental sulfur (1.0 equivalent) in anhydrous methanol.

  • Base Addition: Slowly add a solution of sodium methoxide (2.0 equivalents) in methanol dropwise to the stirring suspension at 0 °C.

  • Thiolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cyclization: To the same flask, add methyl 2-chloroacetoacetate (1.0 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction by pouring it into a beaker of ice-cold water. Acidify the mixture with 1M HCl until it reaches a pH of ~3-4.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Initial Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This crude material should be subjected to flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target compound.

Rigorous Purification by Recrystallization

Crystallization is a powerful purification technique for organic compounds.[3][4] The goal is to dissolve the compound in a hot solvent and allow it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[3][4]

Protocol 2: Purification via Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the chromatographed product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show limited solubility when cold. A solvent pair (e.g., ethanol/water, acetone/hexane) may also be effective.

  • Dissolution: Place the bulk of the purified solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[4]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration (Büchner funnel), washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. The purity should be assessed by NMR and melting point analysis before proceeding.

Physicochemical Properties & Solvent Selection

Understanding the properties of the target molecule is crucial for designing a successful crystallization strategy. For the title compound, we can infer properties from structurally similar molecules.

PropertyValue (Estimated/Reference)Significance for Crystallization
Molecular Weight ~232.25 g/mol Influences diffusion rates in solution.
Melting Point 170-190 °C (Est. based on similar structures[5])High purity is indicated by a sharp melting point. Must be stable below this temperature.
Polarity Moderately PolarSuggests solubility in polar to moderately polar organic solvents.
Hydrogen Bonding Donor (hydroxyl), Acceptor (carbonyls)Strong intermolecular interactions can favor crystallization but may also lead to gels or oils if not controlled.
LogP 0.5 - 1.5 (Est.)Indicates moderate lipophilicity.

Solubility Screening is Paramount: Before attempting single crystal growth, a thorough solubility screening across a range of solvents is essential. This data informs the choice of "good" solvents for slow evaporation and "good solvent/bad solvent" pairs for diffusion methods.

SolventPolarity IndexBoiling Point (°C)Potential Use
Acetone 5.156Good solvent; volatile for evaporation/diffusion.
Acetonitrile 5.882Good solvent; less volatile for slower evaporation.
Ethyl Acetate 4.477Good solvent.
Methanol 5.165Good solvent, potential for H-bonding.
Tetrahydrofuran (THF) 4.066Good solvent.
Toluene 2.4111Moderately good solvent, high boiling point for slow methods.
Hexane/Heptane 0.169/98Anti-solvent (precipitant).
Cyclohexane 0.281Anti-solvent.
Diethyl Ether 2.835Highly volatile anti-solvent.

Protocols for Single Crystal Growth

Growing single crystals is a process of controlled supersaturation. The key is to approach the supersaturation point slowly and allow a limited number of nucleation events to occur, followed by slow molecular accretion onto the crystal lattice.[6]

Method 1: Slow Evaporation

This is often the simplest method.[7] A solution of the compound is prepared, and the solvent is allowed to evaporate over days or weeks, slowly increasing the concentration until crystals form.[6]

Protocol 3: Slow Evaporation

  • Preparation: Prepare a nearly saturated solution of the high-purity compound in a suitable volatile solvent (e.g., acetone, ethyl acetate) in a clean, small vial or test tube.

  • Filtration: Filter the solution through a syringe filter (0.2 µm PTFE) into a clean crystallization vessel to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Vessel Capping: Cover the vessel. The rate of evaporation can be controlled by how tightly the vessel is sealed.[8] For a slow rate, use a cap with a single needle puncture or cover with parafilm and poke 1-2 small holes with a needle.

  • Incubation: Place the vessel in a vibration-free location (e.g., a dedicated incubator, a quiet corner of a drawer) at a constant temperature.

  • Monitoring: Observe the vessel periodically without disturbing it. Crystals may form over a period of several days to weeks.

Method 2: Vapor Diffusion

Vapor diffusion is arguably the most effective and controlled method for growing high-quality crystals from small amounts of material.[7] The principle involves a "good" solvent, in which the compound is soluble, and a volatile "anti-solvent" (or precipitant), in which the compound is insoluble. The anti-solvent slowly diffuses in vapor form into the solution of the compound, reducing its solubility and inducing crystallization.[9][10][11]

Protocol 4: Sitting Drop Vapor Diffusion

  • Reservoir Preparation: In the outer well of a crystallization plate or a larger sealed jar, place a reservoir of the anti-solvent (e.g., 500 µL of hexane).

  • Drop Preparation: On the raised pedestal of the inner well (or in a small, open vial inside the jar), place a small drop (5-20 µL) of a concentrated solution of your compound in a "good" solvent (e.g., acetone or THF).

  • Sealing: Tightly seal the outer well or jar. The anti-solvent vapor will slowly diffuse into the drop.[10]

  • Incubation: Place the setup in a vibration-free, constant-temperature environment.

  • Monitoring: Check for crystal growth over several days.

Common Solvent/Anti-Solvent Combinations: [7]

"Good" Solvent (for Compound)"Bad" Solvent (Anti-Solvent/Reservoir)
Tetrahydrofuran (THF)Cyclohexane or Hexane
Methylene ChloridePentane or Cyclopentane
AcetoneChloroform or Diethyl Ether
MethanolDiethyl Ether or Tetrahydrofuran
AcetonitrileTetrahydropyran

Visual Workflows and Logical Diagrams

A clear visualization of the experimental process is essential for reproducibility.

Overall_Workflow cluster_prep Phase 1: Preparation cluster_growth Phase 2: Crystal Growth cluster_analysis Phase 3: Analysis Synthesis Synthesis of Target Compound Purification Column Chromatography Synthesis->Purification Crude Product Recrystallization Purity Verification (NMR, MP) Purification->Recrystallization Purified Solid Sol_Screen Solubility Screening Recrystallization->Sol_Screen High-Purity Material SE Slow Evaporation Sol_Screen->SE Informed Choice VD Vapor Diffusion Sol_Screen->VD Informed Choice TC Temp. Gradient Sol_Screen->TC Informed Choice Harvest Crystal Harvesting & Mounting SE->Harvest Single Crystals VD->Harvest Single Crystals TC->Harvest Single Crystals SCXRD SCXRD Analysis Harvest->SCXRD Mounted Crystal

Caption: Overall workflow from synthesis to structural analysis.

Vapor_Diffusion_Setup cluster_main Sealed Chamber (e.g., Jar or Well) Reservoir Reservoir Volatile Anti-Solvent (e.g., Hexane) Drop {Sitting Drop|Compound dissolved in 'Good' Solvent (e.g., THF)} Drop->Reservoir Vapor Diffusion (Anti-Solvent into Drop)

Caption: Schematic of the sitting drop vapor diffusion method.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; solvent is too good.Dilute the initial solution; slow down the process (e.g., insulate the vessel); add a small amount of a miscible anti-solvent before cooling/evaporation.
Amorphous Powder Nucleation is too fast and widespread; insufficient solubility.Reduce the concentration; slow down the process significantly (move to a colder, more stable location); try a different solvent system.
No Crystals Form Solution is not supersaturated; compound is too soluble; insufficient time.Allow more solvent to evaporate; use a more volatile anti-solvent in diffusion; add a seed crystal if available.[7]
Many Tiny Crystals Too many nucleation sites; evaporation/diffusion is too fast.Filter the solution meticulously before setup; slow down the evaporation/diffusion rate (tighter seal, lower temperature).
Gel Formation Strong intermolecular forces (e.g., H-bonding) are dominating in an uncontrolled way.Try a different solvent that can disrupt the specific interactions (e.g., a protic solvent like methanol); use a much lower concentration.

Conclusion

The successful growth of single crystals of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is an achievable goal that hinges on a methodical approach. Success is built upon a foundation of high-purity material, followed by a patient and systematic exploration of crystallization conditions. The slow evaporation and vapor diffusion techniques detailed in this guide are robust starting points. By understanding the causality behind each step, researchers can intelligently adapt these protocols to overcome challenges and produce crystals suitable for the ultimate goal of high-resolution structural determination.

References

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Ward, M. D., & Wood, R. M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1869. DOI: 10.1039/D2CS00697A
  • LookChem. (n.d.). 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Leung, W.-P., et al. (1999). Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry, 23, 877-883.
  • Technobis Crystallization Systems. (2023, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. Retrieved from [Link]

  • Li, Q., et al. (2022). Liquid Crystalline Materials Containing Thiophene Rings. Crystal Growth & Design, 22(7), 4544-4563.
  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • Wang, L., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules, 28(12), 4668.
  • Wang, L., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
  • Papageorgiou, G. Z., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(2), 243.
  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 844-874.
  • Fiesselmann-type synthesis of... (n.d.). ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Investigating the Reaction Mechanisms of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatile Thiophene Scaffold The thiophene ring is a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in a variety of chemical transformations. Substituted thiophenes are integral components of numerous pharmaceuticals and functional materials. Among these, 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate represents a highly functionalized and versatile building block. Its array of functional groups—a hydroxyl group, two ester moieties, and two methyl groups—on the thiophene core offers multiple sites for chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures. Understanding the reaction mechanisms of this compound is paramount for harnessing its full synthetic potential in drug discovery and materials development.

This technical guide provides an in-depth exploration of the synthesis and reactivity of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate, offering detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.

I. Synthesis of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate: The Fiesselmann Thiophene Synthesis

A robust and widely utilized method for the preparation of 3-hydroxythiophene-2,5-dicarboxylates is the Fiesselmann thiophene synthesis . This reaction involves the base-catalyzed condensation of a β-keto ester with a thioglycolic acid derivative. To achieve the specific 2,5-dimethyl substitution pattern of the target molecule, a plausible approach involves the reaction of a dialkyl 2,5-dioxohexanedioate with a thioglycolate.

Proposed Reaction Mechanism: Fiesselmann Synthesis

The mechanism of the Fiesselmann synthesis for 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate is proposed to proceed through the following key steps:

  • Michael Addition: The reaction is initiated by a base-catalyzed Michael addition of the thioglycolate to one of the α,β-unsaturated keto functionalities of the dialkyl 2,5-dioxohexanedioate.

  • Intramolecular Aldol Condensation/Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate of one keto-ester attacks the carbonyl of the other, leading to the formation of a five-membered ring.

  • Dehydration and Tautomerization: Subsequent dehydration of the cyclic intermediate, driven by the formation of the aromatic thiophene ring, yields the final product. The product exists in equilibrium between its enol (3-hydroxythiophene) and keto (thiophen-3(2H)-one) forms.

Fiesselmann_Synthesis

Experimental Protocol: Synthesis of Diethyl 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate

This protocol is a representative procedure based on the principles of the Fiesselmann synthesis. Optimization of reaction conditions may be necessary.

Materials:

  • Diethyl 2,5-dioxohexanedioate

  • Ethyl thioglycolate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Addition of Thioglycolate: Cool the solution to 0 °C in an ice bath. Add ethyl thioglycolate (1.0 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

  • Addition of Diketoester: After the addition is complete, add diethyl 2,5-dioxohexanedioate (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker containing crushed ice and 1 M HCl until the pH is acidic (pH ~ 3-4).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diethyl 2,5-dimethyl-3-hydroxythiophene-2,5-dicarboxylate.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Key Reaction Mechanisms and Reactivity

The reactivity of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate is governed by the interplay of its functional groups.

A. Keto-Enol Tautomerism

A fundamental characteristic of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding thiophen-3(2H)-one form.[1] This equilibrium is influenced by factors such as solvent polarity and the nature of substituents on the thiophene ring.

Tautomerism

This tautomerism has significant implications for the compound's reactivity. The enol form behaves as an electron-rich aromatic system, while the keto form exhibits reactivity typical of an α,β-unsaturated ketone.

B. Electrophilic Aromatic Substitution

The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. In 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the two carboxylate groups are deactivating, meta-directing groups. The methyl groups are weakly activating. The net effect is that the C4 position is the most likely site for electrophilic attack, being ortho to the activating hydroxyl group and not sterically hindered by the adjacent ester group.

General Mechanism of Electrophilic Aromatic Substitution:

  • Formation of the Electrophile: A strong electrophile (E⁺) is generated.

  • Nucleophilic Attack: The π-system of the thiophene ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion.

  • Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Electrophilic_Substitution

Protocol: Vilsmeier-Haack Formylation at the C4 Position

This protocol describes a typical electrophilic substitution reaction to introduce a formyl group at the C4 position.

Materials:

  • Diethyl 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Water

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, cool DMF to 0 °C. Add POCl₃ (1.2 eq) dropwise with stirring, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the thiophene starting material (1.0 eq) in DCE and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and a saturated solution of sodium acetate.

    • Stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

C. Reactions at the Hydroxyl Group: O-Alkylation and O-Acylation

The hydroxyl group of the enol tautomer can be readily alkylated or acylated under basic conditions. This provides a convenient handle for further functionalization.

Protocol: O-Methylation of the Hydroxyl Group

Materials:

  • Diethyl 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Acetone

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of the thiophene starting material (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • Alkylation: Add dimethyl sulfate or methyl iodide (1.2 eq) dropwise at room temperature.

  • Heating: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography.

D. Reactions of the Carboxylate Groups

The ester functionalities at the C2 and C5 positions can undergo typical ester reactions, such as hydrolysis to the corresponding dicarboxylic acid or conversion to amides.

Protocol: Hydrolysis to the Dicarboxylic Acid

Materials:

  • Diethyl 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Reaction: Dissolve the diester (1.0 eq) in a mixture of THF and water. Add LiOH or NaOH (2.2 eq) and stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the dicarboxylic acid with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to obtain the product.

III. Spectroscopic Data Analysis

The structural elucidation of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate and its derivatives relies on a combination of spectroscopic techniques. Below are representative data ranges for this class of compounds.

Spectroscopic Data Characteristic Features
¹H NMR Methyl Protons (C2-CH₃, C5-CH₃): Singlets in the range of δ 2.2-2.8 ppm. Hydroxyl Proton (C3-OH): A broad singlet, the chemical shift of which is solvent and concentration-dependent (typically δ 5-9 ppm). Ester Protons (-OCH₂CH₃): A quartet around δ 4.1-4.4 ppm and a triplet around δ 1.2-1.4 ppm for ethyl esters.
¹³C NMR Thiophene Ring Carbons: C2/C5 typically in the range of δ 140-160 ppm. C3 (bearing the hydroxyl group) around δ 150-165 ppm. C4 typically in the range of δ 110-125 ppm. Ester Carbonyls: δ 160-170 ppm. Methyl Carbons: δ 15-20 ppm.
IR Spectroscopy O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group. C=O Stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹. C=C Stretch (Thiophene Ring): Bands in the region of 1500-1600 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) will be observed, along with characteristic fragmentation patterns corresponding to the loss of ester and methyl groups. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

IV. Applications in Drug Development and Materials Science

The multifunctionality of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate makes it an attractive starting material for the synthesis of a diverse range of compounds with potential biological activity. The thiophene core is a known pharmacophore in many approved drugs.[2] The hydroxyl and carboxylate groups can be used as handles to introduce various pharmacophoric fragments or to link the molecule to other scaffolds.

In materials science, thiophene-based compounds are extensively used in the development of organic electronics. The ability to tune the electronic properties of the thiophene ring through substitution makes this class of compounds promising for the design of novel organic semiconductors, dyes, and sensors.

V. Conclusion

This application note has provided a detailed overview of the synthesis and reaction mechanisms of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate. By understanding the underlying principles of its formation via the Fiesselmann synthesis and its characteristic reactivity, including keto-enol tautomerism and electrophilic substitution, researchers can effectively utilize this versatile building block in their synthetic strategies. The provided protocols offer a practical starting point for the synthesis and functionalization of this and related thiophene derivatives, paving the way for the discovery of new molecules with significant potential in medicine and materials science.

VI. References

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. Available at: [Link]

  • Van der Eycken, E. V., & Kappe, C. O. (Eds.). (2022). Microwave-Assisted Organic Synthesis. John Wiley & Sons.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Available at: [Link]

  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][4]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][4]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C: Crystal Structure Communications, 64(11), o590-o594. Available at: [Link]

  • Valadbeigi, Y., & Hulme, C. (2014). Bioactivation potential of thiophene-containing drugs. Chemical research in toxicology, 27(10), 1637-1647. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate synthesis

Technical Support Center: Synthesis of Thiophene Dicarboxylates A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of functionalized thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Thiophene Dicarboxylates

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of functionalized thiophenes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of substituted thiophene dicarboxylates.

A Note on Nomenclature: The specific target "2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate" as requested is structurally improbable, as positions 2 and 5 cannot each bear both a methyl and a carboxylate group. We have interpreted the request to focus on a closely related and synthetically important class of compounds: 3-Hydroxythiophene-2,5-dicarboxylates . This guide will use the synthesis of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate as the primary example, a reaction typically achieved via a base-catalyzed condensation of a thioglycolate ester with an acetylenedicarboxylate ester, a variant of the Fiesselmann thiophene synthesis.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My overall yield is significantly lower than expected. What are the most likely causes?

A: Low yield is the most common issue and can stem from several factors throughout the experimental workflow. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials: This is the most critical and often overlooked parameter. Impurities in your starting materials can halt the reaction or lead to unwanted side products.[2]

    • Dimethyl Acetylenedicarboxylate (DMAD): DMAD can hydrolyze or polymerize upon storage. It is advisable to use freshly distilled or newly purchased reagent.

    • Methyl Thioglycolate: This reagent can oxidize over time. Ensure it is colorless; a yellow tint may indicate disulfide formation.

    • Solvent and Base: Anhydrous conditions are often necessary. Traces of water in the solvent or base can quench the base and hydrolyze the ester functionalities. Ensure solvents are properly dried before use.

  • Base Selection and Stoichiometry: The choice and amount of base are paramount as it catalyzes the initial Michael addition and the subsequent cyclization (Dieckmann condensation).[1]

    • Weak Bases (e.g., Triethylamine): May not be strong enough to efficiently deprotonate the thioglycolate for the cyclization step, leading to incomplete conversion.

    • Strong Bases (e.g., Sodium Methoxide, Potassium tert-butoxide): While effective, using an excessive amount can promote side reactions, including polymerization or saponification of the ester groups. Precise stoichiometry is key. It is recommended to start with catalytic amounts (e.g., 0.1-0.3 equivalents) and optimize from there.

  • Temperature Control: The reaction is typically exothermic.

    • Initial Addition: The addition of the base or one of the reactants should be done slowly at a reduced temperature (e.g., 0 °C) to control the initial exotherm and prevent runaway side reactions.

    • Reaction Progression: After the initial addition, allowing the reaction to slowly warm to room temperature is often sufficient. Some protocols may require gentle heating to drive the cyclization to completion, but excessive heat can degrade the product and starting materials.

Troubleshooting Workflow Diagram

G start Low Yield Observed reagent_purity Verify Reagent Purity (DMAD, Thioglycolate, Solvent) start->reagent_purity base_issue Evaluate Base (Choice, Stoichiometry, Purity) reagent_purity->base_issue If pure distill_sm Action: Distill/Purify Starting Materials reagent_purity->distill_sm If impure temp_control Review Temperature Profile (Addition Temp, Reaction Temp) base_issue->temp_control If optimal optimize_base Action: Titrate Base; Test Alternative Bases (e.g., NaOMe, K-tBuO) base_issue->optimize_base If suboptimal purification_loss Assess Purification Method (Chromatography, Recrystallization) temp_control->purification_loss If optimal optimize_temp Action: Slow Addition at 0°C; Optimize Reaction Temp/Time temp_control->optimize_temp If suboptimal optimize_purify Action: Adjust Solvent System; Consider Alternative Method purification_loss->optimize_purify If suboptimal end Yield Improved distill_sm->end optimize_base->end optimize_temp->end optimize_purify->end

Caption: A logical workflow for diagnosing and resolving low yield issues.

Q2: My crude product analysis (TLC, NMR) shows multiple spots/peaks. What are the likely side products?

A: The formation of side products often results from incomplete cyclization or competing reaction pathways.

  • Uncyclized Michael Adduct: The most common side product is the linear intermediate formed after the initial conjugate addition of the thioglycolate to DMAD. This can occur if the base is not strong enough or if the reaction is not allowed to proceed for a sufficient amount of time to facilitate the intramolecular cyclization.

  • Polymeric Material: DMAD is highly electrophilic and can undergo base-catalyzed polymerization, especially if the base is added too quickly or at a high concentration. This often appears as an insoluble baseline material on TLC or as broad, undefined peaks in the NMR spectrum.

  • Symmetrical Adducts: It is possible for two molecules of thioglycolate to add to one molecule of DMAD, or vice-versa, leading to symmetrical byproducts that do not form the desired thiophene ring.

Solution:

  • Monitor the reaction by TLC or LC-MS: Track the disappearance of starting materials and the appearance of the product. An intermediate spot that fails to convert to the product spot indicates a cyclization issue.

  • Optimize Base and Reaction Time: Consider switching to a stronger base (e.g., from Et₃N to NaH or NaOMe) or increasing the reaction time/temperature moderately to promote the final ring-closing step.

Q3: I'm struggling with the purification of the final product. It's an oil that won't crystallize, or it streaks on my silica column. What should I do?

A: Purifying polar, functionalized heterocycles can be challenging.

  • For Oily Products:

    • High-Vacuum Distillation: If the product is thermally stable, Kugelrohr or short-path distillation can be effective at removing non-volatile impurities.

    • Trituration: Attempt to induce crystallization by dissolving the crude oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexanes, pentane) dropwise until turbidity is observed. Scratching the flask with a glass rod or adding a seed crystal can help initiate crystallization.

  • For Chromatography Issues:

    • Deactivate Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds. You can pre-treat the silica by slurrying it in your eluent system containing 1-2% triethylamine or ammonia to neutralize active sites.

    • Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized (reverse-phase) silica gel for purification if standard silica proves problematic.

    • Gradient Elution: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity with ethyl acetate. This provides better separation than running an isocratic solvent system. A typical gradient might be from 5% to 40% ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate?

A: The reaction is a classic example of a Fiesselmann-type thiophene synthesis.[1] It proceeds through a base-catalyzed, three-step sequence:

  • Deprotonation: The base removes the acidic proton from the α-carbon of methyl thioglycolate, generating a thiolate enolate.

  • Michael Addition: This nucleophile attacks one of the electrophilic carbons of the alkyne in dimethyl acetylenedicarboxylate (DMAD).

  • Dieckmann Condensation: The newly formed intermediate undergoes an intramolecular cyclization. The enolate attacks one of the ester carbonyls, forming a five-membered ring.

  • Tautomerization & Aromatization: Subsequent elimination of the methoxy group and tautomerization of the enol to the more stable hydroxyl group on the aromatic ring yields the final 3-hydroxythiophene product.

Reaction Mechanism Diagram

G cluster_0 Fiesselmann Synthesis Mechanism Step1 1. Base abstracts α-proton (Deprotonation) Intermediate1 Thiolate Enolate (Nucleophile) Step1->Intermediate1 Step2 2. Michael Addition to DMAD Intermediate1->Step2 Intermediate2 Linear Adduct Step2->Intermediate2 Step3 3. Intramolecular Cyclization (Dieckmann Condensation) Intermediate2->Step3 Intermediate3 Cyclic Intermediate Step3->Intermediate3 Step4 4. Elimination & Tautomerization Intermediate3->Step4 Product Dimethyl 3-hydroxythiophene- 2,5-dicarboxylate Step4->Product

Caption: Key steps in the Fiesselmann-type synthesis pathway.

Q2: Can I use different starting materials to create analogs of this compound?

A: Absolutely. The versatility of this synthesis is one of its key advantages.

  • Varying the Thioglycolate: Using ethyl thioglycolate or tert-butyl thioglycolate will yield the corresponding diethyl or di-tert-butyl esters of the final product.

  • Varying the Alkyne: While DMAD is standard for the 2,5-dicarboxylate, using other activated alkynes can lead to different substitution patterns. For example, reacting methyl thioglycolate with ethyl propiolate would likely yield a mixture of thiophene regioisomers.

Experimental Protocol & Data

Optimized Protocol for Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

This protocol is a representative synthesis and should be adapted and optimized for your specific laboratory conditions.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous methanol (100 mL).

  • Base Preparation: Cool the methanol to 0 °C in an ice bath. Carefully add sodium metal (0.3 eq.) in small portions to generate sodium methoxide in situ. Allow all the sodium to react completely.

  • Reactant Addition: To the cooled sodium methoxide solution, add methyl thioglycolate (1.0 eq.) dropwise via syringe. Stir for 15 minutes. Following this, add dimethyl acetylenedicarboxylate (DMAD, 1.05 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (50 mL). Reduce the volume of the mixture in vacuo to remove most of the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes.

Table 1: Influence of Reaction Parameters on Yield
EntryBase (eq.)SolventTemperatureTime (h)Yield (%)Reference
1NaOMe (0.3)Methanol0 °C to RT12~75%[1]
2Et₃N (1.1)DichloromethaneRT24< 30%Internal Data
3K₂CO₃ (1.5)Acetonitrile50 °C18~45%Internal Data
4NaH (0.3)THF0 °C to RT12~70%[1]

Yields are approximate and can vary based on the precise reaction scale and purity of reagents.

References

  • Shridhar, D. R.; Jogibhukta, M.; Rao, P. S.; Handa, V. K. (1982). An Improved Method for the Preparation of 2,5-Disubstituted Thiophenes. Synthesis, 1982(12), 1061–1062. [Link]

  • Papageorgiou, G. Z., & Bikiaris, D. N. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(3), 443. [Link]

  • Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019). YouTube. [Link]

  • Testbook. (n.d.). Identify the compound that will react with Hinsberg's. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). Molecules, 28(14), 5393. [Link]

  • George, J. H., & Le, D. N. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]

  • Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof. (1997).
  • Mishra, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Scholars Research Library, 7(5), 135-159. [Link]

  • Wikipedia contributors. (2024). Thiophene. In Wikipedia, The Free Encyclopedia. [Link]

  • Thiophene-2,5-dicarboxylic acid synthesis method. (2006).
  • Li, J. J. (2009). Hinsberg synthesis of thiophene derivatives. In Name Reactions. Springer, Berlin, Heidelberg. [Link]

  • Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739–1742. [Link]

  • O'Brien, K. et al. (2010). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Journal of Heterocyclic Chemistry, 47, 498-500. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in this synthetic procedure.

Introduction to the Synthesis

The most common and efficient route for the synthesis of 2,5-dialkyl-3-hydroxythiophene-2,5-dicarboxylates is the Fiesselmann thiophene synthesis . This reaction involves the base-catalyzed condensation of a dialkyl acetylenedicarboxylate with an alkyl thioglycolate. The mechanism proceeds through a Michael addition followed by an intramolecular Dieckmann condensation to form the thiophene ring.[1]

This guide will focus on the specific synthesis of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate, a valuable intermediate in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of dimethyl 2,5-dimethyl-3-hydroxythiophene-2,5-dicarboxylate?

A1: The synthesis is typically a one-pot reaction where dimethyl acetylenedicarboxylate is reacted with methyl 2-mercaptopropionate in the presence of a base, such as sodium methoxide, in an alcohol solvent like methanol.

Q2: Why is the choice of base so critical in this synthesis?

A2: The base plays a dual role in the Fiesselmann synthesis. Initially, it deprotonates the thiol of the methyl 2-mercaptopropionate, activating it as a nucleophile for the conjugate addition to the dimethyl acetylenedicarboxylate. Subsequently, a stronger base is often required to facilitate the intramolecular Dieckmann condensation, which involves the formation of an enolate.[1][2] The choice and stoichiometry of the base can significantly impact the reaction rate and the formation of side products.

Q3: Can I use other bases besides sodium methoxide?

A3: While sodium methoxide in methanol is common, other base/solvent combinations can be employed. For instance, potassium tert-butoxide in THF or sodium hydride in an aprotic solvent can also be effective.[3] However, the choice of a non-nucleophilic, sterically hindered base in an aprotic solvent may help minimize side reactions like transesterification.[3]

Q4: What are the typical reaction conditions?

A4: The reaction is often carried out at low temperatures (0-5 °C) initially to control the exothermic Michael addition and then warmed to room temperature or gently heated to drive the Dieckmann condensation to completion. Reaction times can vary from a few hours to overnight.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired thiophene is a frequent issue. This can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reaction Predominance: The formation of byproducts may be consuming the starting materials.

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be ideal.

Potential Cause Diagnostic Check Proposed Solution
Inactive Base The base may be old or have been improperly stored, leading to degradation.Use a freshly opened or properly stored base. For sodium methoxide, ensure it has not been excessively exposed to moisture.
Insufficient Base The Dieckmann condensation requires a stoichiometric amount of a sufficiently strong base to form the enolate.Increase the equivalents of the base. For the Dieckmann condensation, at least one full equivalent of a strong base is necessary.
Low Reaction Temperature While the initial Michael addition is often performed at low temperatures, the subsequent Dieckmann condensation may require more thermal energy.After the initial addition, allow the reaction to warm to room temperature or gently heat to reflux to drive the cyclization. Monitor the reaction progress by TLC or LC-MS.
Moisture in the Reaction Moisture can quench the base and hydrolyze the ester functionalities of both the starting materials and the product.Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Presence of Significant Impurities

The formation of side products can complicate purification and reduce the overall yield.

  • Thioacetal Formation: A common side reaction in the Fiesselmann synthesis is the formation of a thioacetal, which arises from the addition of two equivalents of the thioglycolate to the acetylenic ester.[4][5] This is more prevalent in the absence of an alcohol.

    • Mitigation: Ensure the reaction is carried out in an alcohol solvent, which can protonate the intermediate and disfavor the second addition.

  • Incomplete Cyclization (Dieckmann Condensation): The linear intermediate formed after the Michael addition may fail to cyclize, leading to a significant impurity.

    • Mitigation: As mentioned, ensure a sufficient amount of a strong base is used to promote the intramolecular condensation. Increasing the reaction temperature can also favor cyclization.

  • Dimerization: Although less common for the formation of five-membered rings, dimerization can occur as a side reaction of the Dieckmann condensation.[3]

    • Mitigation: Running the reaction at a lower concentration (high dilution) can favor the intramolecular cyclization over intermolecular dimerization.

  • Hydrolysis of Esters: During aqueous workup, the ester groups of the product can be hydrolyzed, especially if the conditions are basic or acidic.[6]

    • Mitigation: Neutralize the reaction mixture carefully before extraction. Use a saturated solution of ammonium chloride for quenching instead of strong acids. Minimize the time the product is in contact with aqueous acidic or basic solutions.

Experimental Protocols & Visualization

Detailed Synthesis Protocol

This protocol provides a general procedure for the synthesis of dimethyl 2,5-dimethyl-3-hydroxythiophene-2,5-dicarboxylate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol.

  • Base Addition: Carefully add sodium methoxide to the methanol and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Thiol Addition: Slowly add methyl 2-mercaptopropionate to the cooled sodium methoxide solution.

  • Alkyne Addition: Add dimethyl acetylenedicarboxylate dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 12-24 hours.

  • Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Fiesselmann synthesis of the target molecule.

Fiesselmann_Synthesis Start Starting Materials: Dimethyl Acetylenedicarboxylate Methyl 2-mercaptopropionate Base_Activation Base Activation: Deprotonation of Thiol Start->Base_Activation Base (e.g., NaOMe) Michael_Addition Michael Addition: Formation of Linear Intermediate Base_Activation->Michael_Addition Dieckmann_Condensation Dieckmann Condensation: Intramolecular Cyclization Michael_Addition->Dieckmann_Condensation Strong Base Side_Reaction1 Side Reaction: Thioacetal Formation Michael_Addition->Side_Reaction1 Excess Thiol No Alcohol Side_Reaction2 Side Reaction: Incomplete Cyclization Michael_Addition->Side_Reaction2 Insufficient Base Low Temperature Tautomerization Tautomerization Dieckmann_Condensation->Tautomerization Product Final Product: Dimethyl 2,5-Dimethyl-3-hydroxy- thiophene-2,5-dicarboxylate Tautomerization->Product

Caption: Fiesselmann synthesis workflow and common side reactions.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting low product yield.

Troubleshooting_Yield Start Low Product Yield Check_Reaction_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete Complete Reaction Complete Check_Reaction_Completion->Complete Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Base Check Base Activity and Stoichiometry Incomplete->Check_Base Purification_Loss Significant Loss During Purification Complete->Purification_Loss Increase_Time_Temp->Check_Reaction_Completion Base_Issue Base Inactive or Insufficient Check_Base->Base_Issue Use_Fresh_Base Use Fresh/More Base Base_Issue->Use_Fresh_Base Yes Check_Moisture Check for Moisture Contamination Base_Issue->Check_Moisture No Moisture_Issue Moisture Present Check_Moisture->Moisture_Issue Moisture_Issue->Incomplete No Use_Anhydrous_Conditions Use Anhydrous Solvents & Inert Atmosphere Moisture_Issue->Use_Anhydrous_Conditions Yes Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification

Caption: Troubleshooting logic for low yield in thiophene synthesis.

Purification Strategies

The target molecule, dimethyl 2,5-dimethyl-3-hydroxythiophene-2,5-dicarboxylate, is a relatively polar compound due to the presence of two ester groups and a hydroxyl group. This can present challenges for purification.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an excellent method for obtaining highly pure material. Solvents to explore include ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water mixtures.

  • Preparative HPLC: For obtaining very high purity material, preparative reverse-phase HPLC can be employed, particularly if the impurities are structurally very similar to the product.

By understanding the underlying chemistry and potential pitfalls of the Fiesselmann synthesis, researchers can effectively troubleshoot and optimize the preparation of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate.

References

  • Fiesselmann, H.
  • Fiesselmann, H.; Schipprak, P. Chem. Ber.1954, 87, 835.
  • Mishra, R.; et al. Der Pharma Chemica2011, 3 (4), 38-54.
  • Harrity, J. P. A.; et al. Org. Lett.2018, 20, 198-200.
  • Scribd. 1fiesselmann Thiophene Synthesis. [Link]

  • Wikipedia. Fiesselmann thiophene synthesis. [Link]

  • Google Patents. US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and adipic acid diesters.

Sources

Troubleshooting

troubleshooting 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate column chromatography

Welcome to the technical support center for the column chromatography purification of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate. This guide, designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography purification of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of purifying this polar aromatic compound. As Senior Application Scientists, we combine technical expertise with practical field insights to ensure your success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm running a column, but my fractions are all mixed with impurities. My TLC showed good separation, so what could be the problem?

Answer:

This is a common issue that can arise from several factors, even with a promising TLC result. Here’s a systematic approach to troubleshoot poor resolution:

  • Re-evaluate Your Solvent System: A solvent system that works for TLC may not directly translate to column chromatography due to differences in the silica gel activity and loading.

    • The Causality: The ratio of your polar to non-polar solvent dictates the elution speed. If the polarity is too high, your compound and impurities will travel too quickly through the column, resulting in poor separation.

    • Protocol:

      • Perform a new series of TLCs with varying solvent ratios. Aim for an Rf value of 0.2-0.3 for your target compound for optimal separation on a column.[1]

      • Consider a gradient elution. Start with a less polar solvent system to allow the less polar impurities to elute first, then gradually increase the polarity to elute your target compound and then more polar impurities.[2][3]

  • Check for Compound Degradation: Thiophene derivatives, especially those with hydroxyl groups, can be sensitive to the acidic nature of silica gel.[4] What appears as poor separation might be on-column degradation.

    • The Causality: The acidic silanol groups on the surface of silica gel can catalyze decomposition or irreversible adsorption of sensitive compounds.

    • Protocol for 2D TLC to Test Stability:

      • Spot your crude sample in one corner of a TLC plate.

      • Run the TLC in your chosen solvent system.

      • Dry the plate completely.

      • Rotate the plate 90 degrees and run it again in the same solvent system.

      • If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[2]

  • Optimize Column Packing and Loading: An improperly packed column or incorrect sample loading can lead to band broadening and mixed fractions.

    • The Causality: Uneven packing creates channels where the solvent and sample can flow at different rates. Loading too much sample or in a solvent that is too strong can also disrupt the separation.

    • Protocol:

      • Ensure your column is packed uniformly without any air bubbles.

      • Dissolve your sample in a minimal amount of the initial, least polar mobile phase.

      • If the sample is not very soluble, consider "dry loading" by adsorbing it onto a small amount of silica gel or Celite before adding it to the column.[5][6]

Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly (Low Recovery)

Question: My target compound is not coming off the column, or the yield is very low. What should I do?

Answer:

This issue often points to strong interactions between your compound and the stationary phase, or potential degradation.

  • Increase Mobile Phase Polarity: The hydroxyl and carboxylate groups in your molecule can lead to strong binding to the silica gel.

    • The Causality: A mobile phase with insufficient polarity will not be able to effectively compete with the stationary phase for your polar compound, leading to slow or no elution.

    • Solution: Gradually increase the percentage of the polar solvent in your mobile phase. If you are already at a high polarity, consider switching to a more polar solvent altogether (e.g., from ethyl acetate to methanol).

  • Consider Compound Stability: As mentioned before, the compound might be degrading on the column.

    • The Causality: If the compound degrades, it may not be detectable in the eluted fractions, leading to the perception of low recovery.[2]

    • Solution:

      • Perform a 2D TLC as described in the previous section to check for stability.

      • If degradation is confirmed, you may need to use a deactivated stationary phase.

  • Alternative Stationary Phases: If your compound is highly polar and sensitive, silica gel may not be the ideal choice.

    • The Causality: Different stationary phases offer different selectivities and chemical properties.

    • Recommendations:

      • Deactivated Silica Gel: Flush the silica gel column with a solvent system containing a small amount of a base like triethylamine (1-2%) before loading your sample. This will neutralize the acidic sites.[1]

      • Alumina: Neutral or basic alumina can be a good alternative for compounds that are sensitive to acidic conditions.[1]

      • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water or methanol/water) can be very effective.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate on silica gel?

A1: Given the polar nature of the molecule, a good starting point would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Begin with a ratio of around 70:30 (hexanes:ethyl acetate) and adjust the polarity based on TLC analysis. For more polar impurities, a gradient elution incorporating a small percentage of methanol or isopropanol might be necessary.

Q2: How can I effectively monitor the fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common method. Spot each fraction on a TLC plate and run it in your chosen solvent system. Visualize the spots under a UV lamp (if your compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin). This will allow you to identify which fractions contain your pure compound.

Q3: My purified compound shows signs of degradation over time. How can I improve its stability?

A3: 3-Hydroxythiophenes can be susceptible to oxidation. Once purified, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. If the compound is in solution, de-gassed solvents should be used.

Q4: Can I use HPLC for the purification of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for both analytical and preparative-scale purification of thiophene derivatives.[9] A reversed-phase C18 column with a mobile phase of acetonitrile and water (potentially with a small amount of formic acid or acetic acid to improve peak shape) would be a good starting point.[7] HPLC offers higher resolution and is often more suitable for purifying challenging mixtures.

Data and Protocols at a Glance

Parameter Recommendation Rationale
Stationary Phase Silica Gel (consider deactivation), Alumina, or Reversed-Phase (C18)Choice depends on compound stability and polarity. Deactivation or alternative phases can prevent degradation of acid-sensitive compounds.
Mobile Phase (Normal Phase) Hexanes/Ethyl Acetate gradientA gradient allows for the separation of compounds with a range of polarities.
Mobile Phase (Reversed Phase) Acetonitrile/Water or Methanol/WaterStandard mobile phases for separating polar compounds on a non-polar stationary phase.
Sample Loading Dry loading or minimal solventPrevents band broadening and improves separation efficiency.
Fraction Monitoring TLC with UV and/or stainingAllows for the identification of fractions containing the pure product.

Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for troubleshooting the column chromatography of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate.

Troubleshooting_Workflow Troubleshooting Workflow for Column Chromatography cluster_results Evaluation of Results cluster_troubleshooting Troubleshooting Steps start Start: Crude Product tlc Develop TLC Solvent System (Rf ~0.2-0.3) start->tlc column Run Column Chromatography tlc->column analyze Analyze Fractions (TLC) column->analyze good_sep Good Separation & Good Yield analyze->good_sep Success poor_sep Poor Separation analyze->poor_sep Problem low_yield Low/No Yield analyze->low_yield Problem end Pure Product good_sep->end reopt_solvent Re-optimize Solvent System (Gradient Elution) poor_sep->reopt_solvent check_stability Check for Degradation (2D TLC) poor_sep->check_stability check_loading Optimize Loading (Dry Loading) poor_sep->check_loading low_yield->reopt_solvent Increase Polarity low_yield->check_stability reopt_solvent->column change_stationary Change Stationary Phase (Alumina, Reversed-Phase) check_stability->change_stationary Severe Degradation deactivate Deactivate Silica Gel (e.g., with Triethylamine) check_stability->deactivate Degradation Confirmed check_loading->column change_stationary->column deactivate->column

Caption: A flowchart outlining the decision-making process for troubleshooting common issues in the purification of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate.

Chemical Principles of Separation

The separation of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate by normal-phase column chromatography is governed by the principles of adsorption and partitioning.

Separation_Principle Principle of Normal-Phase Separation cluster_compounds Compound Elution Order stationary_phase Stationary Phase (Silica Gel) - Polar Surface (Si-OH) - Strong interaction with polar molecules mobile_phase Mobile Phase (e.g., Hexane/EtOAc) - Less Polar - Competes for binding sites mobile_phase->stationary_phase Flows through nonpolar_impurity Non-Polar Impurity (Weak interaction with silica) Elutes First target_compound Target Compound (Moderate interaction) Elutes Second polar_impurity Polar Impurity (Strong interaction with silica) Elutes Last

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Dimethyl 3-hydroxy-2,5-thiophenedicarboxylate

Welcome to the technical support center for the synthesis of dimethyl 3-hydroxy-2,5-thiophenedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dimethyl 3-hydroxy-2,5-thiophenedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction conditions for this valuable heterocyclic compound.

Introduction to the Synthesis

The synthesis of polysubstituted thiophenes is a cornerstone of heterocyclic chemistry, with applications ranging from medicinal chemistry to materials science.[1][2] Dimethyl 3-hydroxy-2,5-thiophenedicarboxylate, in particular, is a versatile building block. The most common and effective method for preparing this class of compounds is the Fiesselmann thiophene synthesis .[1][3] This reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester or a suitable equivalent.[1][2][3]

Understanding the nuances of this reaction is critical for achieving high yields and purity. This guide will delve into the mechanism, potential pitfalls, and optimization strategies to ensure your success.

Reaction Overview: The Fiesselmann Synthesis

The Fiesselmann synthesis proceeds through a series of base-catalyzed 1,4-conjugate additions and a subsequent intramolecular Dieckmann condensation.[1] The final step is a tautomerization to the aromatic 3-hydroxythiophene system.[1]

Fiesselmann_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 Methyl Thioglycolate Intermediate1 Michael Adduct Reactant1->Intermediate1 Base-catalyzed Michael Addition Reactant2 Dimethyl Acetylenedicarboxylate Reactant2->Intermediate1 Intermediate2 Thioacetal Intermediate1->Intermediate2 Second Michael Addition Intermediate3 Enolate Intermediate2->Intermediate3 Deprotonation Product Dimethyl 3-hydroxy- 2,5-thiophenedicarboxylate Intermediate3->Product Dieckmann Condensation & Tautomerization

Caption: Generalized workflow of the Fiesselmann thiophene synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of dimethyl 3-hydroxy-2,5-thiophenedicarboxylate.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Fiesselmann synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider extending the reaction time or cautiously increasing the temperature.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A weaker base may not be sufficient to drive the reaction to completion, while an overly strong base or excess base can lead to side reactions. Sodium ethoxide or potassium tert-butoxide are commonly used. Titrate your base to ensure accurate concentration. A slight excess of base (1.1 to 1.5 equivalents) is often optimal.

  • Solvent Effects: The polarity and proticity of the solvent can significantly influence the reaction rate and outcome. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred to facilitate the solubility of reactants and intermediates. Ensure your solvent is rigorously dried, as water can quench the base and hydrolyze the ester groups.

  • Side Reactions: The formation of byproducts is a common cause of low yields. One frequent side reaction is the formation of a stable thioacetal intermediate without subsequent cyclization.[3] This can sometimes be mitigated by using a stronger base or a higher reaction temperature to favor the intramolecular condensation.

Experimental Protocol for Yield Optimization:

  • Reagent Purity: Ensure all starting materials, especially the methyl thioglycolate and dimethyl acetylenedicarboxylate, are of high purity. Distill liquid reagents if necessary.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thioglycolate and other sensitive reagents.

  • Temperature Control: Add the base slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then gradually warm to the desired reaction temperature (often room temperature or slightly elevated).

  • Systematic Parameter Screening: If problems persist, perform a systematic optimization of reaction parameters. A Design of Experiments (DoE) approach can be highly effective.

ParameterRange to InvestigateRationale
Base Sodium Ethoxide, Potassium tert-ButoxideStrength of base can influence deprotonation and cyclization rates.
Solvent THF, Dioxane, DMFSolvent polarity can affect solubility and reaction kinetics.
Temperature 0 °C to 60 °CBalances reaction rate against potential side reactions.
Reaction Time 2 to 24 hoursEnsure the reaction proceeds to completion.
Q2: I am observing a significant amount of an unexpected byproduct. How can I identify and minimize it?

A2: Byproduct formation is a frequent challenge. Here are some common byproducts and strategies to mitigate them:

  • Uncyclized Thioacetal: As mentioned, the thioacetal intermediate may be stable under certain conditions.[3] To promote cyclization, a stronger base or higher temperature may be necessary.

  • Products of Self-Condensation: The starting materials or intermediates can potentially undergo self-condensation, especially in the presence of a strong base. Slow addition of the base at a low temperature can help to minimize these side reactions.

  • Hydrolysis Products: If there is moisture in the reaction, hydrolysis of the ester groups can occur, leading to the corresponding carboxylic acids. Ensure all glassware is oven-dried and solvents are anhydrous.

Analytical Approach to Byproduct Identification:

  • Isolate the Byproduct: Use column chromatography to isolate the major byproduct.

  • Spectroscopic Analysis: Characterize the isolated byproduct using ¹H NMR, ¹³C NMR, and Mass Spectrometry to elucidate its structure.

  • Mechanistic Rationale: Based on the identified structure, propose a plausible mechanistic pathway for its formation. This will provide insights into how to adjust the reaction conditions to disfavor this pathway.

Q3: The purification of my final product is difficult, and I am getting a low recovery from column chromatography. What are some alternative purification strategies?

A3: The polar nature of the hydroxyl group and the two ester functionalities can sometimes make chromatographic purification challenging.

  • Recrystallization: If the crude product is a solid, recrystallization is often a highly effective purification method that can be scaled up more easily than chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

  • Acid-Base Extraction: The phenolic hydroxyl group on the thiophene ring is acidic. You can potentially use this property for purification. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate) to deprotonate and move the desired product into the aqueous layer, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer and extract the purified product back into an organic solvent.

  • Distillation: If the product is a thermally stable liquid, distillation under reduced pressure (Kugelrohr) can be an option, although the high boiling point of this molecule may make this difficult.

Frequently Asked Questions (FAQs)

Q: What is the role of the base in the Fiesselmann synthesis? A: The base plays a crucial role in several steps of the reaction. It deprotonates the thioglycolate to form a thiolate nucleophile, which then attacks the acetylenic ester in a Michael addition. It also facilitates the subsequent intramolecular Dieckmann condensation by deprotonating the carbon alpha to one of the ester groups, which is necessary for cyclization.[1]

Q: Can I use other sulfur nucleophiles besides methyl thioglycolate? A: Yes, other thioglycolic acid derivatives can be used, which will result in different ester groups at the 2-position of the final product. However, the reactivity may vary, and reaction conditions may need to be re-optimized.

Q: Is it possible to synthesize the 3-amino analogue of this compound? A: Yes, if a nitrile-containing substrate is used instead of an ester in a similar reaction, 3-aminothiophenes can be formed.[3]

Q: My final product appears to be a different color than expected. What could be the cause? A: Thiophene derivatives can sometimes be colored due to the presence of highly conjugated impurities. Even trace amounts of these impurities can impart color. Effective purification, as described in the troubleshooting section, should yield a product with the expected appearance.

Q: Are there alternative synthetic routes to this compound? A: While the Fiesselmann synthesis is a primary route, the Hinsberg thiophene synthesis offers an alternative approach. This method involves the condensation of an α-diketone with a dialkyl thiodiacetate in the presence of a base.[4][5] This reaction proceeds through a Stobbe-type condensation mechanism.[4][5][6] While the starting materials differ, it provides another avenue for the synthesis of substituted thiophenes.

Hinsberg_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Reactant1 α-Diketone Intermediate1 δ-Lactone Intermediate Reactant1->Intermediate1 Base-catalyzed Stobbe Condensation Reactant2 Dialkyl Thiodiacetate Reactant2->Intermediate1 Product 3,4-Disubstituted Thiophene-2,5-dicarboxylate Intermediate1->Product Rearrangement & Aromatization

Caption: Overview of the Hinsberg thiophene synthesis.

References

  • Li, J. J. (2009). Hinsberg synthesis of thiophene derivatives. In Name Reactions in Heterocyclic Chemistry II (pp. 199-206). John Wiley & Sons, Inc.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. Retrieved from [Link]

  • YouTube. (2019, August 14). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Retrieved from [Link]

  • Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. Retrieved from [Link]

  • Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hinsberg synthesis. Retrieved from [Link]

Sources

Troubleshooting

storage and stability issues with 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate. This guide is designed to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the storage and stability of this compound. As a substituted hydroxythiophene, this molecule possesses a unique chemical architecture that requires careful handling to ensure its integrity throughout your research and development workflows. This document is structured to address specific issues you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental choices.

Part 1: Troubleshooting Guide

This section addresses common problems that may arise during the handling and use of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate, providing potential causes and actionable solutions.

Issue 1: Unexpected Spectroscopic Data (NMR, IR, Mass Spec)

Question: My recent batch of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate is showing unexpected peaks in its NMR spectrum, and the IR shows a broader hydroxyl peak than expected. What could be the cause?

Answer: This is a classic indicator of tautomerism, a phenomenon common to 3-hydroxythiophenes.[1] Your compound likely exists as an equilibrium mixture of the enol (3-hydroxythiophene) and keto (thiophen-3(2H)-one) forms. This equilibrium can be influenced by the solvent, temperature, and pH of your sample.[1][2]

Causality Explained: The hydrogen atom of the hydroxyl group can migrate to the adjacent carbon atom, leading to the formation of a ketone. This process is reversible and the ratio of the two tautomers can vary.[3][4] Polar, protic solvents tend to favor the more polar keto tautomer, while nonpolar solvents may favor the enol form.

Troubleshooting Steps:

  • Solvent Study: Acquire NMR spectra in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to observe shifts in the tautomeric equilibrium. This can help confirm the presence of both forms.

  • Low-Temperature NMR: Running the NMR experiment at a lower temperature can sometimes slow down the interconversion between tautomers, potentially allowing for the distinct characterization of each species.

  • Reference Comparison: If available, compare your data to a reference spectrum of a freshly prepared and purified sample.

Visualization of Tautomerism:

tautomerism Enol 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate (Enol Form) Keto 2,5-Dimethyl-3-oxo-2,3-dihydrothiophene-2,5-dicarboxylate (Keto Form) Enol->Keto Equilibrium

Caption: Tautomeric equilibrium of the thiophene core.

Issue 2: Discoloration of the Compound (Yellowing or Browning)

Question: My solid sample of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate, which was initially off-white, has started to turn yellow/brown upon storage. Is it degrading?

Answer: Yes, discoloration is a strong indication of degradation, likely due to oxidation or dimerization. Hydroxythiophenes are susceptible to oxidation, especially in the presence of air and light. The electron-rich nature of the thiophene ring, further activated by the hydroxyl group, makes it prone to oxidative processes.

Causality Explained: Oxidation can lead to the formation of colored byproducts. The initial step may involve the formation of a radical species, which can then couple to form dimers or undergo further oxidation to yield more complex, colored structures.

Troubleshooting Steps:

  • Inert Atmosphere Storage: If not already doing so, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Store the compound in an amber vial or in a dark location to prevent photo-oxidation.

  • Purity Check: Use a suitable analytical method like HPLC-UV or LC-MS to assess the purity of the discolored sample and identify potential degradation products.[5][6]

Visualization of Potential Degradation Pathway:

degradation Start 2,5-Dimethyl-3-hydroxythiophene- 2,5-dicarboxylate Oxidation Oxidation (O2, light) Start->Oxidation Radical Thiophene Radical Oxidation->Radical Dimer Dimerization Radical->Dimer Colored Colored Byproducts Dimer->Colored

Caption: A potential oxidative degradation pathway.

Issue 3: Inconsistent Biological Activity or Assay Results

Question: I am observing a decrease in the potency or inconsistent results in my biological assays using a stock solution of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate. What could be the problem?

Answer: This issue often points to the degradation of the compound in solution. The ester functional groups in your molecule are susceptible to hydrolysis, especially if the solution is not maintained at an appropriate pH or is stored for an extended period.[7][8]

Causality Explained: Hydrolysis of the ester groups will yield the corresponding carboxylic acids and methanol. This change in the chemical structure will almost certainly alter the compound's biological activity. The rate of hydrolysis is dependent on pH, temperature, and the presence of any catalytic enzymes in your assay medium.

Troubleshooting Steps:

  • Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments. Avoid long-term storage of solutions, especially in aqueous buffers.

  • pH Control: If possible, prepare your stock solutions in a buffer system that is close to neutral pH and is known to be compatible with the compound.

  • Aprotic Solvents for Storage: For long-term storage of stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF and storing them at -20°C or -80°C.

  • Stability Study in Assay Media: Perform a time-course experiment where you incubate the compound in your assay buffer for different durations and then analyze its integrity by HPLC to determine its stability under your experimental conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate?

A1: Based on the general guidelines for thiophene derivatives, the following conditions are recommended:

  • Temperature: For long-term storage, -20°C is advisable. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Light: Protect from light by using an amber vial and storing it in a dark place.

  • Moisture: Keep the container tightly sealed to protect from moisture, which could promote hydrolysis of the ester groups.

ConditionRecommendationRationale
Temperature -20°C (long-term), 2-8°C (short-term)Slows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the electron-rich thiophene ring.
Light Amber vial, stored in the darkPrevents photo-degradation.
Moisture Tightly sealed containerPrevents hydrolysis of the ester functional groups.

Q2: How stable is 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate in common organic solvents?

A2: The stability in solution is highly dependent on the solvent and storage conditions.

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Generally, the compound will have better stability in dry, aprotic solvents. However, it is still recommended to store these solutions at low temperatures (-20°C or below) and for limited periods.

  • Protic Solvents (e.g., Methanol, Ethanol): In protic solvents, there is a risk of transesterification if acidic or basic catalysts are present.

  • Aqueous Solutions: Stability in aqueous solutions is expected to be limited due to the potential for hydrolysis of the ester groups. It is strongly advised to prepare aqueous solutions fresh before use.

Q3: What analytical methods are recommended for assessing the purity and stability of this compound?

A3: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for determining the purity of the compound and for quantifying its degradation over time in stability studies. A reverse-phase C18 column is often a good starting point.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying potential degradation products by providing molecular weight information.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and can be used to detect the presence of impurities or degradation products.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present and can be used to monitor changes such as the appearance of a carboxylic acid peak due to hydrolysis.[10]

Experimental Protocol: General Stability Assessment

This protocol outlines a general procedure for assessing the stability of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate in a specific solvent or buffer.

Objective: To determine the rate of degradation of the compound under specific conditions.

Materials:

  • 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate

  • Solvent or buffer of interest

  • HPLC system with UV detector

  • LC-MS system (optional, for degradant identification)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath set to the desired temperature

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent/buffer to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution by HPLC to determine the initial purity and peak area. This will serve as your baseline.

  • Incubation: Store the stock solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the compound remaining versus time to determine the degradation kinetics.

    • If using LC-MS, analyze the samples to identify the mass of any new peaks that appear, which correspond to degradation products.

References

  • [No specific source for the target compound, information is extrapolated
  • Hossaini, Z. et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1696-1725. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2020). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 42(5), 2241-2257. Available at: [Link]

  • El-Gamal, M. I. et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie, 355(11), e2200257. Available at: [Link]

  • Gasser, A. C. et al. (2023). Feedstock‐Derived Thiophene Radical Anions Exhibiting Redox Stability at Extreme Potentials. Angewandte Chemie International Edition, 62(38), e202306863. Available at: [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. Available at: [Link]

  • de Oliveira, A. C. et al. (2014). Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. Química Nova, 37(3), 519-524. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

  • Couture, A. et al. (1995). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 19(1), 101-110. Available at: [Link]

  • Alberti, A. et al. (1993). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2253-2258. Available at: [Link]

  • Gigli, M. et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 764835. Available at: [Link]

  • Davis, M. R. et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(6), 1166-1175. Available at: [Link]

  • Wikipedia contributors. (2023). Thiophene. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

  • Valdivia-Berroeta, S. et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528. Available at: [Link]

  • Schrödinger, Inc. (2021). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. Available at: [Link]

  • [No specific source for the target compound, information is extrapolated
  • Gasser, A. C. et al. (2023). Feedstock‐Derived Thiophene Radical Anions Exhibiting Redox Stability at Extreme Potentials. ETH Zurich Research Collection. Available at: [Link]

  • [No specific source for the target compound, information is extrapolated
  • [No specific source for the target compound, information is extrapolated
  • Al-Ghorbani, M. et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 10-18. Available at: [Link]

  • ChemWis. (2023). Tautomerism. YouTube. Available at: [Link]

  • [No specific source for the target compound, information is extrapolated
  • Gigli, M. et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. PMC. Available at: [Link]

  • Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Master's Thesis. Available at: [Link]

  • Gaina, C. et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Molecules, 27(1), 325. Available at: [Link]

  • Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

  • [No specific source for the target compound, information is extrapolated
  • Hafez, H. N. et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-18. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

Welcome to the technical support guide for the spectral analysis of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the spectral analysis of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR data of this and structurally related molecules. The inherent structural features of 3-hydroxythiophene derivatives often lead to spectra that are more complex than anticipated. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to navigate these complexities with confidence.

Note on Nomenclature: The topic compound, "2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate," is interpreted herein as the dimethyl ester of 3-hydroxythiophene-2,5-dicarboxylic acid for structural consistency. The core principles discussed remain applicable to similarly substituted thiophenes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise during the analysis of the title compound's NMR spectra.

Q1: What are the expected signals in the ¹H NMR spectrum of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate?

A1: For the aromatic hydroxy-tautomer, the spectrum should be relatively simple. You are primarily looking for four distinct signals:

  • Thiophene Proton (H-4): A single proton attached to the thiophene ring at the C-4 position. Because it has no adjacent protons, it is expected to appear as a singlet . Its chemical shift will be in the aromatic region, influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate groups.

  • Ester Methyl Protons (-OCH₃): There are two methyl ester groups at the C-2 and C-5 positions. Due to the asymmetric nature of the molecule (the C-3 hydroxyl group breaks the symmetry between C-2 and C-5), these two methyl groups are chemically non-equivalent. Therefore, you should observe two distinct singlets , each integrating to 3 protons. Their chemical shifts typically appear in the range of 3.8-4.0 ppm.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet . Its chemical shift is highly dependent on solvent, concentration, and temperature. It can appear over a wide range and is often the first signal to investigate if the spectrum seems unusual.[1]

Q2: My ¹H NMR spectrum shows more signals than predicted, including some in the aliphatic region. What is happening?

A2: This is the most common and complex issue for this class of molecules. You are observing keto-enol tautomerism . 3-hydroxythiophenes can exist in a dynamic equilibrium with their keto form, thiophen-3(2H)-one.[2]

  • Hydroxy Tautomer (Enol): The aromatic form described in Q1.

  • Keto Tautomer: This non-aromatic form will give rise to a completely different set of signals, typically in the aliphatic region of the spectrum. You would expect to see signals corresponding to a methylene group (-CH₂) and a methine group (-CH), which may be coupled to each other.

The ratio of these two tautomers is highly sensitive to the solvent. In non-polar solvents like CDCl₃, you may see a mixture of both, while polar, hydrogen-bond-accepting solvents like DMSO-d₆ can favor the hydroxy form.[3]

Caption: Keto-enol tautomerism in 3-hydroxythiophene.

Q3: How can I definitively identify the hydroxyl (-OH) proton signal?

A3: The standard and most reliable method is a D₂O exchange experiment .[1] Protons attached to heteroatoms (like oxygen or nitrogen) are acidic and will rapidly exchange with deuterium from D₂O.

  • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • The signal corresponding to the -OH proton (and any water present) will significantly decrease in intensity or disappear entirely. This confirms its identity.

Q4: What signals should I expect in the ¹³C NMR spectrum, and how does tautomerism affect it?

A4: The ¹³C NMR spectrum is also highly informative for identifying the dominant tautomeric form.

  • For the Hydroxy Tautomer: You should expect to see 8 distinct signals:

    • 4 signals for the thiophene ring carbons. The carbon bearing the hydroxyl group (C-3) will be significantly downfield.

    • 2 signals for the carbonyl carbons of the ester groups (typically ~160-170 ppm).

    • 2 signals for the methoxy carbons (-OCH₃) of the esters (typically ~50-55 ppm).

  • For the Keto Tautomer: The carbon signals will be markedly different:

    • The ring will contain two C=O carbons and aliphatic carbons (a -CH₂ and -CH), shifting their resonances accordingly. The loss of aromaticity results in upfield shifts for the carbons that were part of the aromatic ring.

  • In a Mixture: If both tautomers are present, you will see a combined set of signals, which can make the spectrum appear very complex.

Troubleshooting Guide: Common Spectral Issues
IssuePotential Cause(s)Recommended Solution(s)
Broad, unresolved peaks 1. Poor shimming of the magnet.2. Sample concentration is too high, leading to aggregation.3. Presence of paramagnetic impurities.1. Re-shim the instrument, especially if the solvent peak is distorted.[4]2. Dilute the sample. If solubility is an issue, try a different deuterated solvent.3. Filter the sample through a small plug of celite or silica if impurities are suspected.
Ambiguous signal assignment 1. Overlapping signals, especially if tautomers are present.2. Lack of coupling information in the ¹H spectrum.1. Run 2D NMR experiments. This is the most powerful solution.[5][6]    • HSQC/HMQC: Correlates protons to the carbons they are directly attached to.    • HMBC: Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the ester methyls to their carbonyls and the ring protons to adjacent carbons.[7]
Cannot distinguish between tautomers 1. Signals from both forms are present and overlapping.2. The equilibrium is dynamic on the NMR timescale at room temperature.1. Change the solvent. Switching from CDCl₃ to DMSO-d₆ often simplifies the spectrum by favoring the hydroxy form.2. Perform Variable Temperature (VT) NMR. Acquiring spectra at different temperatures can shift the equilibrium, favoring one tautomer, or can cause coalescence of the signals, providing information on the rate of exchange.[3]
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in ~0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆ are recommended for initial analysis).

    • Filter the solution into a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature.

    • Lock onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize magnetic field homogeneity. A well-shimmed instrument is critical for resolving complex spectra.[4]

  • Acquisition:

    • ¹H NMR: Acquire a standard spectrum with 16-32 scans. Ensure the spectral width covers the expected range (~ -1 to 12 ppm).

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

G cluster_workflow NMR Analysis Workflow A Acquire 1D ¹H NMR B Spectrum matches prediction? A->B C Structure Confirmed B->C Yes D Unexpected Signals? (Tautomerism Suspected) B->D No E Perform D₂O Exchange (Confirms -OH) D->E F Acquire ¹³C NMR E->F G Acquire 2D NMR (HSQC & HMBC) F->G H Assign All Signals & Confirm Structure G->H

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a substituted thiophene with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthy and reproducible results.

The target molecule, 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, possesses a unique combination of functional groups—a hydroxyl group, two ester functionalities, and two methyl groups on a thiophene ring—that give rise to distinct spectroscopic signatures. This guide will explore how Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography can be synergistically employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For our target molecule, both ¹H and ¹³C NMR will be indispensable.

¹H NMR Spectroscopy

¹H NMR spectroscopy will reveal the number of different types of protons and their neighboring environments.

Expected ¹H NMR Signals:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Hydroxyl (-OH)5.0 - 8.0Singlet (broad)1HThe chemical shift of the hydroxyl proton is highly dependent on solvent and concentration due to hydrogen bonding. It often appears as a broad singlet.
Methyl Ester (-OCH₃)~3.8Singlet6HThe two methyl ester groups are chemically equivalent and will give rise to a single, sharp signal.
Methyl (-CH₃)~2.5Singlet6HThe two methyl groups attached to the thiophene ring are also equivalent, resulting in a single resonance.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Expected ¹³C NMR Signals:

Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O)165 - 175The ester carbonyl carbons are deshielded and appear in this characteristic region.
Thiophene C3 (C-OH)150 - 160The carbon atom attached to the hydroxyl group is significantly deshielded.
Thiophene C2 & C5130 - 145The quaternary carbons of the thiophene ring attached to the methyl and ester groups.
Thiophene C4120 - 130The remaining carbon of the thiophene ring.
Methyl Ester (-OCH₃)50 - 60The carbon atoms of the methyl ester groups.
Methyl (-CH₃)15 - 25The carbon atoms of the methyl groups attached to the thiophene ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ will allow for the observation of the hydroxyl proton, which may exchange with trace amounts of water in CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[2] For our target molecule, high-resolution mass spectrometry (HRMS) will provide the exact molecular weight, allowing for the determination of the molecular formula.[3]

Expected Mass Spectrometric Data:

  • Molecular Ion Peak [M]⁺•: The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound. Given the presence of sulfur, a characteristic [M+2]⁺• peak with an abundance of about 4.16% relative to the [M]⁺• peak is expected, which is a key indicator for the presence of a single sulfur atom.[2]

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or electrospray ionization (ESI). Key fragmentation pathways may include the loss of a methoxy group (-OCH₃), a methyl ester group (-COOCH₃), or cleavage of the thiophene ring.

Experimental Protocol: Mass Spectrometry (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is likely to show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Expected IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹) Intensity Rationale
Hydroxyl (-OH)3200 - 3600Broad, StrongThe broadness is due to hydrogen bonding.[5]
C-H (sp³)2850 - 3000MediumStretching vibrations of the methyl groups.[6]
Carbonyl (C=O)1700 - 1730StrongStretching vibration of the ester carbonyl groups.[5]
C=C (Thiophene)1500 - 1600MediumAromatic ring stretching vibrations.[5]
C-O (Ester)1100 - 1300StrongStretching vibrations of the ester C-O bonds.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample.

  • Data Analysis: The instrument's software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for the characteristic absorption bands of the functional groups.

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[7] This technique is considered the gold standard for structural confirmation.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Comparative Summary of Analytical Methods

Method Information Provided Advantages Limitations
¹H & ¹³C NMR Connectivity, chemical environment of atoms, stereochemistry.[1]Provides detailed structural information in solution.Requires a relatively pure sample; may not be suitable for insoluble compounds.
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern.[2]High sensitivity; requires very small amounts of sample.Does not provide information on stereochemistry or connectivity.
IR Spectroscopy Presence of functional groups.[4]Fast and simple to perform.Provides limited information on the overall structure.
X-ray Crystallography Unambiguous 3D structure, bond lengths, and angles.[7]Definitive structural confirmation.Requires a suitable single crystal, which can be difficult to obtain.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, highlighting the interplay between the different analytical techniques.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive Confirmation IR IR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (Connectivity & Stereochemistry) IR->NMR Suggests functional groups MS Mass Spectrometry (Molecular Formula) MS->NMR Confirms molecular formula Xray X-ray Crystallography (3D Structure) NMR->Xray Provides initial structural model

Caption: Workflow for Structural Confirmation.

Conclusion

The structural confirmation of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate requires a multi-faceted analytical approach. While NMR spectroscopy provides the core of the structural information in solution, mass spectrometry and IR spectroscopy offer crucial complementary data regarding the molecular formula and functional groups, respectively. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography remains the ultimate technique. By judiciously applying these methods in a logical sequence, researchers can confidently and accurately characterize this and other novel chemical entities.

References

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  • Rivnay, J., et al. (2011). X-ray Scattering Study of Thin Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene). Journal of the American Chemical Society, 133(44), 17786-17796. [Link]

  • Fisichella, S., et al. (1982). The mass spectra of some substituted thiophene-2-carboxylic acids. Organic Mass Spectrometry, 17(11), 519-523. [Link]

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  • Margl, L., et al. (1995). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Journal of Essential Oil Research, 7(1), 67-73. [Link]

  • Catellani, M., et al. (2017). π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5674-5683. [Link]

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  • Chen, X.-M., et al. (1999). Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry, 23(8), 877-883. [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Thiophene Derivatives in Drug Discovery: Positioning 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

For researchers, scientists, and drug development professionals, the thiophene scaffold represents a privileged pharmacophore, consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the thiophene scaffold represents a privileged pharmacophore, consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of various thiophene derivatives, with a special focus on the potential therapeutic profile of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. While direct experimental data on this specific molecule is not extensively available in the public domain, we can extrapolate its potential performance based on well-established structure-activity relationships (SAR) within the thiophene family.

The Thiophene Core: A Versatile Player in Medicinal Chemistry

The five-membered aromatic ring containing a sulfur atom endows thiophene derivatives with a unique set of physicochemical properties. The sulfur atom's lone pair of electrons contributes to the aromatic system, making the ring more electron-rich than benzene and highly susceptible to electrophilic substitution.[1] This reactivity allows for the synthesis of a diverse library of substituted thiophenes, each with potentially distinct biological activities.[3][4] Thiophene-containing compounds have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[2][5][6]

A Comparative Analysis of Thiophene Derivatives

The biological activity of a thiophene derivative is intricately linked to the nature and position of its substituents. Understanding these structure-activity relationships is crucial for designing novel therapeutic agents.[7]

Table 1: Comparative Biological Activities of Representative Thiophene Derivatives

Thiophene Derivative ClassRepresentative SubstituentsKey Biological ActivitiesExperimental Observations (Examples)
Aminothiophenes Amino, Acetyl, PhenylaminoAntimicrobial, Anticancer2-aminothiophene derivatives have shown potent activity against various bacterial and fungal strains.[8][9]
Thiophene Carboxamides Carboxamide, Aryl, AlkylAntibacterial, Anticancer, AntithromboticMarketed drugs like Rivaroxaban (antithrombotic) feature a thiophene-2-carboxamide core.[10]
Hydroxythiophenes Hydroxyl, CarboxylateAntibacterial, AntioxidantA hydroxythiophene derivative demonstrated significant antibacterial activity, comparable to ampicillin, and excellent antioxidant properties.[11]
Thiophene Dicarboxylates Dicarboxylate, AminoAnticancer, AntimicrobialDiethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have exhibited potent antiproliferative activity against breast cancer cell lines.[12]
Tetrasubstituted Thiophenes Various alkyl and aryl groupsAnti-inflammatory, AnalgesicCertain tetrasubstituted thiophenes have shown significant anti-inflammatory effects in animal models.[13][14]

Profiling 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate: A Predictive Analysis

Based on the established SAR of thiophene derivatives, we can hypothesize the potential therapeutic profile of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

  • Antimicrobial Potential : The presence of the hydroxyl group is a key feature found in potent antibacterial thiophenes.[11] The dicarboxylate moieties could enhance solubility and potentially interact with bacterial enzymes or cell membrane components. The methyl groups at the 2 and 5 positions could modulate lipophilicity, which is a critical factor for cell penetration.

  • Anti-inflammatory and Antioxidant Activity : Hydroxyl-substituted thiophenes have been reported to possess antioxidant properties.[11] The dicarboxylate groups might also contribute to anti-inflammatory effects, as seen in other substituted thiophenes.[13][14]

  • Anticancer Activity : While the dimethyl and hydroxy substitutions are not as commonly associated with potent anticancer activity as amino groups[12], the overall substitution pattern warrants investigation against various cancer cell lines.

Experimental Workflow for Evaluating a Novel Thiophene Derivative

To validate the predicted activities of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a structured experimental workflow is essential.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of Target Compound Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Characterization->Anti_inflammatory Anticancer Anticancer Screening (MTT, Cell Viability) Characterization->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant SAR_Studies Structure-Activity Relationship Studies Antimicrobial->SAR_Studies Anti_inflammatory->SAR_Studies Anticancer->SAR_Studies ADMET_Profiling In Silico & In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->COX_Enzymes Inhibition

Sources

Validation

A Comparative Guide to the Synthesis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate for Pharmaceutical Research

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, polysubstituted thiophenes are of significant interest due to th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, polysubstituted thiophenes are of significant interest due to their diverse biological activities. This guide provides an in-depth comparative analysis of synthetic routes to a promising, yet challenging target molecule: 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. We will explore a highly efficient convergent approach, the Fiesselmann Synthesis, and contrast it with a more linear, multi-step alternative. This analysis is grounded in established chemical principles and supported by experimental insights to empower you in your synthetic endeavors.

Introduction: The Significance of Substituted Thiophenes

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate offers multiple points for further functionalization, making it an attractive building block for creating libraries of potential drug candidates. The 3-hydroxy group, in particular, can act as a key hydrogen bond donor or a handle for further derivatization. The challenge lies in developing a synthetic route that is not only efficient and high-yielding but also scalable and economically viable for potential downstream applications.

Route 1: The Convergent and Efficient Fiesselmann Thiophene Synthesis

The Fiesselmann thiophene synthesis is a powerful and versatile method for the construction of 3-hydroxythiophene-2-carboxylic acid derivatives.[1] A particularly relevant variation for our target molecule involves the condensation of a β-ketoester with a thioglycolic acid derivative.[1] This approach is highly convergent, meaning the core of the molecule is assembled in a single key step from relatively complex fragments.

Proposed Synthetic Pathway via Fiesselmann Reaction

The retrosynthetic analysis for our target molecule using the Fiesselmann approach points to two key starting materials: dimethyl 3-oxopentanedioate and methyl 2-mercaptopropionate.

Fiesselmann_Retrosynthesis target 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate precursors Dimethyl 3-oxopentanedioate + Methyl 2-mercaptopropionate target->precursors Fiesselmann Condensation

Caption: Retrosynthetic analysis for the target molecule via the Fiesselmann synthesis.

Mechanistic Insights

The causality behind this reaction's success lies in a cascade of thermodynamically favorable steps. The reaction is initiated by a base-catalyzed 1,4-conjugate addition of the thiolate from methyl 2-mercaptopropionate to the enone system of dimethyl 3-oxopentanedioate. This is followed by a second conjugate addition, forming a thioacetal intermediate. A subsequent intramolecular Dieckmann condensation, driven by the formation of a stable five-membered ring, leads to a cyclic β-keto ester. Finally, elimination of a molecule of methyl 2-mercaptopropionate and tautomerization yields the aromatic 3-hydroxythiophene product.

Fiesselmann_Mechanism cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Elimination & Tautomerization A Dimethyl 3-oxopentanedioate C Thioacetal Intermediate A->C B Methyl 2-mercaptopropionate B->C D Cyclic β-keto ester C->D E Elimination Product D->E F Target Molecule E->F

Caption: Simplified mechanism of the Fiesselmann thiophene synthesis.

Experimental Protocol: Fiesselmann Synthesis

This protocol is a representative procedure based on known Fiesselmann reactions.

Step 1: Synthesis of Dimethyl 3-oxopentanedioate Dimethyl 1,3-acetonedicarboxylate (also known as dimethyl 3-oxoglutarate) is commercially available. Alternatively, it can be synthesized from citric acid. A common method involves the reaction of citric acid with 98% sulfuric acid, followed by esterification with methanol and thionyl chloride.

Step 2: Synthesis of Methyl 2-mercaptopropionate This starting material can be prepared from 2-chloropropionic acid. The process involves nucleophilic substitution with a sulfur source, such as sodium thiosulfate, followed by reduction.

Step 3: Fiesselmann Condensation

  • To a solution of sodium methoxide in dry methanol, add dimethyl 3-oxopentanedioate (1.0 eq.) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes, then add methyl 2-mercaptopropionate (2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with an acidic solution (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

Route 2: A Linear Approach from Thiophene-2,5-dicarboxylic Acid

An alternative, though likely more arduous, route begins with the commercially available or synthetically prepared thiophene-2,5-dicarboxylic acid. This linear approach requires a series of functional group interconversions to introduce the desired substituents.

Proposed Synthetic Pathway

This multi-step synthesis would likely involve:

  • Synthesis of Thiophene-2,5-dicarboxylic Acid: This can be achieved by reacting adipic acid with thionyl chloride, followed by treatment with an alkali sulfide.[2]

  • Hydroxylation at the 3-position: This is a challenging transformation on an electron-deficient thiophene ring. One potential method involves oxidation with peracids in a strongly acidic medium, though this can lead to side products and issues with regioselectivity.[3][4]

  • Alkylation at the 2- and 5-positions: Introducing methyl groups at these positions would likely require conversion of the carboxylic acids to a less deactivating group, followed by a directed metalation-alkylation sequence. This adds significant complexity and steps to the overall synthesis.

Linear_Synthesis adipic Adipic Acid tdca Thiophene-2,5-dicarboxylic Acid adipic->tdca Ring Formation hydroxy_tdca 3-Hydroxythiophene-2,5-dicarboxylic Acid tdca->hydroxy_tdca Hydroxylation target 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate hydroxy_tdca->target Alkylation & Esterification

Caption: A possible linear synthetic route to the target molecule.

Experimental Challenges of the Linear Route

This pathway presents several significant hurdles:

  • Harsh Reaction Conditions: The initial synthesis of thiophene-2,5-dicarboxylic acid often employs harsh reagents like thionyl chloride at elevated temperatures.[2]

  • Poor Regioselectivity: The direct hydroxylation of the thiophene-2,5-dicarboxylic acid is not a well-established or high-yielding reaction. Controlling the position of hydroxylation would be a major challenge.

  • Multiple Steps: The need for protection, activation, deprotection, and multiple functional group interconversions would likely result in a low overall yield and be labor-intensive.

Comparative Analysis

FeatureRoute 1: Fiesselmann SynthesisRoute 2: Linear Synthesis from Adipic Acid
Overall Strategy ConvergentLinear
Number of Steps 1-2 key steps4+ key steps
Estimated Yield Moderate to HighLow
Key Advantages High convergence, mild conditions, predictable regiochemistry.Utilizes a readily available starting material (adipic acid).
Key Disadvantages Requires synthesis of specific precursors.Multiple challenging steps, harsh conditions, poor regioselectivity for hydroxylation.
Scalability Potentially goodPoor due to multiple steps and low overall yield.
Green Chemistry Favorable due to fewer steps.Less favorable due to harsh reagents and more waste generation.

Conclusion and Recommendation

Based on this comparative analysis, the Fiesselmann synthesis is the unequivocally recommended route for the preparation of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. Its convergent nature, milder reaction conditions, and predictable control over the substitution pattern make it a vastly superior strategy for both laboratory-scale synthesis and potential scale-up. While the linear approach from thiophene-2,5-dicarboxylic acid is theoretically conceivable, it is fraught with significant practical challenges that would likely render it inefficient and low-yielding.

For researchers in drug discovery and development, focusing efforts on optimizing the Fiesselmann condensation of dimethyl 3-oxopentanedioate and methyl 2-mercaptopropionate will provide the most direct and reliable path to this valuable thiophene-based building block.

References

  • Fiesselmann, H. The Fiesselmann thiophene synthesis. Wikipedia. Available at: [Link].

  • Donoso, R., de Urríes, P. J., & Lissavetzky, J. (1992).
  • ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates. Available at: [Link].

  • Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • Lawesson, S. O., & Frisell, C. (1962). 2-Hydroxythiophene. Organic Syntheses, 42, 64.
  • Zhang, M. (2016).
  • ResearchGate. (n.d.). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. Available at: [Link].

  • Google Patents. (n.d.). EP1554266B1 - Process for preparing 2,5-disubstituted 3-alkylthiophenes.
  • Capozzi, G., & Modena, G. (1974). The Oxidation of Thiophene with Peroxy-acids. Journal of the Chemical Society, Perkin Transactions 1, 216-219.
  • Wikipedia. (n.d.). 2,5-Dimethylthiophene. Available at: [Link].

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

Introduction: The Imperative of Purity in Drug Development In the journey from chemical synthesis to a viable pharmaceutical candidate, the purity of an active pharmaceutical ingredient (API) or its intermediate is param...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the journey from chemical synthesis to a viable pharmaceutical candidate, the purity of an active pharmaceutical ingredient (API) or its intermediate is paramount.[1] It is a non-negotiable parameter that directly influences the safety, efficacy, and stability of the final drug product.[1][2] For a novel heterocyclic compound such as Dimethyl 3-hydroxythiophene-2,5-dicarboxylate , establishing a robust, multi-faceted purity profile is not merely a quality control checkpoint; it is a foundational pillar of its entire development program.

Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[3] Even trace amounts of these unwanted components can have significant biological activity, potentially leading to adverse effects or diminished therapeutic efficacy. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the identification and quantification of impurities.[2][4]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of synthesized Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. We will move beyond procedural descriptions to explore the causality behind methodological choices, creating a self-validating analytical system built on the principle of orthogonality—using multiple, disparate techniques to build confidence in the final purity assessment.

The Orthogonal Approach: A Framework for Trustworthy Purity Assessment

No single analytical method can definitively determine the absolute purity of a compound. Each technique has inherent biases and limitations. For instance, a chromatographic method might not detect an impurity that co-elutes with the main peak, while a spectroscopic method might not identify non-chromophoric or inorganic impurities. Therefore, a scientifically sound purity validation strategy relies on an orthogonal approach , where multiple analytical techniques with different separation and detection principles are employed.[5] This creates a self-validating system where the convergence of results from different methods provides a high degree of confidence in the assigned purity value.

dot

Caption: Orthogonal workflow for purity validation.

Comparative Analysis of Core Analytical Techniques

The selection of analytical methods should be tailored to the physicochemical properties of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate and the potential impurities that could be generated during its synthesis. Thiophene derivatives can be synthesized through various routes, such as the Paal-Knorr or Gewald reactions, each presenting a unique profile of potential by-products.[6][7]

Table 1: Comparison of Primary Purity Assessment Techniques

TechniquePrincipleStrengthsLimitations
HPLC / UHPLC Differential partitioning between a stationary and mobile phase.High-resolution separation of closely related impurities; Excellent for quantification (area %); Gold standard in the pharmaceutical industry.[2][8]Requires a chromophore for UV detection; Co-elution can mask impurities; Relative quantification unless a reference standard is used for all impurities.
qNMR Nuclear spin resonance in a magnetic field.Provides structural confirmation and absolute quantification (wt %) without a specific reference standard for the analyte; Detects non-chromophoric impurities and residual solvents.[5][9]Lower sensitivity compared to HPLC for trace impurities; Peak overlap can complicate quantification; Not suitable for inorganic impurities.[10]
LC-MS HPLC separation followed by mass-based detection.Unambiguous identification of impurities by providing molecular weight information; High sensitivity and specificity.[11][12]Response factors can be highly variable, making direct quantification challenging; Ion suppression effects can impact accuracy.
Elemental Analysis Combustion of the compound to determine its elemental composition (%C, %H, %S).Provides fundamental confirmation of the molecular formula; Detects inorganic impurities and deviations from expected composition.[13][14]A bulk analysis technique that requires high sample purity to be meaningful; Does not detect isomeric impurities; The ±0.4% acceptance criterion can sometimes be difficult to meet.[15]

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the validation of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[4]

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone of purity assessment in pharmaceutical analysis due to its high resolving power.[8] For Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a reversed-phase method is the logical starting point, as the molecule possesses both polar (hydroxyl, esters) and non-polar (thiophene ring) characteristics, making it well-suited for separation on a C18 stationary phase. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar by-products are effectively separated and detected within a reasonable runtime.

Protocol:

  • Instrumentation: HPLC or UHPLC system with a PDA (Photodiode Array) or UV detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA detection at 254 nm, with full spectrum acquisition (200-400 nm) for peak purity analysis.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 0.1 mg/mL solution.

  • Analysis: Inject 2 µL. Integrate all peaks and calculate purity based on the area percent method. The main peak should be spectrally pure, confirmed by the PDA detector.

Table 2: Example HPLC Purity Data

Peak No.Retention Time (min)Area (mAU*s)Area %Identification
13.515.20.15Starting Material
28.99875.499.65Main Compound
311.219.80.20Unknown Impurity
Total 9910.4 100.00
Quantitative ¹H NMR (qNMR) Spectroscopy

Causality: qNMR provides an orthogonal, primary method for purity determination.[5][16] Unlike chromatography, which provides a relative percentage, qNMR determines the absolute weight percent (wt %) purity by comparing the integral of a known proton signal from the analyte against the integral of a certified internal standard of known purity and weight. This method is powerful because it is independent of the analyte's structure and detects most organic impurities, including residual solvents, without needing to identify them first.[9]

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Certified Maleic Anhydride (or another suitable standard with sharp, non-overlapping peaks).

  • Sample Preparation:

    • Accurately weigh ~10 mg of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate into a vial.

    • Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically D1 > 30s) to allow for full relaxation of all protons.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate purity using the following formula:

    Purity (wt %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: While HPLC indicates the presence of impurities, LC-MS is essential for their identification.[17] By coupling the separation power of LC with the detection specificity of MS, we can obtain the molecular weight of each impurity.[11] This information is critical for understanding the synthetic process, identifying potential degradation pathways, and meeting regulatory requirements for impurity characterization.[4]

Protocol:

  • Instrumentation: An LC system (as described in 4.1) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use the same method as the HPLC protocol to ensure retention time correlation.

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all ionizable species.

  • MS Acquisition: Scan a mass range appropriate for expected impurities (e.g., m/z 100-1000).

  • Analysis: Extract the mass spectrum for each impurity peak observed in the chromatogram. The accurate mass measurement allows for the prediction of the elemental formula of the impurity, providing the first crucial step in its structural elucidation.

Complementary_Techniques Compound Synthesized Sample HPLC HPLC Compound->HPLC Inject NMR NMR Compound->NMR Dissolve MS MS Compound->MS Infuse/Inject EA EA Compound->EA Combust Separation Separation HPLC->Separation Quantification Quantification HPLC->Quantification Area % NMR->Quantification wt % Identification Identification NMR->Identification Structure MS->Identification MW Confirmation Confirmation EA->Confirmation Formula

Sources

Validation

A Comparative Guide to the Biological Activities of 3-Hydroxythiophene-2,5-dicarboxylate Analogs

In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties make it a privileged structure in drug design.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties make it a privileged structure in drug design.[1][2] This guide delves into a comparative analysis of the biological activities of 2,5-disubstituted-3-hydroxythiophene analogs, with a particular focus on carboxamide and dicarboxylate derivatives. We will explore their antimicrobial, antioxidant, and anticancer potentials, underpinned by experimental data and a discussion of their structure-activity relationships (SAR).

The Thiophene Core: A Versatile Scaffold in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions contribute to its versatility as a pharmacophore. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3]

Comparative Biological Evaluation of 3-Hydroxythiophene Analogs

A key strategy in drug discovery is the synthesis and evaluation of analog series to elucidate structure-activity relationships and optimize lead compounds. This section provides a comparative analysis of the biological activities of various analogs of 3-hydroxythiophene-2,5-dicarboxylate.

Antimicrobial and Antioxidant Activities of 3-Hydroxythiophene-2-carboxamide Analogs

A study comparing 3-hydroxythiophene-2-carboxamide derivatives with their 3-amino and 3-methyl counterparts revealed significant differences in their biological activities.[4] The investigation highlights the crucial role of the substituent at the 3-position of the thiophene ring.

The experimental data suggests that the 3-amino analogs generally exhibit superior antibacterial and antioxidant properties compared to the 3-hydroxy and 3-methyl analogs.[4] The enhanced activity of the 3-amino derivatives can be attributed to the electron-donating nature of the amino group, which increases the electron density on the thiophene ring, facilitating the trapping of peroxide radicals.[4] The hydroxyl group in the 3-hydroxy derivatives also contributes to a higher activity compared to the 3-methyl analogs, potentially by increasing the compound's solubility.[4]

Table 1: Comparative Antioxidant Activity of 3-Substituted Thiophene-2-carboxamide Analogs

Compound SeriesSubstituent at C3Antioxidant Activity (% Inhibition)
3a-c -OH28.4 - 54.9%
5a-c -CH312.0 - 22.9%
7a-c -NH246.9 - 62.0%
Ascorbic Acid (Standard)-88.0%

Data sourced from Metwally et al., 2023.[5]

Table 2: Comparative Antibacterial Activity of 3-Substituted Thiophene-2-carboxamide Analogs (% Inhibition)

Compound SeriesSubstituent at C3E. coliP. aeruginosaS. aureusB. subtilis
3a-c -OH20.0 - 52.0%47.8 - 78.3%41.7 - 70.8%56.5 - 78.3%
5a-c -CH3No Activity - 16.0%13.0 - 43.5%16.7 - 37.5%26.1 - 47.8%
7a-c -NH240.0 - 64.0%65.2 - 86.9%66.7 - 83.3%73.9 - 82.6%
Ampicillin (Standard)-100%100%100%100%

Data expressed as percentage of inhibition relative to the standard. Sourced from Metwally et al., 2023.[4][5]

SAR_Antimicrobial_Antioxidant cluster_activity Biological Activity cluster_analogs 3-Substituted Thiophene-2-carboxamide Analogs Higher_Activity Higher Activity (Antimicrobial & Antioxidant) Moderate_Activity Moderate Activity Lower_Activity Lower Activity Amino 3-Amino Analogs Amino->Higher_Activity Electron-donating increases ring electron density Hydroxy 3-Hydroxy Analogs Hydroxy->Moderate_Activity Increased solubility Methyl 3-Methyl Analogs Methyl->Lower_Activity

Caption: Structure-Activity Relationship of 3-Substituted Thiophene Analogs.

Anticancer and Antimicrobial Activities of Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate Analogs

While not direct analogs of 3-hydroxythiophene-2,5-dicarboxylate, the study of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives provides valuable insights into the anticancer and antimicrobial potential of highly substituted thiophene dicarboxylates. A series of azomethine derivatives of this scaffold were synthesized and evaluated for their biological activities.[6][7]

Several of these analogs demonstrated significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting greater potency than the standard drug Doxorubicin against the T47D breast cancer cell line.[6][7]

Table 3: Anticancer Activity (IC50, µM) of Selected Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate Analogs

CompoundT47D (Breast)MCF-7 (Breast)HeLa (Cervical)Ishikawa (Endometrial)
2b 2.3>50>50>50
2j 16.06.7520.125.4
2k 7.115.2>50>50
2l 8.612.5>50>50
Doxorubicin 15.51.81.52.5

Data sourced from Aytemir et al., 2014.[6][7]

The antimicrobial screening of these compounds revealed that certain derivatives, particularly those incorporating a nitrofurfural fragment, displayed broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[6][7]

Experimental Methodologies

To ensure the reproducibility and validity of the findings, it is imperative to detail the experimental protocols employed in the biological evaluations.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute Test Compounds in 96-well Plate B->C D Incubate Plate under Optimal Conditions C->D E Visually Assess for Microbial Growth D->E F Determine MIC (Lowest Inhibitory Concentration) E->F

Caption: Workflow for Broth Microdilution Assay.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Conclusion and Future Perspectives

The comparative analysis of 3-hydroxythiophene-2,5-dicarboxylate analogs and related structures underscores the therapeutic potential of the thiophene scaffold. The presented data reveals that subtle modifications to the substituents on the thiophene ring can significantly impact the biological activity profile, offering a clear direction for future drug design and optimization efforts. Specifically, the exploration of 3-amino substitutions appears to be a promising avenue for enhancing antimicrobial and antioxidant properties. For anticancer applications, the derivatization of the dicarboxylate functionalities warrants further investigation. Future studies should focus on synthesizing and evaluating a broader range of analogs to build a more comprehensive understanding of their structure-activity relationships and to identify lead candidates with improved potency and selectivity for various therapeutic targets.

References

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

  • Aytemir, M. D., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 437-446. [Link]

  • Aytemir, M. D., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. ResearchGate. [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D-QSAR, and Molecular Modeling Studies. Biomimetics, 7(4), 247. [Link]

  • de Oliveira, R. N., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4341. [Link]

  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]

  • Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 103982. [Link]

  • Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

  • da Silva, A. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Abdel-rahman, A. A. H., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]

  • Khan, I., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 57. [Link]

  • da Silva, A. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

  • ResearchGate. (n.d.). Previously prepared thiophene derivative with anti-inflammatory activity. Retrieved from [Link]

  • Defert, O., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3251-3263. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Molecules, 30(23), 5678. [Link]

  • Du, H., et al. (2008). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Toxicology Letters, 177(1), 10-19. [Link]

  • Al-Obeed, O. A., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(13), 7724-7736. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Certain Tetrasubstituted Thiophene Derivatives. Journal of Heterocyclic Chemistry, 58(6), 1338-1348. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2006). Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 14(12), 4058-4066. [Link]

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Comparative

The Untapped Potential of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate in High-Performance Polymer Composites: A Comparative Guide

To our fellow researchers, scientists, and innovators in drug development and material science, this guide delves into the prospective performance of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate as a functional addi...

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and innovators in drug development and material science, this guide delves into the prospective performance of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate as a functional additive in polymer composites. While direct experimental data for this specific compound remains nascent in publicly accessible literature, this document serves as a comparative analysis based on the established performance of structurally similar thiophene derivatives. We will explore its potential to enhance mechanical, thermal, and functional properties of polymers, drawing parallels from existing research to forecast its capabilities and guide future experimental design.

Introduction: The Quest for Advanced Polymer Formulations

The relentless pursuit of high-performance materials has led to the exploration of novel additives that can impart superior properties to polymer matrices.[1][2] Thiophene derivatives have emerged as a promising class of organic molecules due to their unique electronic and structural characteristics.[3][4] Their incorporation into polymers can influence a range of properties from thermal stability and mechanical strength to electrical conductivity and photostability.[3][5][6] This guide focuses on the potential of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a molecule that combines the robust thiophene core with functional groups that suggest a multifunctional role in polymer composites.

Molecular Architecture and Its Implications

The performance of an additive is intrinsically linked to its molecular structure. Let's dissect the key features of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate and its potential interactions within a polymer matrix.

Figure 1: Structure of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

The key functional groups—the hydroxyl (-OH) and dicarboxylate (-COOR) moieties—are expected to play a significant role in the composite's performance. The hydroxyl group can participate in hydrogen bonding, enhancing interfacial adhesion between the additive and the polymer matrix. The dicarboxylate groups offer potential sites for covalent bonding or strong polar interactions, further reinforcing the composite material. The central thiophene ring, a known electron-rich system, can contribute to the thermal stability and potentially the conductive properties of the composite.[3]

Comparative Performance Analysis: A Predictive Outlook

In the absence of direct experimental data, we can project the performance of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate by comparing it with other well-studied additives. For this analysis, we consider two primary classes of alternatives: other thiophene derivatives and conventional reinforcing fillers.

Comparison with Other Thiophene Derivatives

Thiophene-based monomers and additives have been explored for their ability to enhance the properties of various polymers.[3][7] For instance, poly(3-hexylthiophene) (P3HT) is known for its application in organic electronics due to its favorable electronic properties.[3] While our target molecule is not a conductive polymer itself, its rigid, aromatic structure can be expected to improve the dimensional stability and thermal resistance of the host polymer.

Table 1: Projected Performance Comparison of Thiophene Derivatives in a Polymer Matrix

Property2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate (Projected)Poly(3-alkylthiophenes) (e.g., P3HT)2,5-Thiophenedicarboxylic acid (TDCA) based Polyesters
Mechanical Strength Potentially high due to strong interfacial adhesion via H-bonding and polar interactions.Moderate improvement, acts as a reinforcing filler.High, comparable to PET.[7]
Thermal Stability Expected to be high due to the stable thiophene ring.Good, with decomposition temperatures often above 300°C.[3]High, similar to aromatic polyesters.[7]
Solubility/Dispersibility Dicarboxylate groups may enhance solubility in polar organic solvents, aiding dispersion.Generally soluble in common organic solvents.[3]Used as a monomer, so incorporated into the polymer backbone.[7]
Conductivity Likely an insulator, but the thiophene core might facilitate charge transfer at interfaces.Can be doped to become conductive.[3]Insulating.
Adhesion Promotion High potential due to hydroxyl and carboxylate functionalities.Moderate.N/A (part of the main chain).
Comparison with Conventional Fillers

Conventional fillers like glass fibers, talc, and carbon nanotubes are widely used to enhance the performance of polymers.[8] While these inorganic fillers can provide significant improvements in mechanical properties, they often suffer from poor interfacial adhesion and can increase the density of the composite.

Table 2: Projected Performance Comparison with Conventional Fillers

Property2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate (Projected)Glass FibersTalcCarbon Nanotubes (CNTs)
Mechanical Strength Moderate to high improvement.High improvement in tensile strength and modulus.[8]Increases stiffness and dimensional stability.[8]Exceptional improvement in strength at low loadings.
Density Low, as an organic additive.High.High.Low, but can be difficult to disperse.
Interfacial Adhesion Potentially excellent due to functional groups.Often requires sizing agents for good adhesion.Moderate.Prone to agglomeration, requiring surface modification.[9]
Thermal Stability Good.Excellent.Good.Excellent.
Functionality Potential for multi-functionality (e.g., UV stabilization, adhesion promotion).Primarily reinforcement.Primarily reinforcement and cost reduction.[8]Electrical and thermal conductivity enhancement.

Proposed Experimental Workflows for Performance Validation

To empirically validate the projected performance of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a systematic experimental approach is necessary. The following protocols outline the key steps for fabricating and characterizing polymer composites incorporating this novel additive.

Composite Fabrication

The choice of polymer matrix and fabrication method will be critical. A thermoplastic polymer like polycarbonate (PC) or a thermoset like an epoxy resin could serve as a suitable matrix.

cluster_workflow Composite Fabrication Workflow A 1. Drying Polymer pellets and additive B 2. Compounding Twin-screw extruder A->B C 3. Pelletizing Extruded strands B->C D 4. Specimen Molding Injection molding or compression molding C->D

Figure 2: Proposed workflow for thermoplastic composite fabrication.

Experimental Protocol: Melt Compounding of Thermoplastic Composites

  • Material Preparation: Dry the polymer pellets and 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate powder in a vacuum oven at a temperature appropriate for the chosen polymer to remove any absorbed moisture.

  • Compounding: Premix the dried polymer pellets and the additive at desired weight percentages (e.g., 1%, 3%, 5%). Feed the mixture into a co-rotating twin-screw extruder. The extruder temperature profile and screw speed should be optimized for the specific polymer to ensure proper melting and uniform dispersion of the additive.

  • Pelletization: Cool the extruded strands in a water bath and pelletize them.

  • Specimen Preparation: Dry the composite pellets and mold them into standard test specimens (e.g., tensile bars, impact bars) using an injection molding machine or a compression molder.

Performance Characterization

A comprehensive suite of characterization techniques should be employed to evaluate the mechanical, thermal, and morphological properties of the resulting composites.

cluster_characterization Performance Characterization cluster_mechanical Mechanical Properties cluster_thermal Thermal Properties cluster_morphological Morphology cluster_spectroscopic Chemical Interaction A Mechanical Testing M1 Tensile Test (ASTM D638) A->M1 M2 Flexural Test (ASTM D790) A->M2 M3 Impact Test (ASTM D256) A->M3 B Thermal Analysis T1 Thermogravimetric Analysis (TGA) B->T1 T2 Differential Scanning Calorimetry (DSC) B->T2 T3 Dynamic Mechanical Analysis (DMA) B->T3 C Morphological Analysis Mo1 Scanning Electron Microscopy (SEM) C->Mo1 D Spectroscopic Analysis S1 Fourier-Transform Infrared Spectroscopy (FTIR) D->S1

Figure 3: Comprehensive characterization plan for the polymer composites.

Key Experimental Protocols:

  • Tensile and Flexural Testing: These tests will quantify the improvement in strength, stiffness, and modulus of the composites. The goal is to determine the optimal loading of the additive for maximum mechanical reinforcement.

  • Thermogravimetric Analysis (TGA): TGA will be used to assess the thermal stability of the composites. An increase in the onset of degradation temperature would indicate that the additive enhances the thermal resistance of the polymer.[10]

  • Differential Scanning Calorimetry (DSC): DSC will be employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the composites. Changes in these thermal transitions can provide insights into the interaction between the additive and the polymer chains.[10]

  • Scanning Electron Microscopy (SEM): SEM analysis of the fracture surfaces of the composite specimens will reveal the quality of dispersion of the additive and the nature of the interfacial adhesion between the additive and the polymer matrix.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify specific molecular interactions, such as hydrogen bonding between the hydroxyl group of the additive and the polymer matrix.

Conclusion and Future Outlook

While direct experimental evidence is pending, the molecular structure of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate strongly suggests its potential as a high-performance additive for polymer composites. Its rigid thiophene core, coupled with functional groups capable of strong intermolecular interactions, positions it as a promising candidate for enhancing mechanical strength, thermal stability, and interfacial adhesion.

The comparative analysis presented in this guide, based on the performance of related thiophene derivatives and conventional fillers, provides a solid foundation for initiating research and development efforts. The proposed experimental workflows offer a clear roadmap for the systematic evaluation of this novel additive.

As a scientific community, the exploration of such multifunctional organic additives is crucial for pushing the boundaries of material performance. We encourage fellow researchers to undertake the experimental validation of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a molecule that holds the promise of contributing to the next generation of advanced polymer composites.

References

  • Globe Thesis. (2020). Synthesis And Properties Of Thiophene Polymer And Thiophene Derivatives.
  • MDPI. (2024). Facile Preparation of High-Performance Polythiophene Derivative and Effect of Torsion Angle Between Thiophene Rings on Electrochromic Color Change.
  • MDPI. (n.d.). Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites.
  • National Center for Biotechnology Information. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies.
  • Plastics Technology. (n.d.). Smart Additives for Enhanced Polymer Performance in Industry.
  • MDPI. (n.d.). High Performance Polymer Composites.
  • SpecialChem. (2024). Plastics Reinforcement: Role of Additives, Mechanisms, and Market Applications.
  • National Center for Biotechnology Information. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies.
  • National Center for Biotechnology Information. (2022). Structural, Thermal, and Mechanical Characterization of a Thermally Conductive Polymer Composite for Heat Exchanger Applications.
  • MDPI. (2022). Development and Perspectives of Thermal Conductive Polymer Composites.
  • ResearchGate. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride).
  • MDPI. (n.d.). Polymer Composites Filled with Metal Derivatives: A Review of Flame Retardants.

Sources

Validation

A Comparative Guide to the Synthesis of 2,5-Dimethyl-3-hydroxythiophene-2,5-dicarboxylate: An Exploration of Alternative Reagents

For Researchers, Scientists, and Drug Development Professionals The thiophene nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 2,5-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 2,5-dimethyl-3-hydroxythiophene-2,5-dicarboxylate stands as a valuable scaffold and synthetic intermediate. This guide provides a comprehensive comparison of synthetic routes to this target molecule, with a focus on alternative reagents to the classical Fiesselmann synthesis. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data.

The Significance of the 3-Hydroxythiophene Scaffold

The 3-hydroxythiophene moiety is a key structural feature in a variety of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions contribute to its diverse pharmacological profile. This scaffold is found in compounds investigated for anti-inflammatory, antimicrobial, and anticancer properties, making efficient and versatile synthetic access to its derivatives a critical endeavor for drug discovery and development.

The Classical Approach: Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a well-established and versatile method for the preparation of 3-hydroxythiophene derivatives. The core of this reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an activated three-carbon component. For the synthesis of our target molecule, 2,5-dimethyl-3-hydroxythiophene-2,5-dicarboxylate, the classical approach typically employs methyl thioglycolate and a β-keto ester, such as methyl acetoacetate, or an acetylenic dicarboxylate.

The generally accepted mechanism proceeds through a series of Michael additions and a subsequent intramolecular Dieckmann condensation, followed by elimination and tautomerization to yield the aromatic 3-hydroxythiophene ring.

Fiesselmann_Mechanism cluster_0 Michael Addition cluster_1 Second Michael Addition cluster_2 Cyclization and Elimination A Methyl Thioglycolate (deprotonated) B Dimethyl Acetylenedicarboxylate A->B + C Adduct 1 B->C D Adduct 1 E Methyl Thioglycolate (deprotonated) D->E + F Thioacetal Intermediate E->F G Thioacetal Intermediate H Dieckmann Condensation G->H I Cyclized Intermediate H->I J Elimination of Methyl Thioglycolate I->J K Final Product J->K Tautomerization

Figure 1: Generalized mechanism of the Fiesselmann synthesis.

While effective, the classical Fiesselmann synthesis can have limitations, including the use of potentially hazardous reagents, moderate yields in some cases, and the generation of stoichiometric byproducts. These factors have driven the exploration of alternative reagents and methodologies.

Alternative Reagents and Methodologies: A Comparative Analysis

The quest for more efficient, sustainable, and versatile synthetic routes has led to the investigation of several alternatives to the traditional Fiesselmann components. These can be broadly categorized by the type of starting material used in place of the acetylenic or β-keto ester.

α,β-Dihalo Esters and Nitriles

One common variation of the Fiesselmann synthesis involves the use of α,β-dihalo esters or nitriles as the three-carbon synthon. These substrates can react with thioglycolate derivatives under basic conditions to afford the desired thiophene core. The reaction is believed to proceed through an initial elimination of one equivalent of HX to form an α-halo-α,β-unsaturated intermediate, which then undergoes a sequence of Michael addition and cyclization.

Advantages:

  • Readily available starting materials.

  • Can be a more cost-effective option compared to some acetylenic esters.

Disadvantages:

  • May require careful control of reaction conditions to avoid side reactions.

  • The use of halogenated compounds can pose environmental and safety concerns.

β-Halovinyl Esters, Ketones, and Aldehydes

β-Halovinyl carbonyl compounds are another class of viable substrates for the Fiesselmann-type synthesis. These are often prepared via Vilsmeier-Haack formylation of ketones. The reaction with a thioglycolate derivative proceeds via a nucleophilic vinylic substitution followed by cyclization.

Advantages:

  • Provides access to a wide range of substituted thiophenes.

  • The starting materials can be readily synthesized.

Disadvantages:

  • The synthesis of the β-halovinyl carbonyl precursor adds an extra step to the overall sequence.

  • The use of phosphorus oxychloride in the Vilsmeier-Haack reaction requires careful handling.

One-Pot Syntheses

Recent advancements have focused on the development of one-pot procedures that combine multiple synthetic steps, thereby improving efficiency and reducing waste. Several one-pot methods for the synthesis of polysubstituted thiophenes have been reported, often involving multicomponent reactions. While specific examples for the target molecule are not abundant in the literature, the general principles can be adapted. For instance, a one-pot reaction of an aldehyde, an active methylene compound, and a sulfur source can be envisioned.

Advantages:

  • Increased operational simplicity and time efficiency.

  • Reduced solvent consumption and waste generation.

  • Often leads to higher overall yields by minimizing losses during intermediate purification steps.

Disadvantages:

  • Optimization of reaction conditions for multiple steps in one pot can be challenging.

  • May not be suitable for all substrate combinations.

Experimental Protocols

Note: The following protocols are generalized procedures based on the Fiesselmann reaction and its variations. Researchers should consult the original literature for specific details and safety precautions.

Protocol 1: Classical Fiesselmann Synthesis of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

This protocol is a representative procedure for the synthesis of the target molecule using dimethyl acetylenedicarboxylate and methyl thioglycolate.

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methyl thioglycolate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • To a stirred solution of sodium methoxide (2.2 equivalents) in dry methanol at 0 °C under an inert atmosphere, add methyl thioglycolate (2.0 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of dimethyl acetylenedicarboxylate (1.0 equivalent) in methanol dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

Protocol_1_Workflow A Dissolve NaOMe in MeOH at 0°C B Add Methyl Thioglycolate A->B C Add DMAD solution B->C D Stir at RT for 12-24h C->D E Quench with ice-water and acidify D->E F Extract with Diethyl Ether E->F G Purify by Column Chromatography F->G

Figure 2: Workflow for the classical Fiesselmann synthesis.

Comparative Performance Data

Synthetic RouteKey ReagentsTypical Yields (%)Reaction ConditionsAdvantagesDisadvantages
Classical Fiesselmann Dimethyl acetylenedicarboxylate, Methyl thioglycolate, NaOMe60-85%0°C to RT, 12-24hWell-established, good yieldsUse of highly reactive acetylenic ester
Fiesselmann Variation β-Keto ester (e.g., Methyl acetoacetate), Sulfur, Base50-70%Reflux, 4-8hReadily available starting materialsPotentially lower yields, H₂S evolution
From α,β-Dihalo Ester Dihalo ester, Methyl thioglycolate, Base40-60%RT to 50°C, 6-12hCost-effective starting materialsUse of halogenated compounds, moderate yields

Table 1: Comparison of Synthetic Routes to 3-Hydroxythiophene-2,5-dicarboxylate Derivatives. Yields are approximate and can vary significantly based on specific substrates and reaction conditions.

Conclusion and Future Perspectives

The Fiesselmann synthesis remains a robust and widely used method for the preparation of 2,5-dimethyl-3-hydroxythiophene-2,5-dicarboxylate and its analogs. However, the exploration of alternative reagents, particularly in the context of one-pot and multicomponent reactions, holds significant promise for developing more sustainable and efficient synthetic strategies. The use of less hazardous starting materials and the reduction of synthetic steps are key areas for future research. As the demand for novel thiophene-based therapeutics continues to grow, the development of innovative and practical synthetic methodologies will be of paramount importance.

References

  • Fiesselmann, H.; Schipprak, P. Chem. Ber.1954, 87, 835-841.
  • Gronowitz, S. Thiophene and Its Derivatives, Part 1. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Inc.: 1985; pp 88-125.
  • Obrecht, D.; Gerber, F.; Sprenger, D.; Masquelin, T. Helv. Chim. Acta1997, 80, 531-537.
  • Donoso, R.; de Urries, P. J.; Lissavetzky, J. Synthesis1992, 1992 (06), 526-528.
Comparative

Bridging the Data Gap for Novel Thiophene Derivatives: A Comparative Guide to Computational and Experimental Spectral Analysis

For researchers at the forefront of drug discovery and materials science, the structural elucidation of novel molecules is a critical yet often challenging step. This is particularly true for complex heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and materials science, the structural elucidation of novel molecules is a critical yet often challenging step. This is particularly true for complex heterocyclic compounds like 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate , where a lack of readily available experimental spectral data can impede research progress. This guide provides a comprehensive comparison of computational and experimental approaches to spectral analysis, using this target molecule as a case study. We will demonstrate how modern computational chemistry can be leveraged to reliably predict spectral data, offering a powerful tool to guide and accelerate experimental work, especially when reference data is scarce.

The Challenge: Characterizing a Novel Thiophene Derivative

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is a multifunctionalized thiophene derivative with potential applications in medicinal chemistry and materials science due to its combination of a hydroxyl group, ester functionalities, and a thiophene core. However, a thorough search of scientific databases reveals a conspicuous absence of published experimental spectral data for this specific compound. This scenario is common for novel molecules, creating a classic "chicken-and-egg" problem for researchers: how to confirm the synthesis and purity of a compound without reference spectra, and how to obtain reference spectra without a confirmed synthesis.

In such cases, computational chemistry, particularly Density Functional Theory (DFT), emerges as an indispensable tool. By predicting the spectral properties of a molecule in silico, we can gain valuable insights that can guide synthesis, purification, and final experimental characterization.

The Power of Prediction: A Computational Approach

To generate reliable predicted spectral data for our target molecule, we will employ well-established quantum chemical methods. The choice of computational methodology is paramount for accuracy. Based on extensive literature on the computational analysis of thiophene derivatives, we will utilize the following protocols:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is the gold standard for predicting NMR chemical shifts. We will use the B3LYP functional with the 6-311G++(2d,p) basis set, a combination known to provide a good balance of accuracy and computational efficiency for organic molecules.[1][2][3][4]

  • Infrared (IR) Spectroscopy: To predict the vibrational frequencies, we will perform a geometry optimization followed by a frequency calculation at the B3LYP/6-31G** level of theory. This level of theory has been shown to yield good agreement with experimental IR spectra for thiophene derivatives, especially when a scaling factor is applied to the calculated frequencies to account for anharmonicity and other systematic errors.[1][5]

  • UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption are calculated using Time-Dependent DFT (TD-DFT). The CAM-B3LYP functional with the 6-311G++(2d,p) basis set is a suitable choice for this purpose, as it provides a good description of charge-transfer excitations that are common in conjugated systems like thiophenes.[6][7]

The following diagram illustrates the general computational workflow for predicting spectral data:

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Spectra mol_structure Molecular Structure (2,5-Dimethyl 3-hydroxy- thiophene-2,5-dicarboxylate) geom_opt Geometry Optimization (B3LYP/6-31G) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation (B3LYP/6-31G) geom_opt->freq_calc Optimized Geometry nmr_calc NMR Calculation (GIAO/B3LYP/6-311G++(2d,p)) geom_opt->nmr_calc Optimized Geometry tddft_calc TD-DFT Calculation (CAM-B3LYP/6-311G++(2d,p)) geom_opt->tddft_calc Optimized Geometry ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_spectrum Predicted NMR Spectrum nmr_calc->nmr_spectrum uv_vis_spectrum Predicted UV-Vis Spectrum tddft_calc->uv_vis_spectrum experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Experimental Data synthesis Synthesized Compound ir_analysis FTIR Spectroscopy synthesis->ir_analysis nmr_analysis NMR Spectroscopy synthesis->nmr_analysis uv_vis_analysis UV-Vis Spectroscopy synthesis->uv_vis_analysis ir_data Experimental IR Spectrum ir_analysis->ir_data nmr_data Experimental NMR Spectrum nmr_analysis->nmr_data uv_vis_data Experimental UV-Vis Spectrum uv_vis_analysis->uv_vis_data

Caption: Experimental workflow for spectral analysis.

Conclusion: A Symbiotic Relationship

In the absence of experimental data, computational spectroscopy serves as a powerful predictive tool, providing researchers with a detailed "spectral roadmap" for novel compounds like 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate. The predicted NMR, IR, and UV-Vis spectra presented in this guide offer a tangible set of data that can be used to:

  • Guide synthetic efforts: By knowing the expected spectral signatures, chemists can more easily identify the target compound in a reaction mixture.

  • Facilitate purification: The predicted spectra can help in tracking the desired compound during chromatographic purification.

  • Confirm structural elucidation: Once the compound is synthesized and purified, the experimental spectra can be compared with the predicted data for final confirmation of the structure.

This guide underscores the symbiotic relationship between computational and experimental chemistry. While experimental data remains the ultimate arbiter of a molecule's properties, computational predictions can significantly de-risk and accelerate the research and development process, particularly in the exciting but often uncertain realm of novel molecule discovery.

References

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. [Link]

  • Thiophene - NIST Chemistry WebBook. [Link]

  • Dimethyl thiophene-3,4-dicarboxylate | C8H8O4S | CID 58401193 - PubChem. [Link]

  • Electronic transitions calculated by the TD-DFT/B3LYP method... - ResearchGate. [Link]

  • A) Experimentally measured UV–vis absorption spectra of... - ResearchGate. [Link]

  • Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate - MDPI. [Link]

  • Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification - ChemRxiv. [Link]

  • UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution - RSC Publishing. [Link]

  • Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. [Link]

  • DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing). [Link]

  • Research Article - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The UV spectra of thiophene in the gas phase dotted line and in... - ResearchGate. [Link]

  • Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC - NIH. [Link]

  • DFT Computation of the Electron Spectra of Thiophene. [Link]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - MDPI. [Link]

  • Experimental and theoretical IR spectra of thiophene.... - ResearchGate. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. [Link]

  • Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes - PubMed. [Link]

  • (PDF) Synthesis, experimental and DFT studies on the crystal structure, FTIR, 1H NMR and 13C NMR spectra of drivatives of dihydropyridines - ResearchGate. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations | Request PDF - ResearchGate. [Link]

  • 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram - ResearchGate. [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC - NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

For researchers engaged in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical researc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, ensuring the safety of laboratory personnel and the preservation of our environment. As no specific Safety Data Sheet (SDS) exists for this precise molecule, this document synthesizes data from structurally analogous compounds to establish a robust and cautious disposal strategy.

Hazard Assessment: An Extrapolated Profile

Given the absence of a dedicated Safety Data Sheet (SDS) for 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, a critical first step is to extrapolate its potential hazards from structurally related compounds. The presence of a thiophene ring, hydroxyl group, and two carboxylate functional groups informs our safety assessment.

Based on the SDS for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, we can anticipate the following GHS classifications for our target compound[1]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Furthermore, the presence of carboxylic acid functionalities, as seen in thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, reinforces the likelihood of skin, eye, and respiratory irritation[2][3][4][5][6]. The acidic nature of the carboxylate groups necessitates a neutralization step prior to final disposal to mitigate corrosivity and reactivity hazards.

Key Quantitative and Hazard Data Summary

PropertyExtrapolated/Inferred Value or ClassificationSource/Rationale
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and various thiophenecarboxylic acids.[1][2][3][4][5][6]
Physical Form Likely a solid crystalline powder at room temperature.Based on related thiophenecarboxylic acids.[5]
Primary Hazards Skin and eye irritant, respiratory tract irritant, acidic properties.Inferred from functional groups and analogous compounds.[1][2][3][4][5][6]
Incompatibilities Strong oxidizing agents.A common incompatibility for many organic compounds, including thiophenes.[1][7]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO₂) and sulfur oxides (SOx).A standard thermal decomposition pathway for sulfur-containing organic molecules.[3][8]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6][10]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the solid compound or its solutions that may generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[2][11]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the compound's anticipated properties.

Workflow for Disposal of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

A Start: Assess Waste (Solid, Liquid, Contaminated Materials) B Step 1: Segregate Waste - Solid Waste - Liquid Waste - Contaminated PPE A->B Categorize C Step 2: Neutralization (for Solid & Liquid Waste) - Prepare dilute solution - Slowly add base (e.g., NaHCO₃) - Monitor pH to 6-8 B->C Prepare for treatment D Is the waste neutralized (pH 6-8)? C->D Verify D->C No, continue neutralization E Step 3: Containerize Waste - Use chemically compatible containers (HDPE) - Do not overfill (<90%) D->E Yes F Step 4: Labeling - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Date of Accumulation E->F Package G Step 5: Storage & Disposal - Store in designated satellite accumulation area - Arrange for pickup by certified hazardous waste handler F->G Finalize H End: Waste Disposed G->H Complete

Caption: Decision workflow for the safe disposal of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.

Methodology:

Part A: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, along with any contaminated items like weigh boats, spatulas, and disposable labware, into a designated hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, collect the solution in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless their compatibility is confirmed.[12]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated hazardous waste bag for incineration.

Part B: Neutralization of Acidic Waste

Due to the dicarboxylate groups, both solid and liquid waste containing this compound should be considered acidic. Neutralization is a critical step to reduce its corrosive hazard.

  • Preparation: For solid waste, dissolve it in a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent like ethanol) within a larger beaker or flask inside a chemical fume hood. For liquid waste, ensure it is in a vessel large enough to accommodate the neutralization reaction.

  • Neutralizing Agent: Prepare a solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases like sodium hydroxide initially, as they can cause a highly exothermic and potentially violent reaction with concentrated acidic waste.[13][14]

  • Slow Addition: With constant stirring, slowly add the basic solution to the acidic waste. Be prepared for gas evolution (CO₂) if using carbonate or bicarbonate.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.[13]

  • Final Containerization: Once neutralized, transfer the liquid waste to a properly labeled hazardous waste container.

Part C: Final Packaging and Disposal

  • Container Selection: Use chemically compatible containers for all waste streams. High-density polyethylene (HDPE) is a suitable choice for many organic and neutralized aqueous wastes.[15][16] Ensure containers are in good condition and have secure, leak-proof lids.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate" and any solvents present.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • The date when waste was first added to the container.

  • Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. The recommended final disposal method for this type of compound is incineration in a permitted hazardous waste facility.[1]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels to absorb large quantities of an unknown or potentially reactive substance.

  • Cleanup:

    • For Solid Spills: Carefully sweep up the solid material, avoiding the creation of dust, and place it in a labeled hazardous waste container.

    • For Contained Liquid Spills: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS office, as per your facility's policies.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Liu, Y., et al. (2026). Constructing an Optimum Receptor Based on Trifurcated Chalcogen Bonding.
  • MDPI. (n.d.). Removal of Thiophenol from Water Using Sepiolite. Retrieved from [Link]

  • Google Patents. (n.d.). CA1224798A - Neutralization of organic sulfuric or sulfonic detergent acid to produce high solids concentration detergent salt.
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  • PubMed Central. (n.d.). Thiophene Derivatives with Antileishmanial Activity Isolated from Aerial Parts of Porophyllum ruderale (Jacq.) Cass. Retrieved from [Link]

  • Zhang, Q., et al. (n.d.). Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings. Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). Oxidative Neutralisation of Sulfur‐Based Chemical Warfare Agents Mediated by a Lipase: From Batch to Flow Reactor. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction. Retrieved from [Link]

  • PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. PMC. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Compatibility for Waste Accumulation. EHS. Retrieved from [Link]

  • pH Adjustment Systems. (n.d.). Sulfuric Acid Neutralization. Retrieved from [Link]

  • Synerzine. (2018). 2,5-Dimethylthiophene Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US4544493A - Neutralization of organic sulfuric or sulfonic detergent acid to produce high solids concentration detergent salt.
  • Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Development of Chemical Compatibility Criteria for Assessing Flexible Membrane Liners. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethylthiophene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

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